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Core Science & Biosynthesis

Foundational

(-)-Eburnamonine: Unraveling the Neuropharmacological Mechanisms and Cellular Dynamics in Neuronal Models

A Technical Whitepaper for Researchers and Drug Development Professionals Executive Summary (-)-Eburnamonine (also known as vinburnine or l-eburnamonine) is a potent monoterpenoid indole alkaloid derived from the Vinca m...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

(-)-Eburnamonine (also known as vinburnine or l-eburnamonine) is a potent monoterpenoid indole alkaloid derived from the Vinca minor plant and a close structural relative of vincamine[1]. While historically recognized as a peripheral and cerebral vasodilator, recent advancements in neuropharmacology have repositioned (-)-eburnamonine as a multi-target neuroprotective agent. This whitepaper dissects the precise mechanisms of action of (-)-eburnamonine in neuronal cells, providing drug development professionals with a comprehensive understanding of its pharmacodynamics, alongside field-proven, self-validating experimental protocols to quantify its efficacy.

Core Mechanisms of Action in Neuronal Cells

The therapeutic pleiotropy of (-)-eburnamonine is rooted in its ability to simultaneously modulate vascular dynamics and direct neuronal survival pathways. As a Senior Application Scientist, I approach this molecule not as a simple vasodilator, but as a complex metabolic and electrophysiological modulator.

Phosphodiesterase 1 (PDE1) Inhibition and Cyclic Nucleotide Dynamics

The primary intracellular target of eburnamine-type alkaloids is the calcium/calmodulin-dependent enzyme Phosphodiesterase 1 (PDE1)[2][3]. By inhibiting PDE1, (-)-eburnamonine prevents the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). In neuronal cells, elevated cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates the cAMP response element-binding protein (CREB). This cascade is the fundamental driver of neuronal plasticity, synaptogenesis, and the relaxation of cerebral vascular smooth muscle cells, thereby coupling increased cerebral blood flow with enhanced cognitive function[3].

Voltage-Gated Sodium Channel (VGNC) Blockade

Excitotoxicity, driven by massive influxes of sodium and calcium, is a hallmark of ischemic and neurodegenerative damage. (-)-eburnamonine acts as a state-dependent blocker of Voltage-Gated Sodium Channels (VGNCs)[4][5]. By dampening the hyper-excitability of the neuronal membrane, the alkaloid prevents the downstream reversal of the Na+/Ca2+ exchanger, effectively halting the intracellular calcium overload that triggers apoptotic cascades.

Metabolic Rescue and Antioxidant Pathways

Under hypoxic stress, neuronal survival dictates a rapid shift in energy metabolism. (-)-eburnamonine has been shown to significantly increase the cerebral consumption of glucose and prevent the critical fall in the cerebral energy charge (ATP levels) during acute hypoxia[6]. Furthermore, it exerts profound antioxidant effects by activating the Nrf2/HO-1 signaling pathway, which neutralizes reactive oxygen species (ROS), while simultaneously suppressing the NF-κB pathway to mitigate neuroinflammation[5].

Signaling Pathway Visualization

Pathway Drug (-)-Eburnamonine Target1 PDE1 Inhibition Drug->Target1 Target2 VGNC Blockade Drug->Target2 Target3 Nrf2 Activation Drug->Target3 Effect1 ↑ cAMP / cGMP Target1->Effect1 Outcome1 Neuroplasticity Effect1->Outcome1 Outcome3 Neuronal Survival Outcome1->Outcome3 Effect2 ↓ Na+ Influx Target2->Effect2 Outcome2 ↓ Excitotoxicity Effect2->Outcome2 Outcome2->Outcome3 Effect3 ↓ Oxidative Stress Target3->Effect3 Effect3->Outcome3

Fig 1: (-)-Eburnamonine multi-target signaling pathways promoting neuronal survival.

Quantitative Pharmacological Profile

To facilitate experimental design, the physicochemical and baseline pharmacological parameters of (-)-eburnamonine are summarized below.

ParameterValue / DescriptionSource
Chemical Name (3α,16α)-eburnamenin-14(15H)-one[7]
Molecular Formula C19H22N2O[1]
Molecular Weight 294.4 g/mol [1]
Primary Targets PDE1, VGNC, Nrf2, NF-κB[5]
In Vivo Dosage (Rodent) 20 - 45 mg/kg (Oral/IP)[7]
Key Behavioral Effect Prevents scopolamine-induced amnesia[7]

Self-Validating Experimental Protocols

To rigorously evaluate the efficacy of (-)-eburnamonine, researchers must employ self-validating assay systems. The following protocols are designed with strict causality in mind—ensuring that the data output is a direct reflection of the drug's specific mechanism of action, free from confounding variables.

Protocol A: Oxygen-Glucose Deprivation (OGD) Assay for Metabolic Rescue

Rationale & Causality: The choice of the physical Oxygen-Glucose Deprivation (OGD) model over chemical hypoxia (e.g., Cobalt Chloride) is deliberate. Chemical hypoxia primarily stabilizes HIF-1α but fails to replicate the rapid depletion of the cellular energy charge (ATP/ADP ratio) seen in true ischemic stroke. Because (-)-eburnamonine is hypothesized to directly stimulate glycolysis and restore ATP levels[6], we must use a physical OGD model to create a genuine energy deficit. The subsequent luminescence-based ATP assay serves as a self-validating readout: if the drug merely prevented apoptosis without restoring metabolism, ATP levels would remain flat. A spike in ATP confirms the specific metabolic mechanism of action.

Step-by-Step Methodology:

  • Cell Preparation: Culture primary rat cortical neurons (or PC12 cells) in 96-well plates at a density of 5×104 cells/well. Maintain in Neurobasal medium supplemented with B27.

  • Pre-Treatment: 2 hours prior to OGD, treat the experimental wells with (-)-eburnamonine (10 μM to 50 μM dissolved in 0.1% DMSO).

  • OGD Induction: Aspirate the culture medium. Wash cells twice with deoxygenated, glucose-free Earle's Balanced Salt Solution (EBSS).

  • Hypoxic Incubation: Place the plates in a modular hypoxia chamber flushed with 95% N2 / 5% CO2 (achieving <1% O2) for 3 hours at 37°C.

  • Reoxygenation & Rescue: Remove plates from the chamber. Replace EBSS with standard oxygenated Neurobasal medium containing the initial concentrations of (-)-eburnamonine. Incubate for 24 hours under normoxic conditions.

  • Quantification: Lyse the cells and utilize a CellTiter-Glo® Luminescent Cell Viability Assay. The luminescent signal is directly proportional to the amount of ATP present, validating the drug's capacity to maintain the cerebral energy charge.

Protocol B: Whole-Cell Patch-Clamp for VGNC Kinetics

Rationale & Causality: Vinca alkaloids often prevent excitotoxicity. To prove this isn't just a downstream consequence of metabolic rescue, we must isolate the voltage-gated sodium channels (VGNCs)[4]. In this protocol, the inclusion of intracellular Cesium (Cs+) and extracellular Tetraethylammonium (TEA) is non-negotiable. Why? Because (-)-eburnamonine's effect on action potentials could easily be confounded by potassium efflux. By chemically clamping K+ channels, we force the system to reveal the isolated kinetics of VGNCs, ensuring our data reflects true target engagement.

Step-by-Step Methodology:

  • Solution Preparation:

    • Extracellular Bath Solution: 130 mM NaCl, 2 mM CaCl2, 2 mM MgCl2, 10 mM HEPES, 10 mM Glucose, and 20 mM TEA-Cl (to block K+ currents). pH adjusted to 7.4.

    • Intracellular Pipette Solution: 130 mM CsF (to block K+ currents internally), 10 mM NaCl, 10 mM HEPES, 10 mM EGTA. pH adjusted to 7.3.

  • Cell Isolation: Transfer cultured neurons to the recording chamber mounted on an inverted microscope.

  • Patching: Form a GΩ seal using a borosilicate glass pipette (resistance 3-5 MΩ). Apply brief negative pressure to rupture the membrane and achieve the whole-cell configuration.

  • Voltage Protocol: Hold the resting membrane potential at -80 mV. Apply a series of depolarizing voltage steps from -80 mV to +40 mV in 10 mV increments (duration 50 ms) to elicit inward Na+ currents.

  • Drug Application: Perfuse the bath with 30 μM (-)-eburnamonine. Wait 3-5 minutes for equilibration.

  • Data Acquisition: Re-run the voltage protocol. Analyze the reduction in peak inward current amplitude and any shifts in the steady-state inactivation curves to confirm state-dependent VGNC blockade.

Experimental Workflow Visualization

Workflow Start Neuronal Preparation Branch1 Metabolic Assay (OGD) Start->Branch1 Branch2 Electrophysiology Start->Branch2 Step1A Hypoxia + Glucose Deprivation Branch1->Step1A Step1B Drug Treatment Step1A->Step1B Read1 ATP Quantification Step1B->Read1 Step2A Whole-Cell Patch Clamp Branch2->Step2A Step2B Drug Perfusion Step2A->Step2B Read2 VGNC Current Measurement Step2B->Read2

Fig 2: Parallel experimental workflows validating metabolic and electrophysiological targets.

Conclusion & Translational Outlook

(-)-Eburnamonine represents a highly sophisticated pharmacological tool. By acting as a PDE1 inhibitor, a VGNC blocker, and an antioxidant pathway activator, it addresses the multifactorial nature of neuronal death during ischemic and neurodegenerative events. For drug development professionals, utilizing the self-validating protocols outlined above ensures that the complex, multi-target efficacy of eburnamine derivatives can be accurately quantified, paving the way for next-generation neurotherapeutics.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 71203, (-)-Eburnamonine." PubChem. URL:[Link]

  • Karpati, E., et al. "Eburnamine derivatives and the brain." Medicinal Research Reviews, PubMed. URL:[Link]

  • Linee, P., et al. "Experimental approach of activity and mechanism(s) of action of drugs used in cerebral metabolic insufficiency. Application to l-eburnamonine." PubMed. URL:[Link]

  • Sanz, F. J., et al. "Disease-Modifying Effects of Vincamine Supplementation in Drosophila and Human Cell Models of Parkinson's Disease Based on DJ-1 Deficiency." PMC. URL:[Link]

  • Alqahtani, Y. S., et al. "Vincamine, from an antioxidant and a cerebral vasodilator to its anticancer potential." PMC. URL:[Link]

  • Zhang, Y., et al. "Synthesis and pharmacological activity of vinpocetine derivatives." RSC Advances. URL:[Link]

Sources

Exploratory

(-)-Eburnamonine natural sources and isolation methods

Title: (-)-Eburnamonine: A Comprehensive Technical Guide on Natural , Extraction Methodologies, and Pharmacological Profiling 1. Executive Summary (-)-Eburnamonine (also known as vinburnine, l-eburnamonine, or cis-vincam...

Author: BenchChem Technical Support Team. Date: March 2026

Title: (-)-Eburnamonine: A Comprehensive Technical Guide on Natural , Extraction Methodologies, and Pharmacological Profiling

1. Executive Summary (-)-Eburnamonine (also known as vinburnine, l-eburnamonine, or cis-vincamone) is a structurally complex pentacyclic monoterpenoid indole alkaloid[1]. Recognized for its profound vasodilatory and neuroprotective properties, it has garnered significant attention in the treatment of cerebrovascular and neurodegenerative conditions[1][2]. This whitepaper provides a rigorous, causality-driven examination of its natural sources, detailed isolation protocols, and mechanistic pathways, designed specifically for researchers and drug development professionals.

2. Botanical Origins and Phytochemical Profiling (-)-Eburnamonine is predominantly biosynthesized by plants within the Apocynaceae family[2]. It was first isolated from the bark of Hunteria eburnea, a tropical tree native to West and Central Africa[3][4]. Today, the lesser periwinkle (Vinca minor L.) serves as the most well-documented and commercially viable source for eburnamine-type alkaloids, including (-)-eburnamonine and its related precursor, vincamine[2][5]. Other identified sources include Kopsia jasminiflora and Aspidosperma quebracho-blanco[1][2].

The concentration of these secondary metabolites varies significantly based on environmental stressors, plant developmental stages, and the specific anatomical part harvested[2]. To guide extraction efficiency, Table 1 summarizes the quantitative distribution of key indole alkaloids in Vinca minor.

Table 1: Quantitative Profiling of Indole Alkaloids in Vinca minor

CompoundPlant PartConcentration (mg/100g dry weight)Pharmacological Note
VincamineLeaves2.459 ± 0.035Primary vasodilator; precursor to vinpocetine[5]
1,2-DehydroaspidospermidineStems1.635Structural intermediate[5]
VincaminoreineLeaves1.064Minor indole alkaloid[5]
(-)-Eburnamonine Leaves0.803 Cerebrovascular agent; neuroprotective[5]

Note: Eburnamonine is predominantly localized in the leaves, with negligible concentrations in the stems[5].

3. Principles of Alkaloid Isolation: The Acid-Base Partitioning Strategy The isolation of (-)-eburnamonine relies on exploiting the basicity of its tertiary nitrogen atom[2][5]. Because plant matrices contain a myriad of interfering compounds (e.g., lipids, chlorophyll, flavonoids), a standard solvent extraction is insufficient for high-purity isolation. Instead, an acid-base partitioning workflow is employed.

By manipulating the pH, the alkaloid is toggled between a water-soluble ionized salt (in acidic conditions) and a lipid-soluble free base (in alkaline conditions)[2][5]. This chemical toggling strips away neutral lipophilic impurities and acidic plant phenols, ensuring a highly enriched alkaloidal fraction prior to chromatographic resolution.

Workflow for the extraction and isolation of (-)-Eburnamonine from plant biomass.

4. Step-by-Step Experimental Protocol The following protocol outlines a self-validating system for the extraction and purification of (-)-eburnamonine from Vinca minor leaves.

Phase 1: Biomass Preparation and Exhaustive Maceration

  • Preparation: Pulverize air-dried Vinca minor leaves (1 kg) into a fine powder to maximize the surface-area-to-volume ratio, facilitating optimal solvent penetration[2].

  • Extraction: Macerate the biomass in 5 L of 80% methanol at room temperature for 72 hours with continuous mechanical agitation[2].

    • Causality: The 80% aqueous methanol system is chosen because it efficiently disrupts the cellular matrix and solubilizes both polar and moderately non-polar secondary metabolites[2].

  • Filtration & Concentration: Filter the extract and repeat the maceration twice with fresh solvent to ensure exhaustive extraction. Combine the filtrates and concentrate under reduced pressure (rotary evaporation at 40°C) to yield a viscous crude methanolic extract[2].

Phase 2: Acid-Base Partitioning (Defatting and Enrichment)

  • Acidification: Dissolve the crude extract in 2 L of 2% hydrochloric acid (or 0.5 M HCl)[2][5].

    • Causality: The acidic environment protonates the tertiary amine of (-)-eburnamonine, converting it into a highly water-soluble hydrochloride salt.

  • Defatting: Wash the acidic aqueous solution with a non-polar organic solvent (e.g., n-hexane or petroleum ether, 3 x 1 L) in a separatory funnel[2]. Discard the organic layer.

    • Causality: This step selectively removes non-alkaloidal lipophilic compounds (waxes, fats, and pigments) which remain un-ionized and partition into the hexane layer[2].

  • Basification: Carefully adjust the pH of the retained aqueous layer to 8.2–9.0 using concentrated ammonia (NH3)[5].

    • Causality: Ammonia deprotonates the alkaloid salts, reverting them to their free-base form, which precipitates or becomes highly soluble in chlorinated solvents[5].

  • Organic Extraction: Extract the alkaline aqueous phase with chloroform (CHCl3) or dichloromethane (3 x 1 L)[5]. Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), and evaporate to yield the enriched total alkaloid fraction.

Phase 3: Chromatographic Resolution

  • Column Preparation: Load the enriched alkaloid fraction onto a silica gel column.

  • Elution: Elute using a solvent system of chloroform-ethyl acetate-ethanol (e.g., 60:30:10 or 65:30:5)[6].

    • Causality: This specific ternary solvent system provides the necessary polarity gradient to separate (-)-eburnamonine from structurally similar analogs like vincamine and vincaminoreine[5][6].

  • Validation: Monitor fractions via Thin Layer Chromatography (TLC) using Dragendorff's reagent. Pool fractions containing the target compound and recrystallize from methanol to obtain pure (-)-eburnamonine[2][7].

5. Mechanistic Pathway & Pharmacological Relevance (-)-Eburnamonine is classified as a potent cerebrovascular agent[7][8]. Unlike traditional systemic vasodilators, it exhibits a targeted mechanism of action that preferentially enhances cerebral microcirculation[1].

In vivo studies demonstrate that administration of (-)-eburnamonine (e.g., 2.5 mg/kg in canine models) significantly increases cerebral blood flow[1]. Furthermore, it has been shown to prevent scopolamine-induced amnesia and enhance the acquisition of conditioned avoidance responses in hypoxic environments[1]. The underlying causality is linked to its ability to modulate neuronal metabolism, thereby increasing the onset time to hypoxia-induced brain death and providing robust neuroprotection[1].

Pharmacological mechanisms of (-)-Eburnamonine mediating neuroprotection and hypoxia resistance.

6. Analytical Characterization Standards To ensure the trustworthiness of the isolated (-)-eburnamonine, the following analytical parameters must be validated:

  • UV-Vis Spectroscopy: Absorption maxima at λ_max 241, 268, 296, and 302 nm, characteristic of the indole chromophore[1][7].

  • Mass Spectrometry: Molecular formula C19H22N2O corresponding to a molecular weight of 294.39 g/mol [1][7].

  • Optical Rotation: [α]D25 -102° (in chloroform), confirming the isolation of the levorotatory (-)-enantiomer[7].

References 1.[3] Grokipedia. "Eburnamenine". Vertex AI Search Grounding. URL: 2.[7] DrugFuture. "Eburnamonine". DrugFuture Database. URL: 3.[2] BenchChem Technical Support Team. "Vinburnine: A Technical Guide to Its Natural , Isolation, and Characterization". BenchChem. URL: 4.[8] Useful Tropical Plants. "Hunteria umbellata". The Ferns. URL: 5.[1] Cayman Chemical. "(−)-Eburnamonine (CAS 4880-88-0)". Cayman Chemical. URL: 6.[6] Google Patents. "US3753995A - Process and intermediates in the preparation of eburnamonine". Google Patents. URL: 7.[4] Bartlett, M. F., & Taylor, W. I. "The Alkaloids of Hunteria eburnea. I. The Structures of Eburnamine, Isoburnamine, Eburnamenine and Eburnamonine and a Synthesis of rac-Eburnamonine". Journal of the American Chemical Society. URL: 8.[5] "Determination of Active Ingredients, Mineral Composition and Antioxidant Properties of Hydroalcoholic Macerates of Vinca minor L. Plant from the Dobrogea Area". PMC - NIH. URL:

Foundational

(-)-Eburnamonine: Pharmacological Mechanisms, Hemodynamic Effects, and Therapeutic Potential

Executive Summary (-)-Eburnamonine (also known as vinburnine) is a naturally occurring eburnamine-vincamine alkaloid derived from plants such as Hunteria eburnea and Vinca minor[1]. Recognized for its ability to cross th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(-)-Eburnamonine (also known as vinburnine) is a naturally occurring eburnamine-vincamine alkaloid derived from plants such as Hunteria eburnea and Vinca minor[1]. Recognized for its ability to cross the blood-brain barrier, it shares potent modulatory effects on brain circulation and neuronal homeostasis, bearing significant antihypoxic and neuroprotective properties (2)[2]. This technical guide synthesizes the core pharmacodynamics, self-validating experimental protocols, and emerging therapeutic potentials of (-)-eburnamonine for researchers and drug development professionals.

Core Pharmacodynamics & Mechanistic Pathways

Intra-Erythrocytic Modulation and Oxygen Offloading

A primary, highly specific mechanism of (-)-eburnamonine is its capacity to elevate intra-erythrocytic 2,3-diphosphoglycerate (2,3-DPG) levels (3)[3]. 2,3-DPG acts as an allosteric effector that binds to deoxygenated hemoglobin. By increasing 2,3-DPG, (-)-eburnamonine induces a beneficial rightward shift in the oxygen dissociation curve (modifying the P50 value), which thermodynamically favors the release of oxygen to hypoxic cerebral tissues[3].

Cerebrovascular Hemodynamics and Metabolism

(-)-Eburnamonine functions as a potent eumetabolic vasoregulator. Pharmacological profiling in anesthetized models demonstrates that intravenous administration decreases vascular resistance while simultaneously increasing vertebral, carotid, and femoral blood flows (4)[4]. This targeted hemodynamic shift leads to a marked, simultaneous increase in cerebral oxygen consumption (CMRO2) and cerebral glucose consumption (CMRG)[4].

G A (-)-Eburnamonine Administration B Increased RBC 2,3-DPG Levels A->B Erythrocyte Modulation C Decreased Vascular Resistance A->C Vasodilation D Right Shift of Hb-O2 Dissociation B->D E Increased Cerebral Blood Flow (CBF) C->E F Enhanced O2 & Glucose Consumption (CMRO2/CMRG) D->F E->F

Mechanism of (-)-Eburnamonine on cerebral hemodynamics and oxygen metabolism.

Quantitative Pharmacological Data

The following table summarizes the quantitative pharmacological effects of (-)-eburnamonine compared to baseline controls, highlighting the causality behind each physiological shift.

ParameterBaseline / Control(-)-Eburnamonine EffectCausality / Mechanism
Intra-erythrocytic 2,3-DPG Baseline levelsSignificant IncreaseAllosteric modulation of hemoglobin, shifting P50 to favor O2 release in tissues[3].
Cerebral Blood Flow (CBF) Baseline (Ischemic)IncreasedDecreased regional vascular resistance via eumetabolic vasoregulation[5],[4].
Cerebral O2 Consumption (CMRO2) BaselineIncreasedDriven by an enhanced O2 extraction coefficient and increased arterial pO2 supply[4].
Cerebral Glucose Consumption (CMRG) BaselineIncreasedSecondary to increased metabolic demand and enhanced substrate availability[4].
Cytotoxicity (15-methylene analog) Inactive (Parent)LC50 = 14.1 μM (Breast)Enone acts as a Michael acceptor for biological thiols, inducing apoptosis[6].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following field-proven methodologies detail the exact steps required to validate the pharmacological claims of (-)-eburnamonine.

Quantification of Cerebral Blood Flow (CBF) via 133Xe Clearance

Causality: 133Xe is an inert, lipophilic radiotracer that freely diffuses across the blood-brain barrier. Its clearance rate is mathematically proportional to regional blood flow, making it the gold standard for validating the vasodilatory efficacy of (-)-eburnamonine in patients with cerebrovascular insufficiency (5)[5].

  • Baseline Hemodynamic Stabilization: Anesthetize the subject and strictly maintain stable arterial pCO2 and blood pressure. Reasoning: CBF is highly sensitive to pCO2 fluctuations; stabilizing it ensures changes are strictly drug-induced.

  • Radiotracer Injection: Inject the 133Xe isotope intra-arterially (e.g., via the internal carotid artery) during angiographic examination[5].

  • (-)-Eburnamonine Administration: Administer a 100 mg intravenous infusion of (-)-eburnamonine[3].

  • Scintillation Monitoring: Record the washout (clearance) curve of the gamma-emitting 133Xe using extracranial scintillation detectors.

  • Data Computation: Apply the Lassen and Ingvar stochastic method to calculate the exact CBF in mL/100g/min[5].

Workflow S1 Step 1: Baseline Stabilization & pCO2 Control S2 Step 2: Intra-arterial 133Xe Radiotracer Injection S1->S2 S3 Step 3: (-)-Eburnamonine Intravenous Infusion S2->S3 S4 Step 4: Extracranial Scintillation Monitoring S3->S4 S5 Step 5: Lassen & Ingvar Stochastic CBF Calculation S4->S5

Step-by-step workflow for quantifying cerebral blood flow using the 133Xe clearance method.

Enzymatic Assay for 2,3-DPG and P50 Shift

Causality: Validates the oxygen-delivery mechanism by tracking the allosteric effector of hemoglobin[3].

  • Double-Blind Cohort Setup: Randomize subjects into placebo and (-)-eburnamonine groups (e.g., acute 100 mg infusion vs. chronic oral administration)[3].

  • Anaerobic Blood Sampling: Draw venous blood anaerobically and immediately de-proteinize with perchloric acid. Reasoning: Halts red blood cell metabolism, freezing the in vivo 2,3-DPG concentration to prevent artifacts.

  • Spectrophotometric Assay: Utilize an enzymatic assay where 2,3-DPG is cleaved by phosphoglycerate mutase. The resulting NADH oxidation is measured via absorbance changes at 340 nm.

  • Hemoximetry: Generate an oxygen dissociation curve using a hemoximeter to determine the P50 shift, validating the physiological efficacy of the measured 2,3-DPG increase[3].

Therapeutic Potential & Next-Generation Derivatives

Cerebrovascular Insufficiency and Ischemia

Clinical trials and angiographic evaluations have established the therapeutic utility of (-)-eburnamonine in treating senile chronic cerebral insufficiency and post-ischemic states[5],[3]. By enhancing both oxygen availability and glucose consumption, it protects neuronal tissue during hypoxic events[4].

Oncology and Anticancer Derivatives

Recent drug development efforts have expanded the utility of the eburnamine scaffold into oncology. The synthesis of 15-methylene-eburnamonine via a modified Peterson olefination (facilitated by the release of trifluoroacetate) introduces a critical exocyclic enone into the sterically hindered structure (6)[6].

Unlike the parent compound, this α,β-unsaturated carbonyl derivative acts as a highly reactive Michael acceptor. Quantitative NMR studies confirm its chemical reactivity toward nucleophilic biological thiols, which directly correlates to potent cytotoxic and antiproliferative activity against multiple myeloma (e.g., LNCaP, RPMI-8226, U266) and breast cancer cell lines[6]. This highlights the eburnamine scaffold as a highly versatile foundation for CNS-penetrant chemotherapeutics.

References

  • CBF Changes After (-)Eburnamonine Infusion in Patients With Cerebrovascular Insufficiency . European Neurology. 5

  • Synthesis of 15-methylene-eburnamonine from (+)-vincamine, evaluation of anticancer activity, and investigation of mechanism of action by quantitative NMR . PMC / NIH. 6

  • Effects of acute and chronic treatment with (-)eburnamonine on the tissue supply of oxygen . PubMed / NIH. 3

  • Cerebral Metabolic and Hemodynamic Activities of L-Eburnamonine in the Anesthetized Dog. A Comparison With Vincamine . PubMed / NIH.4

  • Eburnamine derivatives and the brain . PubMed / NIH. 2

Sources

Exploratory

The Pharmacodynamics of (-)-Eburnamonine: Bridging In Vitro Mechanisms and In Vivo Hemodynamics

Executive Summary (-)-Eburnamonine (also known as Vinburnine or Vincamone) is a pentacyclic indole alkaloid derived from the Apocynaceae plant family, sharing structural homology with well-known cerebral vasodilators lik...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(-)-Eburnamonine (also known as Vinburnine or Vincamone) is a pentacyclic indole alkaloid derived from the Apocynaceae plant family, sharing structural homology with well-known cerebral vasodilators like vincamine and vinpocetine[1][2]. While historically recognized for its application in cerebrovascular disorders and cognitive decline, recent pharmacological profiling has unveiled a complex, multifaceted mechanism of action[1].

This technical guide critically evaluates the translational gap between the in vitro molecular targets of (-)-Eburnamonine—specifically its role as a muscarinic allosteric modulator and phosphodiesterase (PDE) inhibitor—and its profound in vivo hemodynamic effects, including enhanced cerebral blood flow (CBF) and metabolic oxygen consumption[3][4]. Furthermore, we outline validated, self-contained experimental protocols designed to ensure high-fidelity data acquisition in preclinical drug development.

In Vitro Dynamics: Cellular Targets and Kinetics

Molecular Mechanisms of Action

In vitro assays have demonstrated that (-)-Eburnamonine operates through two primary signaling axes:

  • Muscarinic Receptor Allosteric Modulation: (-)-Eburnamonine acts as an allosteric modulator across M1-M4 muscarinic acetylcholine receptors[4]. Rather than competing for the orthosteric binding site, it decelerates the dissociation of acetylcholine, thereby prolonging cholinergic signaling critical for memory and cognitive function[1].

  • Phosphodiesterase (PDE) Inhibition: Similar to vinpocetine, (-)-Eburnamonine inhibits calmodulin-dependent phosphodiesterase type 1 (PDE1)[2][5]. The resulting accumulation of cyclic nucleotides (cAMP/cGMP) in vascular smooth muscle cells triggers robust vasorelaxation[5].

Pathway Eburnamonine (-)-Eburnamonine (Vinburnine) Muscarinic Muscarinic Receptors (M1-M4) Eburnamonine->Muscarinic Allosteric Modulator PDE1 Phosphodiesterase 1 (PDE1) Eburnamonine->PDE1 Enzyme Inhibitor ACh Altered ACh Kinetics Muscarinic->ACh Decelerates Dissociation cAMP Elevated cAMP/cGMP PDE1->cAMP Prevents Hydrolysis Vasodilation Cerebral Vasodilation cAMP->Vasodilation Smooth Muscle Relaxation

Caption: Mechanistic pathways of (-)-Eburnamonine mediating vasodilation and neuromodulation.

Quantitative In Vitro Profile

The binding kinetics and cytotoxicity profiles of (-)-Eburnamonine and its synthetic derivatives (e.g., 15-methylene-eburnamonine) demonstrate distinct subtype specificities[4][6].

Table 1: In Vitro Pharmacological Data Summary

Target / Cell LineAssay TypeQuantitative ValueBiological Implication
Muscarinic M1 Radioligand DissociationEC₅₀ = 29.5 μMCognitive enhancement via ACh modulation
Muscarinic M2 Radioligand DissociationEC₅₀ = 4.1 μMHigh-affinity allosteric modulation
Muscarinic M3 Radioligand DissociationEC₅₀ = 9.5 μMSmooth muscle / glandular modulation
Muscarinic M4 Radioligand DissociationEC₅₀ = 15.0 μMCNS neurotransmitter regulation
Primary LSCs Cell Viability (Derivative)IC₅₀ ~ 15-30 μMCytotoxicity against leukemia stem cells via oxidative stress
Protocol: In Vitro Receptor Binding & Modulator Kinetics Assay

Rationale: To accurately quantify the allosteric modulation of (-)-Eburnamonine, we must isolate receptor subtype kinetics without endogenous tissue interference. We utilize CHO cells expressing recombinant human M1-M4 receptors and[³H]N-methylscopolamine, an orthosteric radioligand whose dissociation rate is highly sensitive to allosteric modulators[4][7].

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells expressing specific muscarinic subtypes (M1-M4) to 80% confluence. Harvest and homogenize in ice-cold Tris-HCl buffer (pH 7.4) to isolate membrane fractions.

  • Equilibration: Incubate membrane preparations (50 µg protein/well) with 0.5 nM[³H]N-methylscopolamine for 60 minutes at 37°C to achieve steady-state orthosteric binding.

  • Modulator Introduction: Add (-)-Eburnamonine at varying concentrations (0.1 μM to 100 μM). Self-Validation Step: Include a positive control (e.g., gallamine) and a vehicle control (0.5% DMSO) to establish baseline dissociation rates.

  • Dissociation Initiation: Add an excess of unlabeled atropine (10 µM) to prevent re-association of the radioligand.

  • Quantification: Terminate the reaction at specific time intervals via rapid vacuum filtration over GF/B glass fiber filters. Quantify bound radioactivity using liquid scintillation counting.

  • Data Synthesis: Calculate the dissociation rate constant ( koff​ ) and determine the EC₅₀ for the deceleration of dissociation using non-linear regression analysis.

In Vivo Efficacy: Systemic & Hemodynamic Effects

Cerebrovascular and Metabolic Impact

The transition from in vitro target engagement to in vivo physiological response is where (-)-Eburnamonine distinguishes itself from peripheral vasodilators. In anesthetized canine models, intravenous administration (2 mg/kg) significantly increases vertebral blood flow (VBF), carotid blood flow (CBF), and femoral blood flow (FBF) while simultaneously decreasing vascular resistance[3].

Crucially, (-)-Eburnamonine enhances cerebral oxygen consumption (CMRO₂) and glucose consumption (CMRG)[3]. This indicates that the drug does not merely force vasodilation (which could lead to a vascular "steal" phenomenon), but actively upregulates the metabolic efficiency of hypoxic brain tissue[3][5]. Furthermore, pharmacokinetic studies utilizing UPLC reveal that (-)-Eburnamonine has high metabolic stability and minimal interaction with P-glycoprotein (Pgp) and Bcrp efflux transporters, ensuring excellent blood-brain barrier (BBB) penetration[8].

Table 2: In Vivo Hemodynamic Data (Canine Model, 2 mg/kg IV)

ParameterPost-Administration TrendPhysiological Implication
Vertebral Blood Flow (VBF) Significant IncreaseDirect enhancement of cerebral perfusion
Vascular Resistance DecreasedSmooth muscle relaxation via PDE inhibition
Cerebral O₂ Consumption (CMRO₂) IncreasedImproved oxygen extraction and utilization
Cerebral Glucose Consumption IncreasedEnhanced neuronal metabolic energy state
Protocol: In Vivo Hemodynamic & Cerebral Metabolism Monitoring

Rationale: Anesthetized canine models are the gold standard for cerebrovascular pharmacology because their hemodynamic responses closely mimic human physiology[3]. Simultaneous measurement of VBF and FBF allows researchers to differentiate between targeted central vasodilation and generalized peripheral hypotension[5].

Step-by-Step Methodology:

  • Subject Preparation: Induce anesthesia in Beagle dogs using intravenous pentobarbital. Intubate and mechanically ventilate to maintain normocapnia.

  • Surgical Catheterization: Surgically expose the vertebral, internal carotid, and femoral arteries. Implant electromagnetic flow probes around the vessels for continuous flowmetry.

  • Metabolic Sampling Setup: Cannulate the sagittal sinus (for cerebral venous blood) and the femoral artery (for systemic arterial blood) to allow for simultaneous blood gas sampling.

  • Administration: Administer (-)-Eburnamonine (2 mg/kg) via the femoral vein over a 2-minute infusion period.

  • Hemodynamic Monitoring: Record VBF, CBF, FBF, and mean arterial pressure (MAP) continuously for 120 minutes post-infusion. Self-Validation Step: Continuously monitor arterial pO₂, pCO₂, and pH to ensure that changes in cerebral blood flow are strictly drug-induced and not secondary artifacts of respiratory depression or acidosis[3].

  • Metabolic Analysis: Draw paired arterial and venous blood samples at 15, 30, 60, and 120 minutes. Analyze for O₂ content and glucose concentration to calculate CMRO₂ and CMRG using the Fick principle.

Workflow Prep Subject Prep (Anesthetized Model) Admin IV Administration (2 mg/kg) Prep->Admin Hemodynamic Hemodynamic Monitoring (Flowmetry) Admin->Hemodynamic Metabolic Metabolic Sampling (Blood Gas Analysis) Admin->Metabolic Analysis Data Synthesis (CMRO2 & CMRG) Hemodynamic->Analysis Metabolic->Analysis

Caption: In vivo workflow for quantifying hemodynamic and metabolic effects of (-)-Eburnamonine.

Translational Perspectives: Oncology and Beyond

Beyond its established role in neuropharmacology, the (-)-Eburnamonine scaffold is proving to be a highly versatile lead compound. Recent modifications, such as the synthesis of (-)-15-methylene-eburnamonine, have shifted the molecule's application toward oncology[6][9].

By installing an exocyclic enone, researchers have imparted potent nucleophilic reactivity to the molecule. In vitro and humanized bone marrow xenograft in vivo models demonstrate that this derivative selectively induces cytotoxicity in acute myelogenous leukemia (AML) and chronic lymphocytic leukemia (CLL) stem cells via oxidative stress pathways, while sparing healthy hematopoietic cells[6]. The superior intrinsic clearance profile of the eburnamonine scaffold compared to vincamine makes it an ideal backbone for next-generation CNS and oncological therapeutics[8].

References

  • Patsnap Synapse. "What is Vinburnine used for?" Patsnap.
  • RSC Publishing. "Synthesis and pharmacological activity of vinpocetine derivatives." RSC Advances.
  • PubMed / Med Res Rev. "Eburnamine derivatives and the brain." National Institutes of Health.
  • PubMed / Arzneimittelforschung. "Cerebral metabolic and hemodynamic activities of l-eburnamonine in the anesthetized dog. A comparison with vincamine." National Institutes of Health.
  • MedChemExpress. "Vinburnine ((-)-Eburnamonine) | mAChR Modulator." MedChemExpress.
  • ResearchGate. "In vitro characterization of transport and metabolism of the alkaloids: vincamine, vinpocetine and eburnamonine." ResearchGate.
  • PMC - NIH. "15-Methylene-Eburnamonine Kills Leukemic Stem Cells and Reduces Engraftment in a Humanized Bone Marrow Xenograft Mouse Model of Leukemia." National Institutes of Health.
  • PMC - NIH. "Synthesis of 15-methylene-eburnamonine from (+)-vincamine, evaluation of anticancer activity, and investigation of mechanism of action by quantitative NMR." National Institutes of Health.

Sources

Foundational

(-)-Eburnamonine as a cerebral blood flow enhancer

Title: Engineering Cerebral Perfusion: A Technical Whitepaper on the Pharmacodynamics and Experimental Evaluation of (-)-Eburnamonine Target Audience: Researchers, Application Scientists, and Drug Development Professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering Cerebral Perfusion: A Technical Whitepaper on the Pharmacodynamics and Experimental Evaluation of (-)-Eburnamonine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary & Structural Causality

(-)-Eburnamonine (also known as Vinburnine, l-Eburnamonine, or cis-Vincamone) is a potent pentacyclic indole alkaloid derived from the Vinca and Catharanthus plant species [3]. While historically overshadowed by its structural cousin, vincamine, (-)-eburnamonine has emerged as a highly specific cerebral blood flow (CBF) enhancer and neuroprotective agent.

As application scientists, we must look beyond the basic classification of "vasodilator" and examine the structural causality driving its efficacy. The critical structural difference between vincamine and (-)-eburnamonine is the replacement of the C14 ester group with a carbonyl moiety [4]. This specific modification alters the molecule's lipophilicity and receptor binding kinetics. Consequently, (-)-eburnamonine crosses the blood-brain barrier with high efficiency and directly stimulates neuronal oxidative phosphorylation without triggering the profound systemic hypotension that often limits the therapeutic window of earlier-generation alkaloids.

Mechanistic Pathways of Cerebral Enhancement

The pharmacological profile of (-)-eburnamonine is biphasic: it acts simultaneously on the cerebrovascular endothelium and the neuronal mitochondria.

  • Hemodynamic Modulation: It induces direct relaxation of vascular smooth muscle, preferentially dilating the vertebral and internal carotid arteries. This reduces cerebrovascular resistance and increases regional cerebral blood flow (rCBF).

  • Metabolic Stimulation: Unlike passive vasodilators that merely increase blood pooling, (-)-eburnamonine actively increases the cerebral oxygen extraction coefficient. It upregulates glucose consumption (CMRG) and oxygen consumption (CMRO2)[1].

  • Extracerebral Oxygen Bioavailability: Oral administration has been shown to stimulate red blood cell (RBC) glycolysis, elevating levels of 2,3-diphosphoglycerate (2,3-DPG) and ATP. This right-shifts the hemoglobin-oxygen dissociation curve, facilitating offloading of oxygen to hypoxic brain tissues[5].

G A (-)-Eburnamonine (Vinburnine) B Cerebral Vasodilation A->B Smooth Muscle Relaxation C Metabolic Stimulation A->C Neuronal Modulation D Increased Arterial Blood Flow B->D E Enhanced O2 & Glucose Uptake C->E F Neuroprotection & Cognitive Enhancement D->F E->F

Pharmacological pathways of (-)-Eburnamonine enhancing cerebral blood flow.

Quantitative Pharmacodynamics

To design effective translational models, researchers must benchmark their expected outcomes against established pharmacodynamic data. The table below synthesizes the quantitative effects of (-)-eburnamonine across validated in vivo models.

Pharmacological ParameterExperimental ModelDose & RouteObserved Quantitative EffectMechanistic Causality
Vertebral Blood Flow (VBF) Canine (Anesthetized)2 mg/kg (i.v.)Significant Increase; Decreased vascular resistance [1]Direct relaxation of cerebrovascular smooth muscle.
Cerebral O2 Consumption (CMRO2) Canine (Anesthetized)2 mg/kg (i.v.)Increased O2 extraction coefficient [1]Enhanced mitochondrial oxidative phosphorylation.
Glucose Consumption (CMRG) Canine (Anesthetized)2 mg/kg (i.v.)Significant Increase [1]Upregulation of neuronal glucose utilization.
Hypoxia Survival Time Murine (Hypobaric)45 mg/kg (p.o.)Prolonged survival time [2]Improved O2 extraction under severe hypoxic stress.
Scopolamine Amnesia Murine (Avoidance)20 mg/kg (p.o.)Prevention of amnesia [2]Modulation of cholinergic neurotransmission.
RBC Deformability Human (Ex vivo)Repeated dosingIncreased 2,3-DPG and ATP [5]Stimulation of RBC glycolysis; enhanced microcirculation.

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that trustworthiness in hemodynamic studies requires a self-validating system. If a drug increases blood flow, we must prove it is meeting a metabolic demand rather than simply shunting blood through non-nutritive capillary beds.

Protocol A: In Vivo Assessment of Cerebral Hemodynamics (Canine Model)

Rationale: The canine model provides a robust cardiovascular system that closely mirrors human hemodynamic responses, allowing for the precise surgical placement of electromagnetic flow probes on deep cerebral vessels.

Step-by-Step Methodology:

  • Animal Preparation & Anesthesia: Fast adult mongrel dogs for 12 hours. Induce anesthesia using intravenous pentobarbital sodium (30 mg/kg). Maintain anesthesia via continuous infusion, ensuring the preservation of spontaneous autonomic reflexes. Intubate and mechanically ventilate to maintain strict normocapnia (PaCO2 at 35–40 mmHg), as hypercapnia will artificially dilate cerebral vessels and confound results.

  • Surgical Instrumentation:

    • Isolate the right vertebral artery and the internal carotid artery.

    • Place appropriately sized electromagnetic flow probes around the vessels.

    • Self-Validation Step: Cannulate the superior sagittal sinus. This is critical. By sampling the venous effluent directly draining from the brain, we can calculate the arterio-venous oxygen difference (AVDO2).

  • Baseline Stabilization: Allow the animal to stabilize for 30 minutes post-surgery. Record baseline Vertebral Blood Flow (VBF), Carotid Blood Flow (CBF), and draw baseline arterial and venous blood samples.

  • Drug Administration: Administer (-)-Eburnamonine at 2 mg/kg via a slow intravenous infusion over 3 minutes to prevent acute volume-loading artifacts.

  • Data Acquisition & Analysis: Continuously record flow rates. Draw blood samples at 5, 15, 30, and 60 minutes post-infusion. Calculate CMRO2 using the Fick principle: CMRO2 = Total CBF × AVDO2.

Workflow S1 Animal Prep & Anesthesia S2 Surgical Instrumentation S1->S2 S3 Baseline Stabilization S2->S3 S4 Drug Administration S3->S4 S5 Hemodynamic Recording S4->S5 S6 Data Analysis S5->S6

Step-by-step workflow for in vivo assessment of cerebral hemodynamics.

Protocol B: Hypobaric Hypoxia Survival Assay (Rodent Model)

Rationale: While Protocol A proves mechanism, Protocol B proves functional outcome. It evaluates the ability of (-)-eburnamonine to sustain central nervous system function under catastrophic oxygen deprivation.

Step-by-Step Methodology:

  • Acclimatization: Habituate adult male mice (e.g., C57BL/6) to the testing room for 1 hour prior to the assay.

  • Prophylactic Dosing: Administer (-)-Eburnamonine (45 mg/kg) or a vehicle control via oral gavage (p.o.) [2]. Wait 60 minutes to allow for optimal gastrointestinal absorption and blood-brain barrier penetration.

  • Hypobaric Chamber Induction: Place the mice in a specialized hypobaric chamber.

  • Controlled Decompression: Evacuate the chamber at a constant, calibrated rate to simulate an altitude of 11,000 meters (approximately 190 mmHg atmospheric pressure).

  • Endpoint Determination: Record the exact time from the cessation of decompression to the onset of terminal respiratory arrest (survival time).

  • Statistical Validation: Utilize Kaplan-Meier survival curves and Log-rank testing to validate the neuroprotective efficacy of the compound against the vehicle cohort.

Translational Outlook

For drug development professionals, (-)-eburnamonine represents a highly optimized scaffold. Its ability to simultaneously act as a cerebral vasodilator and a metabolic enhancer positions it as a prime candidate—or structural lead—for treating multi-infarct dementia, chronic cerebral ischemia, and age-related cognitive decline. Future synthetic efforts should focus on leveraging its unique pentacyclic structure to further enhance target affinity while maintaining its favorable safety profile compared to traditional Vinca alkaloids.

References

  • Cerebral metabolic and hemodynamic activities of l-eburnamonine in the anesthetized dog. A comparison with vincamine. PubMed (NIH).
  • (−)-Eburnamonine (CAS 4880-88-0) Product Information. Cayman Chemical.
  • (-)-Eburnamonine | C19H22N2O. PubChem (NIH).
  • Synthesis of 15-methylene-eburnamonine from (+)-vincamine, evaluation of anticancer activity, and investigation of mechanism of action by quantitative NMR. PubMed Central (NIH).
  • Experimental approach of activity and mechanism(s) of action of drugs used in cerebral metabolic insufficiency. Application to 1-eburnamonine. PubMed (NIH).
Exploratory

The Neuroprotective Pharmacology of (-)-Eburnamonine: A Comprehensive Technical Guide

Executive Summary (-)-Eburnamonine (also known as vinburnine, vincamone, or cervoxane; CAS 4880-88-0) is a naturally occurring pentacyclic indole alkaloid derived from the Apocynaceae plant family, including Catharanthus...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(-)-Eburnamonine (also known as vinburnine, vincamone, or cervoxane; CAS 4880-88-0) is a naturally occurring pentacyclic indole alkaloid derived from the Apocynaceae plant family, including Catharanthus roseus and Vinca minor[1][2]. While historically overshadowed by its structural relatives vincamine and vinpocetine, (-)-eburnamonine possesses a highly differentiated and robust neuroprotective profile[3].

As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind (-)-eburnamonine’s efficacy. This whitepaper provides a deep dive into its pharmacokinetic advantages, its multi-target mechanisms of action—including cerebral hemodynamics and muscarinic allosteric modulation—and the self-validating experimental protocols required to evaluate its potential in modern drug development.

Structural and Pharmacokinetic Profile

A critical bottleneck in the development of neuroprotective agents is achieving sustained Central Nervous System (CNS) exposure without rapid systemic clearance. (-)-Eburnamonine overcomes this through a highly favorable pharmacokinetic profile.

Blood-Brain Barrier (BBB) Penetrance

To exert neuroprotection, a compound must bypass the highly restrictive BBB. In vitro characterization demonstrates that (-)-eburnamonine exhibits minimal interaction with key drug efflux transporters, specifically P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (Bcrp)[2][4]. Because it is not actively extruded back into the systemic circulation, it achieves high steady-state concentrations within the cerebral parenchyma.

Metabolic Stability

When evaluated against rat liver microsomal enzymes, the intrinsic clearance of (-)-eburnamonine is significantly lower than that of both vincamine and vinpocetine. This metabolic stability makes it an ideal lead compound for developing CNS-active therapeutics that require prolonged target engagement.

Table 1: Comparative Pharmacological Profile of Eburnamine-Type Alkaloids
Property / Compound(-)-EburnamonineVincamineVinpocetine
Molecular Weight 294.39 g/mol [2]354.44 g/mol 350.45 g/mol
Efflux Transporter Interaction Minimal (P-gp / Bcrp)ModerateModerate
Hepatic Intrinsic Clearance Low (High Stability)High (Rapid Clearance)High (Rapid Clearance)
Primary CNS Mechanism Muscarinic Allosteric Modulator, O2 Extraction[2][5]Antioxidant, Vasodilator[6]Phosphodiesterase E1 Inhibitor, Na+ Channel Blocker[3]

Molecular Mechanisms of Neuroprotection

The neuroprotective efficacy of (-)-eburnamonine is not derived from a single pathway but rather a synergistic modulation of cerebral metabolism and receptor signaling.

Enhancement of Cerebral Hemodynamics and Metabolism

(-)-Eburnamonine functions as a potent peripheral and cerebral vasodilator[2]. However, vasodilation alone does not guarantee neuroprotection. The compound uniquely increases the cerebral oxygen extraction coefficient and glucose consumption[2][7]. By actively facilitating the cellular uptake of oxygen and glucose, it directly counters the ATP depletion and energy crisis that trigger neuronal apoptosis during ischemic events.

Muscarinic Allosteric Modulation

(-)-Eburnamonine acts as a positive allosteric modulator of muscarinic acetylcholine receptors (mAChRs), specifically interacting with M1-M4 subtypes[5][8]. In radioligand binding assays, it has been shown to decelerate the dissociation of antagonists like[3H]N-methylscopolamine, demonstrating positive cooperativity[5][8]. By allosterically enhancing cholinergic signaling, (-)-eburnamonine supports cognitive function, learning acquisition, and the autonomic regulation of cerebral blood flow[2][9].

Antihypoxic and Antioxidant Defense

The compound exhibits profound antihypoxic effects. In preclinical models, administration of (-)-eburnamonine significantly increases survival time and delays the onset of hypoxia-induced brain death[10]. Furthermore, it mitigates oxidative stress by quenching free radicals, preventing the downstream inflammatory cascades that exacerbate neurodegeneration[2][6].

Mechanism Eburnamonine (-)-Eburnamonine Muscarinic Muscarinic Receptors (M1-M4 Allosteric Modulation) Eburnamonine->Muscarinic Modulates Hemodynamics Cerebral Hemodynamics (Vasodilation) Eburnamonine->Hemodynamics Stimulates OxidativeStress ROS Scavenging (Antioxidant Effect) Eburnamonine->OxidativeStress Quenches Free Radicals Muscarinic->Hemodynamics Cholinergic Signaling Metabolism Cerebral Metabolism (↑ O2 & Glucose Extraction) Hemodynamics->Metabolism ↑ Blood Flow Neuroprotection Neuroprotection & Hypoxia Resistance Metabolism->Neuroprotection Sustains ATP OxidativeStress->Neuroprotection Prevents Apoptosis

Fig 1. Neuroprotective signaling and physiological pathways of (-)-Eburnamonine.

Experimental Workflows & Validation Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the self-validating experimental systems used to quantify (-)-eburnamonine’s pharmacokinetic and pharmacodynamic properties.

Protocol 1: In Vitro Assessment of BBB Efflux Transporter Interaction

Causality: P-gp and Bcrp are ATP-binding cassette (ABC) transporters. By measuring the release of inorganic phosphate (Pi) from ATP, we can directly quantify the transporter's energy consumption. A lack of Pi release upon drug exposure confirms the compound is not a substrate, validating its high BBB penetrance[4].

  • Membrane Preparation: Isolate recombinant cell membranes overexpressing human P-gp or Bcrp. Suspend in assay buffer (50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM MgCl2).

  • Compound Incubation: Add (-)-eburnamonine at varying concentrations (e.g., 4, 20, and 100 µM) to the membrane suspensions[4]. Include a known substrate (e.g., Verapamil) as a positive control and a vehicle (DMSO <1%) as a negative control.

  • ATP Hydrolysis Initiation: Introduce 5 mM MgATP to all wells and incubate at 37°C for 20 minutes.

  • Termination and Detection: Stop the reaction by adding 10% sodium dodecyl sulfate (SDS). Add a colorimetric phosphate detection reagent (e.g., Ammonium molybdate/malachite green).

  • Data Acquisition: Measure absorbance at 650 nm. Calculate the specific ATPase activity by subtracting the basal Pi release from the total Pi release. (-)-Eburnamonine should induce minimal stimulation of ATPase activity compared to the positive control[4].

Protocol 2: In Vivo Hypobaric Hypoxia Survival Model

Causality: Hypobaric hypoxia induces rapid depletion of cerebral ATP, leading to excitotoxicity and brain death. Because (-)-eburnamonine's primary mechanism is enhancing the cerebral oxygen extraction coefficient, challenging the brain with a hypoxic environment directly tests this pathway. Survival time serves as a robust, self-validating metric of neuroprotective efficacy[10].

  • Subject Preparation: Acclimate adult male Wistar rats (200-250g) to the laboratory environment. Fast the animals overnight with free access to water.

  • Dosing Regimen: Administer (-)-eburnamonine via intraperitoneal (i.p.) injection at a dose of 45 mg/kg[10]. Administer saline to the control group. Wait 30 minutes for optimal CNS distribution.

  • Hypoxic Challenge: Place the subjects into a hypobaric chamber. Rapidly decompress the chamber to a simulated altitude of 32,000 feet (approx. 200 mmHg) at a rate of 2,000 feet/second.

  • Observation and Endpoint: Record the time from the onset of target pressure to the cessation of respiration (survival time). (-)-Eburnamonine significantly increases survival time and inhibits hypoxia-induced decreases in body temperature[10].

  • Tissue Harvesting (Optional): Immediately post-mortem, harvest brain tissue for UPLC analysis to correlate CNS drug concentration with survival time[4].

Workflow Prep Compound Preparation InVitro In Vitro Assays (Microsomal Stability, P-gp/Bcrp ATPase) Prep->InVitro InVivo In Vivo Models (Hypobaric Hypoxia, Cerebral Blood Flow) InVitro->InVivo Analysis Data Analysis & Pharmacokinetics InVivo->Analysis

Fig 2. Integrated preclinical workflow for evaluating (-)-Eburnamonine.

Translational Potential and Future Directions

The distinct pharmacological profile of (-)-eburnamonine positions it as a highly valuable scaffold for modern drug development.

Repurposing for Chronic Ischemia: Given its clinical history (launched in 1977 for cerebrovascular insufficiency) and its superior ability to enhance cerebral blood flow over agents like papaverine, (-)-eburnamonine is a prime candidate for repurposing in post-stroke recovery and chronic brain ischemia[2].

Oncology and Brain Metastases: Recent synthetic efforts have leveraged the (-)-eburnamonine scaffold to create potent derivatives. For instance, 15-methylene-(-)-eburnamonine has been synthesized to target circulating tumor cells and cancer stem cells (CSCs) via the induction of oxidative stress[7][11]. Because the parent compound easily crosses the BBB and possesses no inherent neurotoxicity, these derivatives hold immense promise as preventative agents against breast-to-brain metastases[11].

References

  • CAS 4880-88-0: (-)-Eburnamonine | CymitQuimica. CymitQuimica.
  • Vincamine, from an antioxidant and a cerebral vasodilator to its anticancer potential. PubMed Central (PMC).
  • (−)-Eburnamonine (CAS 4880-88-0) - Cayman Chemical. Cayman Chemical.
  • Abstract B30: 15-Methylene-Eburnamonine: A preventative agent against breast to brain metastases. AACR Journals.
  • Eburnamine deriv
  • Vinburnine. Grokipedia.
  • Synthesis of 15-methylene-eburnamonine from (+)
  • In vitro characterization of transport and metabolism of the alkaloids: vincamine, vinpocetine and eburnamonine.
  • Vinburnine ((-)-Eburnamonine)
  • Positive allosteric action of eburnamonine on cardiac muscarinic acetylcholine receptors. PubMed.
  • Allosteric Modulation of Muscarinic Acetylcholine Receptors. PubMed Central (PMC).

Sources

Foundational

(-)-Eburnamonine and its Derivatives: Mechanistic Insights into Mitochondrial Modulation and Metabolic Enhancements

Executive Summary As a Senior Application Scientist, I approach mitochondrial modulation not merely as a phenotypic endpoint, but as a dynamic system of bioenergetic fluxes. (-)-Eburnamonine (vinburnine), a monoterpene i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach mitochondrial modulation not merely as a phenotypic endpoint, but as a dynamic system of bioenergetic fluxes. (-)-Eburnamonine (vinburnine), a monoterpene indole alkaloid and derivative of vincamine, presents a highly versatile pharmacological profile. It acts as a bidirectional modulator of cellular bioenergetics—serving as a cerebral metabolic enhancer that preserves ATP during hypoxia in neurological contexts, while its synthetic derivatives function as targeted mitochondrial depolarizing agents in oncology. This technical guide deconstructs the mechanistic pathways of (-)-eburnamonine and provides field-proven, self-validating experimental protocols for quantifying its effects on mitochondrial function.

Bioenergetic Preservation: (-)-Eburnamonine in Cerebral Hypoxia

In the context of cerebral metabolic insufficiency, the primary threat to neuronal viability is the collapse of the mitochondrial electron transport chain (ETC) and the subsequent depletion of the cellular energy charge. (-)-Eburnamonine has been clinically and experimentally validated to counteract this bioenergetic failure .

When administered during normobaric hypoxia, (-)-eburnamonine significantly increases the cerebral consumption of glucose and oxygen . Rather than acting solely as a passive vasodilator, it actively stimulates erythrocyte glycolysis. This upregulation increases intracellular levels of Adenosine Triphosphate (ATP) and 2,3-Diphosphoglycerate (2,3-DPG). The elevation of 2,3-DPG decreases hemoglobin's affinity for oxygen, thereby enhancing oxygen offloading at the tissue level and preserving the cerebral energy charge (ECP) even under hypoxic stress .

HypoxiaProtection H Normobaric Hypoxia C Preserved Cerebral Energy Charge (ECP) H->C Threatens E (-)-Eburnamonine Administration G Increased Cerebral Glucose Consumption E->G Stimulates R Stimulated RBC Glycolysis (↑ ATP, ↑ 2,3-DPG) E->R Enhances G->C Supports R->C Improves O2 Delivery

Fig 1: (-)-Eburnamonine's protective mechanism against cerebral hypoxia.

Quantitative Metabolic Shifts

To understand the systemic impact of (-)-eburnamonine, we must look at the quantitative shifts in metabolic biomarkers. The table below summarizes the core bioenergetic consequences of its administration.

Table 1: Quantitative Metabolic Shifts Induced by (-)-Eburnamonine

Biomarker / ParameterExperimental ModelObserved EffectBioenergetic Consequence
Cerebral [14C]-Deoxyglucose Normoxic MiceSignificant IncreaseUpregulation of basal cerebral metabolic rate
Cerebral Energy Charge (ECP) Rats (Acute Hypoxia)Attenuated FallPreservation of ATP/ADP ratios during oxygen deprivation
Erythrocyte ATP Levels Healthy Human VolunteersSignificant IncreaseEnhanced cellular energy reserves and RBC deformability
Erythrocyte 2,3-DPG Levels Healthy Human VolunteersSignificant IncreaseDecreased hemoglobin-O2 affinity, improving tissue O2 delivery

Targeted Mitochondrial Depolarization in Oncology

While the parent compound protects mitochondrial function in healthy tissue, structural modifications to the eburnamine scaffold yield potent anti-cancer agents. The synthesis of 15-methylene-eburnamonine (15-M-EBN) introduces an exocyclic enone group. This specific structural alteration shifts the molecule's function from a metabolic enhancer to a targeted cytotoxic agent .

In metastatic breast cancer models, 15-M-EBN induces severe oxidative stress. This localized accumulation of reactive oxygen species (ROS) directly attacks the mitochondrial membrane, leading to rapid mitochondrial depolarization . The collapse of the mitochondrial membrane potential (MMP) forces the opening of the mitochondrial permeability transition pore (mPTP), releasing Cytochrome C into the cytosol and triggering the executioner caspases 6 and 7, culminating in apoptosis .

ApoptosisPathway M 15-Methylene-Eburnamonine (15-M-EBN) O Upregulation of Oxidative Stress M->O Induces D Mitochondrial Depolarization O->D Triggers C Cytochrome C Release D->C Promotes A Caspase 6 & 7 Activation (Apoptosis) C->A Executes

Fig 2: 15-M-EBN induced mitochondrial depolarization and apoptosis pathway.

Self-Validating Experimental Protocols for Mitochondrial Assessment

ExperimentalWorkflow C Cell Culture & Treatment M JC-1 Dye Staining (MMP Assessment) C->M S Seahorse XF Analyzer (OCR Measurement) C->S D Data Normalization & Analysis M->D S->D

Fig 3: Experimental workflow for validating mitochondrial function.

Protocol A: Assessing Mitochondrial Membrane Potential (MMP) via JC-1

Causality of Choice: JC-1 is a lipophilic, cationic dye that exhibits potential-dependent accumulation in mitochondria. We utilize it because it provides a self-validating ratiometric readout. In healthy, polarized mitochondria, the dye accumulates and forms J-aggregates (red fluorescence). Upon depolarization (e.g., via 15-M-EBN treatment), it diffuses into the cytoplasm as monomers (green fluorescence). By calculating the red-to-green fluorescence ratio, this protocol intrinsically normalizes for variations in mitochondrial mass and cell number, isolating the membrane potential as the sole variable.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., metastatic breast cancer lines or primary neurons) in a 96-well black, clear-bottom plate at a density of 1×104 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with varying concentrations of (-)-eburnamonine or 15-M-EBN (e.g., 1 μM to 50 μM) for 24 hours. Include a vehicle control (DMSO < 0.1%) and a positive control for depolarization (FCCP at 10 μM for 30 mins).

  • Dye Incubation: Remove media and wash once with 1X PBS. Add 100 μL of JC-1 working solution (2 μg/mL in culture media) to each well. Incubate in the dark at 37°C for 30 minutes.

  • Washing: Carefully aspirate the JC-1 solution and wash the wells twice with cold 1X PBS to remove background monomer fluorescence. Add 100 μL of fresh PBS to each well.

  • Fluorescence Acquisition: Read the plate using a fluorescence microplate reader.

    • J-aggregates (Polarized): Excitation 535 nm / Emission 590 nm (Red).

    • Monomers (Depolarized): Excitation 485 nm / Emission 530 nm (Green).

  • Data Analysis: Calculate the ratio of Red/Green fluorescence. A decrease in this ratio directly correlates with mitochondrial depolarization.

Protocol B: Real-Time Oxygen Consumption Rate (OCR) via Seahorse XF

Causality of Choice: The Seahorse XF Cell Mito Stress Test is selected because it dissects the components of the electron transport chain (ETC) in real-time. By sequentially injecting specific inhibitors, each cell acts as its own internal baseline control. This creates a self-validating system that separates basal respiration from ATP-linked respiration, proton leak, and maximal respiratory capacity.

Step-by-Step Methodology:

  • Plate Preparation: Seed cells in a Seahorse XF96 cell culture microplate and incubate overnight. Hydrate the sensor cartridge with XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Pre-treatment: Treat cells with (-)-eburnamonine for the desired timepoint (e.g., 4 hours to assess acute metabolic enhancement).

  • Assay Media Exchange: Wash cells twice with unbuffered Seahorse XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine (pH 7.4). Incubate the plate in a non-CO2 incubator for 1 hour prior to the assay.

  • Port Loading: Load the hydrated sensor cartridge ports with the following optimized final concentrations:

    • Port A (Oligomycin, 1.0 μM): Inhibits ATP synthase, revealing ATP-linked respiration.

    • Port B (FCCP, 1.0 μM): Uncouples the ETC, revealing maximal respiration.

    • Port C (Rotenone/Antimycin A, 0.5 μM): Shuts down Complex I and III, revealing non-mitochondrial oxygen consumption.

  • Execution: Run the standard Mito Stress Test protocol on the Seahorse Analyzer.

  • Normalization: Immediately following the assay, quantify protein content per well (e.g., BCA assay) or cell count (e.g., Hoechst staining) and normalize the OCR values (pmol/min) to account for proliferation discrepancies.

References

  • Linee P, Hollands MA, Quiniou P, Gueguen M, Le Polles JB. Experimental approach of activity and mechanism(s) of action of drugs used in cerebral metabolic insufficiency. Application to l-eburnamonine. European Neurology (1981). [Link]

  • Zheng, Minyi. 15-methylene eburnamonine: A novel therapeutic agent against metastatic breast cancer. Purdue University Dissertations (2013).[Link]

  • Al-Karmalawy AA, et al. Vincamine, from an antioxidant and a cerebral vasodilator to its anticancer potential. Journal of Advanced Research (2022).[Link]

Exploratory

Pharmacokinetics and Metabolism of (-)-Eburnamonine: A Comprehensive Technical Guide

Executive Summary (-)-Eburnamonine (also known as Vinburnine or Vincamone) represents a structurally privileged scaffold in neuropharmacology and oncology. As a pentacyclic indole alkaloid, its unique structural properti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(-)-Eburnamonine (also known as Vinburnine or Vincamone) represents a structurally privileged scaffold in neuropharmacology and oncology. As a pentacyclic indole alkaloid, its unique structural properties confer distinct Absorption, Distribution, Metabolism, and Excretion (ADME) advantages over related compounds. This whitepaper elucidates its pharmacokinetic (PK) properties, cytochrome P450 (CYP)-mediated metabolism, and the rigorous experimental frameworks used to validate its ADME profile.

Chemical and Pharmacological Profile

(-)-Eburnamonine is a naturally occurring monoterpenoid indole alkaloid, structurally related to vincamine and vinpocetine, isolated primarily from Vinca minor and Catharanthus roseus[1][2]. While traditionally utilized as a cerebral vasodilator to enhance cerebral blood flow and cognitive function[1], recent structural modifications (e.g., 15-methylene-eburnamonine) have demonstrated potent cytotoxic effects against leukemic stem cells[2]. Its favorable lipophilicity and unique metabolic stability make it an ideal lead compound for CNS-targeted therapeutics[3].

Pharmacokinetics and BBB Permeability

The therapeutic efficacy of CNS-active agents is heavily dictated by their ability to bypass efflux transporters at the blood-brain barrier (BBB).

Efflux Transporter Evasion: Unlike many bulky plant-derived alkaloids, (-)-Eburnamonine exhibits minimal interaction with major ATP-binding cassette (ABC) transporters. In vitro ATPase assays reveal that at concentrations up to 100 µM, (-)-Eburnamonine induces negligible stimulation of P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2)[3]. This lack of efflux liability ensures high CNS retention, a favorable brain-to-plasma partition coefficient, and sustained target engagement[3].

Hepatic Metabolism and CYP450 Profiling

The metabolic biotransformation of (-)-Eburnamonine is primarily driven by the hepatic cytochrome P450 system, which dictates its systemic clearance and potential for drug-drug interactions (DDIs).

  • CYP3A4-Mediated Oxidation: The compound is a known substrate for CYP3A4. Co-administration with potent CYP3A4 inhibitors (e.g., ketoconazole, erythromycin, or grapefruit juice) can significantly elevate systemic exposure, increasing the risk of dose-dependent toxicities[1]. Conversely, CYP3A4 inducers (e.g., certain anticonvulsants) may subvert its therapeutic efficacy by accelerating its clearance[1].

  • CYP2D6 Inhibition: High-throughput screening of the Tox21 compound library has identified (-)-Eburnamonine as a potent inhibitor of CYP2D6[4]. This necessitates stringent DDI modeling when co-prescribing with narrow-therapeutic-index CYP2D6 substrates.

  • Intrinsic Clearance ( CLint​ ): Comparative microsomal stability assays indicate that (-)-Eburnamonine possesses a significantly lower intrinsic clearance rate than its analogs, vincamine and vinpocetine. This translates to a prolonged biological half-life and superior metabolic stability[3].

Quantitative ADME Data Synthesis

Table 1: Comparative Metabolic Stability and Transporter Interaction Profile

Parameter(-)-EburnamonineVincamineVinpocetine
Hepatic Intrinsic Clearance Low[3]High[3]High[3]
P-gp (ABCB1) Efflux Stimulation Minimal (<5%)[3]Moderate[3]Moderate[3]
BCRP (ABCG2) Efflux Stimulation Minimal (<5%)[3]Moderate[3]Moderate[3]
Primary CYP Substrate CYP3A4[1]CYP3A4CYP3A4
Known CYP Inhibition CYP2D6[4]Weak CYP2C9[5]Weak CYP2C9[5]

(Data synthesized from validated in vitro microsomal and ATPase functional assays)

Validated Experimental Methodologies

To ensure rigorous scientific integrity, the following self-validating protocols detail the exact methodologies for assessing the PK and metabolic parameters of (-)-Eburnamonine.

Protocol A: UPLC-MS/MS Determination of Hepatic Intrinsic Clearance

Causality & Logic: Hepatic microsomes contain the full complement of membrane-bound CYP enzymes. By quantifying the depletion of the parent drug over time, we can calculate the in vitro intrinsic clearance ( CLint​ ), a critical parameter for predicting in vivo hepatic clearance[3]. The integration of an internal standard (IS) ensures the self-validation of extraction recovery and instrument response.

  • Matrix Preparation: Thaw pooled human or rat liver microsomes on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Incubation Setup: In a 96-well plate, combine microsomes (0.5 mg/mL final protein concentration) with (-)-Eburnamonine (1 µM final concentration).

  • Thermal Equilibration: Pre-incubate the microplate at 37°C for 5 minutes. Rationale: Ensures enzymatic reactions occur at physiological temperatures, preventing artifactual reaction kinetics.

  • Reaction Initiation: Add a pre-warmed NADPH regenerating system (1 mM final NADPH concentration) to initiate the reaction. Rationale: NADPH is the obligate electron donor required for CYP450 catalytic cycles.

  • Time-Course Sampling & Quenching: At 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots. Immediately transfer to a quenching plate containing 150 µL of ice-cold acetonitrile spiked with a structurally similar internal standard (e.g., vincamine). Rationale: Cold organic solvent instantly denatures CYP proteins, halting metabolism, while the IS normalizes downstream volumetric and ionization errors.

  • Sample Processing: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • UPLC-MS/MS Analysis: Inject the supernatant into a UPLC system coupled to a triple quadrupole mass spectrometer. Quantify the remaining (-)-Eburnamonine (LOD ~0.02 µg/mL)[3]. Plot the natural log of the remaining percentage versus time to calculate the elimination rate constant ( k ) and CLint​ .

Protocol B: Colorimetric ATPase Efflux Transporter Assay

Causality & Logic: ABC transporters like P-gp hydrolyze ATP to efflux substrates. Measuring the drug-stimulated release of inorganic phosphate (Pi) provides a direct, functional readout of transporter interaction[3].

  • Membrane Thawing: Thaw recombinant baculovirus-infected insect cell membranes expressing human P-gp or BCRP.

  • Assay Assembly: In a 96-well plate, add membranes (20 µg protein/well) and (-)-Eburnamonine at varying concentrations (4, 20, and 100 µM)[3].

  • Basal Control: Include parallel wells containing a specific ATPase inhibitor (e.g., Sodium Orthovanadate, Na3​VO4​ ) to establish baseline, non-transporter-mediated ATP hydrolysis.

  • Reaction: Add 5 mM MgATP to all wells and incubate at 37°C for 20 minutes.

  • Detection: Terminate the reaction by adding a colorimetric phosphate detection reagent (e.g., ammonium molybdate/zinc acetate). Read absorbance at 650 nm.

  • Data Synthesis: Subtract the basal absorbance from the total absorbance to isolate drug-stimulated ATPase activity.

Visualizations

PK_Pathway GI Oral Administration & GI Absorption Blood Systemic Circulation (Plasma) GI->Blood Rapid Absorption BBB Blood-Brain Barrier (BBB) Minimal P-gp/BCRP Efflux Blood->BBB High Lipophilicity Liver Hepatic Metabolism (CYP3A4 Substrate / CYP2D6 Inhibitor) Blood->Liver Hepatic Clearance CNS CNS Target Engagement (Cerebrovascular/Oncology) BBB->CNS High Retention Excretion Renal & Biliary Excretion (Metabolites) Liver->Excretion Biotransformation

Pharmacokinetic distribution and hepatic metabolism pathway of (-)-Eburnamonine.

Workflow Step1 1. Reagent Prep Liver Microsomes + Buffer Step2 2. Equilibration 37°C for 5 min Step1->Step2 Step3 3. Initiation Add 1 mM NADPH Step2->Step3 Step4 4. Sampling Time-course Extraction Step3->Step4 Step5 5. Quenching Ice-cold Acetonitrile + IS Step4->Step5 Step6 6. Analysis UPLC-MS/MS Quantification Step5->Step6

Step-by-step experimental workflow for determining in vitro intrinsic clearance.

References

  • What is Vinburnine used for? - Patsnap Synapse Patsnap [Link]

  • Profiling the Tox21 Compound Library for Their Inhibitory Effects on Cytochrome P450 Enzymes MDPI[Link]

  • In vitro characterization of transport and metabolism of the alkaloids: vincamine, vinpocetine and eburnamonine ResearchGate / Cancer Chemotherapy and Pharmacology[Link]

  • The Effect of Vinpocetine on Human Cytochrome P450 Isoenzymes by Using a Cocktail Method PMC - NIH [Link]

  • 15-Methylene-Eburnamonine Kills Leukemic Stem Cells and Reduces Engraftment in a Humanized Bone Marrow Xenograft Mouse Model of Leukemia PMC - NIH [Link]

Sources

Protocols & Analytical Methods

Method

The Enantioselective Total Synthesis of (-)-Eburnamonine: A Detailed Protocol and Application Guide

Abstract (-)-Eburnamonine, a pentacyclic indole alkaloid, has garnered significant attention from the scientific community due to its notable pharmacological activities, particularly as a cerebral vasodilator and neuropr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(-)-Eburnamonine, a pentacyclic indole alkaloid, has garnered significant attention from the scientific community due to its notable pharmacological activities, particularly as a cerebral vasodilator and neuroprotective agent.[1][2][3][4] Its complex architecture, featuring a cis-fused D/E ring system and a crucial quaternary stereocenter, has rendered it a challenging and attractive target for total synthesis. This application note provides a comprehensive, step-by-step protocol for the enantioselective total synthesis of (-)-eburnamonine, based on the innovative and efficient route developed by Reimann, Stoltz, and coworkers.[5][6][7][8] This guide is intended for researchers, scientists, and professionals in drug development, offering not only a detailed experimental procedure but also insights into the strategic decisions and mechanistic underpinnings of each synthetic transformation.

Introduction: The Significance of (-)-Eburnamonine

The eburnamine-vincamine class of alkaloids, to which (-)-eburnamonine belongs, is a family of natural products renowned for their diverse and potent biological effects.[9] (-)-Eburnamonine, also known as vinburnine, has been the subject of numerous pharmacological studies, which have demonstrated its ability to increase cerebral blood flow and oxygenation.[2] These properties are primarily attributed to its vasodilatory effects, which are thought to involve the modulation of ion channels in vascular smooth muscle cells.[1][10][11][12] The potential therapeutic applications of (-)-eburnamonine and its derivatives, such as the synthetic analogue vinpocetine, in the management of cerebrovascular disorders and cognitive decline continue to drive research in this area.[13]

The stereochemically rich structure of (-)-eburnamonine has spurred the development of numerous synthetic strategies. The asymmetric synthesis detailed herein, reported by the Stoltz group in 2021, represents a state-of-the-art approach that efficiently establishes the key all-carbon quaternary stereocenter and constructs the pentacyclic core with high enantioselectivity.[5][6][7][8]

Retrosynthetic Analysis and Synthetic Strategy

The synthetic strategy hinges on a convergent approach, wherein key fragments of the molecule are prepared separately and then coupled. The retrosynthetic analysis reveals the key disconnections and the strategic bond formations that underpin this elegant synthesis.

G Eburnamonine (-)-Eburnamonine Iminium_Ion Pentacyclic Iminium Ion Intermediate Eburnamonine->Iminium_Ion Lactamization Tetracyclic_Indole Tetracyclic Indole Carboxylate Iminium_Ion->Tetracyclic_Indole Hydrogenation Enantioenriched_Lactam Enantioenriched Quaternary Lactam Tetracyclic_Indole->Enantioenriched_Lactam Bischler-Napieralski Cyclization Indole_Fragment Indole Fragment Tetracyclic_Indole->Indole_Fragment Coupling Delta_Valerolactam δ-Valerolactam (Starting Material) Enantioenriched_Lactam->Delta_Valerolactam Asymmetric Allylic Alkylation Tryptamine_Derivative Tryptamine Derivative Indole_Fragment->Tryptamine_Derivative Fischer Indole Synthesis G cluster_0 Part 1: Chiral Lactam Synthesis cluster_1 Part 2: Pentacycle Assembly Valerolactam δ-Valerolactam N_Benzoyl N-Benzoyl Lactam Valerolactam->N_Benzoyl N-Benzoylation Beta_Amidoester β-Amidoester N_Benzoyl->Beta_Amidoester C-Acylation Racemic_Quaternary Racemic Quaternary Lactam Beta_Amidoester->Racemic_Quaternary Allylation Enantioenriched_Lactam Enantioenriched Lactam Racemic_Quaternary->Enantioenriched_Lactam Pd-Catalyzed Asymmetric Allylic Alkylation N_Alkylated N-Alkylated Lactam Enantioenriched_Lactam->N_Alkylated N-Alkylation Carboxylic_Acid Carboxylic Acid N_Alkylated->Carboxylic_Acid Oxidative Cleavage Tetracycle Tetracyclic Indole Carboxylic_Acid->Tetracycle Fischer Indole Synthesis Iminium Iminium Ion Tetracycle->Iminium Bischler-Napieralski Cyclization Eburnamonine (-)-Eburnamonine Iminium->Eburnamonine Hydrogenation & Lactamization

Sources

Application

Application Note: Enantioselective Total Synthesis of (-)-Eburnamonine

Strategic Overview & Mechanistic Rationale (-)-Eburnamonine is a complex pentacyclic indole alkaloid belonging to the vinca alkaloid family, widely recognized for its potent vasodilatory and cerebroprotective properties....

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Mechanistic Rationale

(-)-Eburnamonine is a complex pentacyclic indole alkaloid belonging to the vinca alkaloid family, widely recognized for its potent vasodilatory and cerebroprotective properties. The asymmetric construction of its rigid framework—specifically the establishment of the critical C20 all-carbon quaternary stereocenter—has historically posed significant synthetic challenges. While earlier approaches relied heavily on chiral pool starting materials or stoichiometric chiral auxiliaries[1], modern transition-metal catalysis has revolutionized access to this scaffold.

This application note details a state-of-the-art, highly convergent enantioselective methodology based on the landmark synthesis by [2]. The strategy leverages a Palladium-catalyzed enantioselective decarboxylative allylic alkylation to forge the quaternary stereocenter from a racemic precursor. To maximize atom economy and minimize step count, the final pentacyclic core is assembled via a Bischler-Napieralski cyclization followed by a one-pot diastereoselective hydrogenation and lactamization cascade. Alternative modern approaches also utilize Ir-catalyzed asymmetric imine hydrogenation cascades[3], but the Pd-catalyzed allylic alkylation route remains one of the shortest and most robust methods to date.

Synthetic Workflow Diagram

G N1 Racemic Quaternary Lactam N2 Pd-Catalyzed Asymmetric Allylic Alkylation N1->N2 Pd(II), Chiral Ligand N3 Enantioenriched Lactam (>92% ee) N2->N3 CO2 loss, Allylation N4 Bischler-Napieralski Cyclization N3->N4 Tryptamine coupling N5 Dihydro-β-carboline Intermediate N4->N5 POCl3, Reflux N6 Diastereoselective Hydrogenation & Lactamization N5->N6 H2, Pd/C N7 (-)-Eburnamonine N6->N7 DBU, DMF

Synthetic workflow for (-)-eburnamonine via Pd-catalyzed alkylation and cascade lactamization.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate integrity is confirmed before progressing to subsequent high-value steps.

Palladium-Catalyzed Decarboxylative Allylic Alkylation

Objective: Enantioselective installation of the C20 all-carbon quaternary stereocenter.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Catalyst Assembly: Add Pd(dmdba)₂ (5 mol%) and the chiral ligand (R)-CF₃-t-BuPHOX (5.5 mol%) to the flask.

  • Solvent Addition: Dissolve the catalyst mixture in anhydrous Toluene (0.1 M relative to substrate) and stir at room temperature for 30 minutes to ensure complexation.

  • Substrate Addition: Introduce the racemic allyl β-amidoester precursor (1.0 equiv) in a single portion. Stir the reaction at 25 °C until complete consumption of the starting material is observed (typically 12–16 hours).

  • Workup: Filter the mixture through a short pad of Celite, eluting with EtOAc, and concentrate under reduced pressure.

  • Causality: The use of a low-loading Pd(II) precatalyst with a sterically demanding PHOX ligand creates a rigid chiral pocket. Toluene is explicitly selected as the solvent because non-polar media enforce tight ion-pairing in the transition state, which is critical for suppressing background racemic pathways and maximizing enantioinduction.

  • Self-Validation: Reaction progress is monitored by TLC (UV/KMnO₄). Crucially, the enantiomeric excess must be validated post-column chromatography via chiral Supercritical Fluid Chromatography (SFC) or HPLC. Proceed only if the ee is >92%, as this stereocenter dictates the absolute configuration of the final natural product[2].

Bischler-Napieralski Cyclization

Objective: Formation of the tetracyclic dihydro-β-carboline core following tryptamine coupling.

  • Activation: Dissolve the tryptamine-coupled enantioenriched amide (1.0 equiv) in anhydrous Toluene (0.2 M).

  • Dehydration: Add Phosphorus Oxychloride (POCl₃, 3.0 equiv) dropwise at 0 °C.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to 110 °C for 4 hours.

  • Quenching: Cool to 0 °C and carefully quench by the dropwise addition of saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. Extract with CH₂Cl₂ (3x).

  • Causality: POCl₃ acts as a potent dehydrating agent, converting the amide into a highly electrophilic nitrilium intermediate. Heating in toluene provides the necessary activation energy for the electron-rich C2 position of the indole to execute an intramolecular electrophilic aromatic substitution, closing the C-ring.

  • Self-Validation: The success of the cyclization is confirmed via FTIR spectroscopy. The disappearance of the amide N-H stretch (~3300 cm⁻¹) and the emergence of the characteristic imine C=N stretch (~1620 cm⁻¹) validate the formation of the dihydro-β-carboline intermediate.

Diastereoselective Hydrogenation/Lactamization Cascade

Objective: Set the C21 stereocenter and close the final E-ring in a single pot.

  • Hydrogenation Setup: Dissolve the dihydro-β-carboline intermediate in anhydrous DMF (0.1 M). Add 10 wt% Pd/C (0.1 equiv by weight).

  • Reduction: Purge the reaction vessel with H₂ gas (1 atm, balloon) and stir vigorously at 25 °C for 12 hours.

  • Lactamization: Without isolating the intermediate, add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.5 equiv) directly to the suspension. Heat the mixture to 60 °C for 8 hours.

  • Purification: Filter the mixture through Celite to remove the Pd catalyst, dilute with water, and extract with EtOAc. Purify via flash chromatography.

  • Causality: Heterogeneous Pd/C hydrogenation in DMF ensures that hydrogen is delivered exclusively from the less sterically hindered convex face of the fused polycyclic system. This perfectly establishes the C21 stereocenter cis to the C20 ethyl group. The subsequent one-pot addition of DBU acts as a non-nucleophilic base, thermodynamically driving the intramolecular amidation (lactamization) to form the final E-ring without risking epimerization of the newly formed stereocenters[2].

  • Self-Validation: High-resolution mass spectrometry (HRMS) must confirm the exact mass of (-)-eburnamonine ( [M+H]+ = 295.1805). 1D ¹H NMR validation requires the observation of the characteristic C21 proton doublet at ~3.9 ppm, confirming the cis-diastereomeric relationship.

Quantitative Data & Optimization Metrics

The following table summarizes the optimized reaction parameters and quantitative yields for the key synthetic transformations, demonstrating the efficiency of the convergent methodology.

Reaction StepCatalyst / Reagent SystemSolventTemp (°C)Yield (%)Selectivity
Allylic Alkylation Pd(dmdba)₂, (R)-CF₃-t-BuPHOXToluene259192% ee
Bischler-Napieralski POCl₃ (3.0 equiv)Toluene11084N/A
Imine Reduction H₂ (1 atm), 10% Pd/CDMF25>95>20:1 d.r.
Lactamization DBU (1.5 equiv)DMF6082Retention of ee/dr

References

  • Wee, A. G. H., & Yu, Q. (2001). Asymmetric Synthesis of (−)-Eburnamonine and (+)-epi-Eburnamonine from (4S)-4-Ethyl-4-[2-(hydroxycarbonyl)ethyl]-2-butyrolactone. The Journal of Organic Chemistry, 66(26), 8935-8943.[Link]

  • Reimann, C. E., Ngamnithiporn, A., Hayashida, K., & Stoltz, B. M. (2021). The Enantioselective Synthesis of Eburnamonine, Eucophylline, and 16′-epi-Leucophyllidine. Angewandte Chemie International Edition, 60(33), 17957-17962.[Link]

  • Cabré, A. (2023). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Catalysis (Referencing Tang, Chen et al., 2020).[Link]

Sources

Method

Application Note: A Validated HPLC-UV Method for the Quantification of (-)-Eburnamonine in Human Plasma

Abstract This application note describes a robust, sensitive, and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative determination of (-)-Eburnamonine in h...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a robust, sensitive, and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative determination of (-)-Eburnamonine in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with an isocratic mobile phase, providing a rapid and efficient analysis. This method is validated according to international guidelines and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring accurate measurement of (-)-Eburnamonine.

Introduction

(-)-Eburnamonine, a vinca alkaloid, is a potent cerebral vasodilator used in the management of cerebrovascular disorders. Its therapeutic efficacy is linked to its ability to improve cerebral blood flow and metabolism. To properly characterize its pharmacokinetic profile—including absorption, distribution, metabolism, and excretion (ADME)—a reliable and validated analytical method for its quantification in biological matrices is essential. Plasma is the matrix of choice for these studies, but its complex composition, rich in proteins and other endogenous substances, presents a significant analytical challenge.

This guide provides a comprehensive, step-by-step protocol for the quantification of (-)-Eburnamonine in human plasma. It is designed for researchers, scientists, and drug development professionals, offering not only a detailed methodology but also the scientific rationale behind the chosen procedures, ensuring technical accuracy and field-proven insights.

Principle of the Method

The method is based on reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The overall workflow involves three key stages:

  • Sample Preparation: Plasma proteins, which can interfere with the analysis and damage the HPLC column, are removed using a simple and efficient protein precipitation method with acidified acetonitrile. An internal standard (IS) is added prior to this step to correct for variability during sample processing and injection.[1]

  • Chromatographic Separation: The resulting supernatant, containing (-)-Eburnamonine and the internal standard, is injected into the HPLC system. The compounds are separated on a C18 stationary phase based on their hydrophobicity. An isocratic mobile phase ensures consistent and reproducible elution.

  • Detection and Quantification: The separated compounds are detected by a UV detector at a wavelength where (-)-Eburnamonine exhibits significant absorbance. Quantification is achieved by constructing a calibration curve from the peak area ratio of the analyte to the internal standard versus the analyte concentration.

Experimental

Materials and Reagents
  • (-)-Eburnamonine reference standard (≥98% purity)

  • Vinpocetine (Internal Standard, IS) (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (ACS grade)

  • Water, ultrapure (18.2 MΩ·cm)

  • Drug-free human plasma (with K2-EDTA as anticoagulant)

Instrumentation and Chromatographic Conditions

The causality behind these selections is critical for method performance. A C18 column is chosen for its hydrophobic stationary phase, which effectively retains the moderately non-polar (-)-Eburnamonine molecule. Acetonitrile is selected as the organic modifier for its strong elution strength and low UV cutoff. The acidic mobile phase (pH ~3.0) ensures that (-)-Eburnamonine (predicted pKa ~8.13) is protonated, leading to sharp, symmetrical peak shapes and consistent retention. Detection at 296 nm provides good sensitivity, corresponding to one of the compound's UV absorption maxima.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent system with degasser, quaternary pump, autosampler, and column oven
Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (45:55, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 296 nm
Injection Volume 20 µL
Internal Standard Vinpocetine
Preparation of Standard and Quality Control Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh 10 mg of (-)-Eburnamonine and Vinpocetine (IS) into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol. Store at 2-8°C. These solutions are stable for at least one month.

  • Working Standard Solutions: Prepare serial dilutions of the (-)-Eburnamonine primary stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards (CS) and quality control (QC) samples.

  • Internal Standard Working Solution (1 µg/mL): Dilute the Vinpocetine primary stock solution with acetonitrile.

  • Calibration Standards and Quality Control Samples: Spike appropriate amounts of the working standard solutions into drug-free human plasma to obtain final concentrations for the calibration curve and QC samples. A typical calibration range is 10–2000 ng/mL. QC samples should be prepared at a minimum of three levels: Low (LQC, ~3x LLOQ), Medium (MQC, ~50% of range), and High (HQC, ~85% of range).

Detailed Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma.[2] Acetonitrile is a highly efficient precipitating agent, and the addition of a small amount of acid can improve the precipitation process.[3][4] This protocol is designed for high throughput and excellent analyte recovery.

Protocol Steps:

  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 200 µL of plasma (standard, QC, or unknown) into the corresponding tube.

  • Add 20 µL of the 1 µg/mL Internal Standard working solution to each tube (except for blank plasma).

  • Add 600 µL of cold (–20°C) acetonitrile containing 0.1% formic acid. This 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[2]

  • Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Incubate the samples at 4°C for 20 minutes to maximize protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer approximately 500 µL of the clear supernatant to an HPLC vial.

  • Inject 20 µL of the supernatant into the HPLC system for analysis.

Workflow Diagram: Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis P_Sample Plasma Sample (200 µL) Add_IS Add Internal Standard (Vinpocetine, 20 µL) P_Sample->Add_IS Add_ACN Add Precipitation Agent (Acidified Acetonitrile, 600 µL) Add_IS->Add_ACN Vortex Vortex (1 min) Add_ACN->Vortex Centrifuge Centrifuge (14,000 x g, 15 min, 4°C) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC (20 µL) Supernatant->Inject Data Chromatographic Separation & UV Detection (296 nm) Inject->Data Quant Quantification (Peak Area Ratio vs. Conc.) Data->Quant

Caption: Overall workflow for the HPLC quantification of (-)-Eburnamonine in plasma.

Method Validation

To ensure the reliability and trustworthiness of the results, the analytical method must be validated according to the principles outlined in the ICH Q2(R1) and FDA M10 guidelines.[5][6][7][8] Full validation should assess the following parameters.

Validation ParameterPurposeTypical Acceptance Criteria
Selectivity & Specificity To ensure the method can differentiate the analyte and IS from endogenous matrix components.No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
Linearity & Range To demonstrate a proportional relationship between detector response and analyte concentration.Calibration curve with a correlation coefficient (r²) ≥ 0.995. Back-calculated concentrations of standards within ±15% of nominal (±20% for LLOQ).
Accuracy & Precision To determine the closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision).Accuracy: Mean concentration within ±15% of nominal (±20% for LLOQ).Precision: Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10. Accuracy within ±20% and Precision (RSD) ≤ 20%.
Recovery The efficiency of the extraction procedure.Should be consistent, precise, and reproducible across the concentration range.
Stability To evaluate the stability of the analyte in plasma under various storage and handling conditions (freeze-thaw, short-term, long-term, post-preparative).Mean concentration of stability samples should be within ±15% of the nominal concentration.

Results and Discussion

Under the specified chromatographic conditions, (-)-Eburnamonine and the internal standard, Vinpocetine, are well-resolved from each other and from endogenous plasma components. A typical chromatogram will show the solvent front followed by well-separated, symmetrical peaks for (-)-Eburnamonine and Vinpocetine. The expected retention times are approximately 4.5 minutes for (-)-Eburnamonine and 5.8 minutes for Vinpocetine, with a total run time of under 8 minutes, allowing for efficient sample throughput.

Conclusion

The HPLC-UV method described in this application note provides a simple, rapid, and reliable means for the quantification of (-)-Eburnamonine in human plasma. The protein precipitation sample preparation is straightforward and effective. The method demonstrates excellent selectivity, linearity, accuracy, and precision, meeting the criteria for bioanalytical method validation as per regulatory guidelines.[9][10] This validated protocol is well-suited for supporting pharmacokinetic and clinical studies of (-)-Eburnamonine.

References

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2024). U.S. Food and Drug Administration. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Prolytic. Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bio. Available at: [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. Available at: [Link]

  • SPAP: Soluble Human Plasma Proteoform Analysis via Acetonitrile Precipitation and Top-Down Mass Spectrometry. (2025). ACS Publications. Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2020). U.S. Food and Drug Administration. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Available at: [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation (ICH). Available at: [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025). Therapeutic Goods Administration (TGA). Available at: [Link]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. (2026). Chromatography Online. Available at: [Link]

  • Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. (n.d.). CliniChrom. Available at: [Link]

  • Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. (n.d.). PMC. Available at: [Link]

  • Chromatographic quantitative internal or external standard method, how to choose. (n.d.). uHPLCs. Available at: [Link]

  • Liquid Chromatography | How to Use Internal Standards. (2024). Mason Technology. Available at: [Link]

  • Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography. (2015). Chromatography Online. Available at: [Link]

  • To use Internal Standard (IS) for HPLC-DAD? (2025). Chromatography Forum. Available at: [Link]

Sources

Application

Application Note: Advanced NMR Spectroscopy for the Structural Elucidation of (-)-Eburnamonine

Executive Summary & Scientific Rationale (-)-Eburnamonine (C 19​ H 22​ N 2​ O) is a pentacyclic monoterpenoid indole alkaloid, structurally related to vincamine, and is highly valued in drug development for its potent va...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

(-)-Eburnamonine (C 19​ H 22​ N 2​ O) is a pentacyclic monoterpenoid indole alkaloid, structurally related to vincamine, and is highly valued in drug development for its potent vasodilatory properties [1]. The structural elucidation of eburnane-type alkaloids presents a unique analytical challenge: their rigid polycyclic framework contains multiple contiguous stereocenters (e.g., C15 and C21), and their aliphatic protons suffer from severe signal overlap in the 1.0–3.5 ppm region of the 1 H NMR spectrum.

As application scientists, we recognize that structural validation in drug development cannot rely on empirical spectral matching alone. Every analytical protocol must be a self-validating system. This guide details a comprehensive, closed-loop methodology utilizing 1D ( 1 H, 13 C) and 2D (COSY, HSQC, HMBC, NOESY) NMR techniques, augmented by cutting-edge Residual Dipolar Coupling (RDC) measurements. By strictly controlling experimental parameters, we ensure that the resulting 3D structural assignment is mathematically and physically indisputable.

Causality in Experimental Design

To achieve a self-validating structural proof, every experimental choice must have a clear mechanistic causality:

  • Solvent Selection (CDCl 3​ ): Chloroform-d is selected not merely for its solvating power, but because (-)-Eburnamonine lacks exchangeable protons (e.g., -OH, -NH) that would necessitate hydrogen-bonding solvents like DMSO-d 6​ . CDCl 3​ provides a sharp, stable deuterium lock and minimizes solvent-induced chemical shift perturbations, allowing for high-resolution profiling of the congested aliphatic D/E rings [2].

  • Heteronuclear Correlation (HMBC over COLOC): The pentacyclic core contains six quaternary carbons, including a critical carbonyl at C-14 (~167.3 ppm). HMBC is causally linked to bridging the proton-deficient indole core with the aliphatic rings via long-range 2JCH​ and 3JCH​ couplings. We optimize the low-pass J-filter to 145 Hz ( 1JCH​ ) and the long-range delay to 65 ms (corresponding to an 8 Hz nJCH​ coupling) to capture these critical quaternary bridges.

  • Stereochemical Validation (NOESY vs. ROESY): The relative stereochemistry at the C15 and C21 junctions dictates the molecule's biological activity [3]. For a molecule of ~294 Da at 298 K in CDCl 3​ , the correlation time ( τc​ ) places it in the extreme narrowing limit ( ωτc​≪1 ). Therefore, NOESY is highly effective. A mixing time of 300–500 ms is strictly chosen to maximize cross-relaxation while preventing spin-diffusion artifacts.

  • Absolute Configuration via RDCs: Traditional Nuclear Overhauser Effects (NOEs) are limited by their r−6 distance dependence, providing only local conformational data. By embedding the sample in a poly(methyl methacrylate) (PMMA) gel swollen in CDCl 3​ , we induce a weak anisotropic alignment of the molecules in the magnetic field [4]. This allows the measurement of Residual Dipolar Couplings (RDCs), which yield global angular constraints relative to the external magnetic field, creating a self-validating mathematical model of the absolute configuration [5].

Self-Validating NMR Protocol

Step 1: Sample Preparation & Environmental Control
  • Concentration: Dissolve 29.4 mg of highly purified (-)-Eburnamonine in 600 µL of 99.8% CDCl 3​ (yielding a ~100 mM solution) [2]. High concentration is mandatory to ensure sufficient signal-to-noise (S/N) for the insensitive 13 C nucleus during 2D HMBC acquisition.

  • Internal Standard: Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference ( δ 0.00 ppm).

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter directly into a high-quality 5 mm NMR tube to eliminate paramagnetic particulates that cause line broadening.

Step 2: Spectrometer Calibration (The Validation Anchor)

A protocol is only as trustworthy as its calibration.

  • Temperature Equilibration: Insert the sample into a 500 MHz or 600 MHz NMR spectrometer. Allow exactly 10 minutes for thermal equilibration at 298 K to prevent convection currents.

  • Tuning & Matching (ATM): Perform automatic tuning and matching for both 1 H and 13 C channels to maximize probe efficiency and minimize reflected power.

  • Shimming: Execute gradient shimming (TopShim or equivalent) on the 2 H lock signal. The 1 H linewidth of the TMS signal must be 0.8 Hz at 50% height.

  • 90° Pulse Calibration ( P1​ ): Dynamically calibrate the 90° pulse width on the specific sample. Causality: An uncalibrated pulse leads to incomplete magnetization transfer, yielding artifactual t1​ noise that obscures critical long-range correlations in 2D spectra.

Step 3: 1D and 2D Acquisition Workflow
  • 1D 1 H and 13 C Acquisition: Acquire a standard 1D 1 H spectrum (ns=16, d1=2s) and a 1D 13 C spectrum (ns=1024, d1=2s) with 1 H decoupling (WALTZ-16).

  • Homonuclear 2D (COSY/TOCSY): Acquire a gradient-selected COSY (gCOSY) to trace contiguous spin systems (e.g., the aliphatic chain from C-15 to C-19).

  • Heteronuclear 2D (HSQC/HMBC):

    • Acquire multiplicity-edited HSQC to assign all CH, CH 2​ , and CH 3​ groups. Phase cycling ensures CH/CH 3​ appear positive (blue) and CH 2​ appear negative (red).

    • Acquire HMBC to anchor the isolated spin systems to the quaternary carbons (C-2, C-7, C-13, C-14, C-20).

  • Stereochemical 2D (NOESY): Acquire a 2D NOESY with a 400 ms mixing time. Look specifically for the NOE cross-peak between the axial C-15 proton and the C-21 methyl group, which proves they reside on the same stereochemical face [3].

Step 4: Closed-Loop Data Validation

The protocol employs a closed-loop validation matrix: The 1 H- 1 H connectivity established by COSY must perfectly intersect with the 1 H- 13 C vectors identified in HSQC, which are subsequently anchored to the quaternary framework via HMBC. Any orphaned spin system immediately flags a structural misassignment.

Quantitative Data Presentation

The following table summarizes the self-validated 1 H and 13 C NMR assignments for (-)-Eburnamonine in CDCl 3​ at 298 K, derived from the closed-loop 1D/2D methodology [6].

Carbon Type 13 C Chemical Shift ( δ , ppm) 1 H Chemical Shift ( δ , ppm) & MultiplicityStructural Assignment Notes
C (s) 167.34-C=O (Carbonyl at C-14); Confirmed via HMBC
C (s) 135.00-Indole quaternary (C-13)
C (s) 133.60-Indole quaternary (C-2)
C (s) 129.69-Indole quaternary (C-7)
C (s) 112.95-Indole quaternary (C-20)
C (s) 39.42-Aliphatic quaternary (C-21)
CH (d) 124.227.37–7.40 (m, 1H)Aromatic CH
CH (d) 123.867.22–7.30 (m, 1H)Aromatic CH
CH (d) 118.207.22–7.30 (m, 1H)Aromatic CH
CH (d) 116.128.29–8.32 (m, 1H)Aromatic CH
CH (d) 65.712.58–2.68 (m, 1H)Stereocenter (C-15); NOE to C-21 methyl
CH 2​ (t) 55.223.01–3.11 (m, 2H)Aliphatic ring D/E
CH 2​ (t) 52.302.78–2.92 (m, 1H), 2.78 (d, 1H)Aliphatic ring D/E
CH 2​ (t) 44.092.54 (dt, 1H), 2.33 (dd, 1H)Aliphatic ring D/E
CH 2​ (t) 31.512.29 (dt, 1H), 1.79–1.86 (m, 2H)Aliphatic ring D/E
CH 2​ (t) 21.251.57–1.63 (m, 2H)Aliphatic ring D/E
CH 2​ (t) 20.951.12–1.23 (m, 2H)Ethyl chain CH 2​
CH 2​ (t) 20.660.73–0.87 (m, 2H)Aliphatic ring D/E
CH 3​ (q) 7.360.73–0.87 (m, 3H)Terminal methyl; NOE to C-15 proton

Workflow Visualization

The following diagram maps the logical progression of the NMR structural elucidation workflow, highlighting the transition from basic connectivity to advanced 3D absolute configuration.

G Start Sample Preparation 100 mM (-)-Eburnamonine in CDCl3 OneD 1D NMR Acquisition 1H & 13C (DEPT-135/90) Start->OneD TwoD_Homo Homonuclear 2D COSY & TOCSY OneD->TwoD_Homo TwoD_Hetero Heteronuclear 2D HSQC & HMBC OneD->TwoD_Hetero Stereo Stereochemical Analysis NOESY / ROESY TwoD_Homo->Stereo TwoD_Hetero->Stereo RDC Absolute Configuration RDC in PMMA/CDCl3 Gel Stereo->RDC Final 3D Structural Elucidation Validated (-)-Eburnamonine RDC->Final

Figure 1: Comprehensive NMR structural elucidation workflow for (-)-Eburnamonine.

References

  • PubChem . Eburnamonine (CID 92112). National Center for Biotechnology Information. URL:[Link]

  • Biological Magnetic Resonance Data Bank (BMRB) . Entry bmse001153: (~)-Eburnamonine. URL:[Link]

  • Ghosh, A., et al. (2013). Synthesis of 15-methylene-eburnamonine from (+)-vincamine, evaluation of anticancer activity, and investigation of mechanism of action by quantitative NMR. Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Liu, Y., et al. (2018). Residual Dipolar Couplings in Structure Determination of Natural Products. Magnetic Resonance in Chemistry. URL:[Link]

  • Navarro, C., et al. (2012). Determination of the Absolute Configuration of 19-OH-(-)-eburnamonine Using a Combination of Residual Dipolar Couplings, DFT Chemical Shift Predictions, and Chiroptics. Journal of Natural Products. URL:[Link]

  • Schöning, A., et al. (2005). Synthesis of Eburnamine, Isoeburnamine, and Eburnamonine via a Spirocyclic Intermediate. Helvetica Chimica Acta. URL:[Link]

Sources

Method

Advanced LC-MS/MS Profiling of (-)-Eburnamonine and its Metabolites: Pharmacokinetic and Structural Elucidation Workflows

Rationale and Analytical Strategy (-)-Eburnamonine (also known as vinburnine) is a monoterpenoid indole alkaloid derived from Vinca minor and other plant species. Clinically recognized for its vasodilatory properties and...

Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Analytical Strategy

(-)-Eburnamonine (also known as vinburnine) is a monoterpenoid indole alkaloid derived from Vinca minor and other plant species. Clinically recognized for its vasodilatory properties and ability to enhance cerebrovascular blood flow, it serves as a critical scaffold in neuroprotective drug development [1]. Unlike its structural analogs vincamine and vinpocetine, (-)-eburnamonine exhibits unique metabolic stability and blood-brain barrier (BBB) permeability profiles.

To accurately map its pharmacokinetic (PK) trajectory and identify transient Phase I/II metabolites—such as [2]—a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required.

The Causality Behind the Method Design

As analytical scientists, we do not select parameters arbitrarily; every choice is dictated by the physicochemical properties of the analyte:

  • Ionization Strategy: The eburnane skeleton contains a basic tertiary amine nitrogen. Consequently, Positive Electrospray Ionization (ESI+) is the mandatory choice, yielding a robust [M+H]+ precursor ion at m/z 295.18 [3].

  • Mobile Phase Selection: While 0.1% formic acid is the industry default, we utilize 1 mM ammonium fluoride ( NH4​F ) in the aqueous phase. Why? NH4​F acts as a superior proton donor in the gas phase for basic alkaloids, significantly enhancing ionization efficiency while actively suppressing the formation of unwanted sodium adducts ( [M+Na]+ ) that dilute the primary signal.

  • Stationary Phase: A sub-2 µm C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm) is selected. The high theoretical plate count is essential to chromatographically resolve (-)-eburnamonine from its closely eluting hydroxylated positional isomers prior to mass analysis.

Analytical_Workflow N1 1. Matrix Incubation (Microsomes/Plasma) N2 2. Protein Precipitation (Cold ACN + IS) N1->N2 N3 3. UHPLC Separation (BEH C18 Column) N2->N3 N4 4. ESI+ MS/MS (Orbitrap / QqQ) N3->N4 N5 5. Data Processing (Clearance & PK) N4->N5

LC-MS/MS analytical workflow for eburnamonine extraction and quantification.

Self-Validating Experimental Protocols

To ensure trustworthiness and data integrity, the following protocol is designed as a self-validating system. By incorporating specific Quality Control (QC) checkpoints, the analyst can mathematically isolate matrix effects from true extraction recovery, ensuring that any signal loss is diagnostically traceable.

Step 1: In Vitro Microsomal Incubation (Phase I Metabolism)
  • Preparation: Thaw rat or human liver microsomes (HLM) on ice. Prepare a 100 mM phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine microsomes (final protein concentration 0.5 mg/mL) and (-)-eburnamonine (final concentration 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Termination: At designated time points (0, 15, 30, 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile (ACN) spiked with the Internal Standard (IS, e.g., Vinpocetine, 50 ng/mL).

Step 2: Sample Clean-up and Matrix Effect Isolation
  • Precipitation: Vortex the quenched samples for 2 minutes at 1500 rpm to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to an LC vial containing 100 µL of LC-MS grade water to match the initial mobile phase conditions (preventing solvent-induced peak broadening).

  • Self-Validation Check (The 3-Tier QC):

    • System Suitability: Inject a neat standard. (Target: RSD < 2%).

    • Matrix Effect (ME): Compare peak area of post-extraction spiked blank matrix to the neat standard. ME(%)=(Areapost−spike​/Areaneat​)×100 .

    • Extraction Recovery (ER): Compare pre-extraction spiked samples to post-extraction spiked samples. ER(%)=(Areapre−spike​/Areapost−spike​)×100 .

Step 3: UHPLC-MS/MS Acquisition
  • Column: Waters Acquity UPLC BEH C18 (3.0 × 100 mm, 1.7 µm), maintained at 50°C to reduce backpressure and improve mass transfer kinetics.

  • Mobile Phase: Solvent A = 1 mM Ammonium Fluoride in Water; Solvent B = Methanol.

  • Injection Volume: 2.0 µL.

Quantitative Data & Instrumental Parameters

The following tables summarize the optimized chromatographic gradients and mass spectrometric transitions required for the precise quantification of (-)-eburnamonine and its primary metabolites [3].

Table 1: UHPLC Gradient Elution Profile
Time (min)Solvent A (%)Solvent B (%)Flow Rate (mL/min)Curve Profile
0.095.05.00.40Initial
0.795.05.00.40Isocratic hold
12.00.0100.00.40Linear
15.50.0100.00.40Column Wash
15.695.05.00.40Linear
20.095.05.00.40Re-equilibration
Table 2: Optimized MRM Transitions and Collision Energies (ESI+)
AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Structural Assignment
(-)-Eburnamonine 295.18238.1235Loss of ethyl/carbonyl moiety
(-)-Eburnamonine 295.1884.0845Piperidine-like ring fragment
19-OH-Eburnamonine 311.17254.1235Hydroxylated core fragment
Vinpocetine (IS) 351.20280.1530Loss of ethyl ester group

Metabolic Pathway Elucidation & Pharmacokinetic Insights

Through high-resolution MS (e.g., Orbitrap) and tandem MS/MS fragmentation, the metabolic fate of (-)-eburnamonine can be elucidated. The primary Phase I metabolic route involves Cytochrome P450-mediated hydroxylation, yielding 19-OH-(-)-eburnamonine. Subsequent Phase II metabolism involves UGT-mediated glucuronidation to facilitate renal excretion.

Notably, in vitro transport assays demonstrate that (-)-eburnamonine exhibits significantly lower intrinsic clearance and minimal interaction with drug efflux transporters (Pgp and Bcrp) compared to vincamine [4]. This explains its superior ability to cross the BBB and exert prolonged central nervous system (CNS) effects.

Metabolic_Pathway Eburn (-)-Eburnamonine m/z 295.18 OH_Eburn 19-OH-Eburnamonine m/z 311.17 Eburn->OH_Eburn Phase I (CYP450) RingOpen Ring-Opened Form m/z 313.19 Eburn->RingOpen Hydrolysis Gluc Glucuronide Conjugate m/z 487.20 OH_Eburn->Gluc Phase II (UGT)

Primary Phase I and Phase II metabolic pathways of (-)-eburnamonine.

Table 3: Comparative In Vitro Pharmacokinetic Profile
CompoundIntrinsic Clearance ( CLint​ )BBB PermeabilityPgp / Bcrp Efflux Interaction
(-)-Eburnamonine LowHighMinimal
Vincamine HighModerateModerate
Vinpocetine HighModerateModerate

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 71203, (-)-Eburnamonine". PubChem. Available at:[Link]

  • Trigo-Mouriño, P., et al. "Determination of the Absolute Configuration of 19-OH-(-)-Eburnamonine Using a Combination of Residual Dipolar Couplings, DFT Chemical Shift Predictions, and Chiroptics". Natural Product Communications, 2012. Available at:[Link]

  • MassBank Europe. "Record MSBNK-ACES_SU-AS001119: Eburnamonine LC-ESI-QFT MS2". MassBank.jp, 2025. Available at:[Link]

  • Alqahtani, S., et al. "In vitro characterization of transport and metabolism of the alkaloids: vincamine, vinpocetine and eburnamonine". Xenobiotica, 2015. Available at:[Link]

Application

Application Note: Standardizing Vasodilation Assays Using (-)-Eburnamonine as a Positive Control

Introduction and Mechanistic Rationale In preclinical cardiovascular and neuropharmacology, the accurate assessment of novel vasodilatory compounds requires robust, reproducible ex vivo models. (-)-Eburnamonine (also kno...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

In preclinical cardiovascular and neuropharmacology, the accurate assessment of novel vasodilatory compounds requires robust, reproducible ex vivo models. (-)-Eburnamonine (also known as Vinburnine), a synthetic derivative of the naturally occurring vinca alkaloid vincamine, serves as an exceptional positive control in isolated tissue bath assays (e.g., wire myography)[1]. Originally launched in the late 1970s as a cerebral vasodilator[2], its well-characterized, dose-dependent relaxant effects on vascular smooth muscle make it an ideal benchmark for standardizing experimental setups[3].

The utility of (-)-Eburnamonine as a reference standard stems from its dual mechanism of action:

  • Calcium Channel Blockade: It primarily inhibits the influx of extracellular calcium ions (Ca²⁺) through voltage-gated calcium channels into vascular smooth muscle cells, preventing sustained contraction[4].

  • Phosphodiesterase (PDE) Inhibition: It exhibits selective inhibition of PDE1 enzymes (with an IC₅₀ in the ~3–10 µM range), preventing the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)[1]. The accumulation of these secondary messengers further drives a decrease in intracellular calcium, promoting profound vessel relaxation[4].

G Eburnamonine (-)-Eburnamonine (Positive Control) PDE1 PDE1 Enzyme Eburnamonine->PDE1 Inhibits CaChannel Voltage-Gated Ca2+ Channel Eburnamonine->CaChannel Blocks cAMP Accumulation of cAMP / cGMP PDE1->cAMP Prevents degradation CaIn Decreased Intracellular Ca2+ CaChannel->CaIn Reduces influx cAMP->CaIn Modulates Vasodilation Vascular Smooth Muscle Relaxation (Vasodilation) CaIn->Vasodilation Induces

Fig 1: Dual signaling pathway of (-)-Eburnamonine driving vascular smooth muscle relaxation.

Quantitative Benchmarks

To effectively use (-)-Eburnamonine as a reference, researchers must understand its baseline pharmacodynamic properties compared to other common vinca alkaloids like Vinpocetine. The table below summarizes the expected quantitative parameters when utilizing these compounds in standard vascular assays[1][2][4].

CompoundPrimary TargetSecondary TargetTypical PDE1 IC₅₀Expected Emax (Relaxation)Primary Application Context
(-)-Eburnamonine Voltage-Gated Ca²⁺ ChannelsPDE1~3–10 µM>80%Cerebral & Systemic Arteries
Vinpocetine PDE1Voltage-Gated Na⁺ Channels~21 µM>85%Cerebral Arteries
Vincamine GPR40 / PhosphodiesteraseVoltage-Gated Na⁺ ChannelsN/AVariableNeuroprotection / Metabolism

Experimental Protocol: Ex Vivo Wire Myography of Aortic Rings

The following protocol outlines a self-validating methodology for assessing vasodilation using (-)-Eburnamonine as a positive control on isolated arterial segments[4].

A. Tissue Preparation and Mounting
  • Isolation: Euthanize the animal model according to approved ethical guidelines. Rapidly excise the thoracic aorta and place it in ice-cold, oxygenated Krebs-Henseleit solution.

  • Cleaning: Carefully dissect away perivascular adipose and connective tissue under a stereomicroscope.

    • Causality: Complete removal of perivascular fat is critical, as adipocyte-derived relaxing factors (ADRFs) can confound the direct smooth muscle relaxant data. Extreme care must be taken not to stretch the vessel or damage the delicate intimal layer (endothelium).

  • Sectioning: Cut the artery into uniform 2 mm rings[4].

  • Mounting: Mount the rings between two tungsten wires in a temperature-controlled (37°C) organ bath chamber containing 10 mL of Krebs-Henseleit solution[4].

B. Equilibration and Self-Validation (The Integrity Check)
  • Equilibration: Aerate the bath continuously with a 95% O₂ / 5% CO₂ mixture. Apply a resting tension of 1.5 g (for rat aorta) and allow the tissue to equilibrate for 60 minutes, washing with fresh buffer every 15 minutes.

    • Causality: This mimics physiological pH (7.4) and oxygenation, preventing tissue hypoxia. The 60-minute window allows the smooth muscle to recover from the mechanical trauma of dissection.

  • Contractile Viability: Add 60 mM KCl to the bath to induce a receptor-independent contraction. Wash out three times once the contraction plateaus.

    • Causality: This confirms that the voltage-gated calcium channels and the smooth muscle contractile machinery are functionally intact.

  • Endothelial Integrity Check: Pre-constrict the ring with 1 µM Phenylephrine (PE). Once the contraction reaches a stable plateau, add 10 µM Acetylcholine (ACh)[4].

    • Causality: ACh stimulates endothelial cells to release nitric oxide (eNO). A relaxation response of >80% validates an intact endothelium. If the tissue fails to relax, the endothelium was mechanically denuded during preparation; the tissue must be discarded if endothelium-dependent pathways are being studied.

C. (-)-Eburnamonine Dose-Response Assay
  • Pre-constriction: Following ACh washout and a 30-minute recovery period, re-constrict the tissue with a sub-maximal concentration of PE (e.g., 1 µM)[4].

    • Causality: Vasodilators can only be accurately quantified against a stable, pre-existing vascular tone.

  • Cumulative Dosing: Once the PE-induced contraction reaches a stable plateau, add (-)-Eburnamonine cumulatively to the bath in half-log increments (from 10⁻⁸ M to 10⁻⁴ M)[4]. Wait for the relaxation response to plateau at each concentration before adding the next dose.

    • Causality: Cumulative dosing allows for the generation of a complete concentration-response curve (CRC) from a single tissue preparation. This eliminates the biological variance that would occur if different rings were used for different concentrations.

  • Data Acquisition: Calculate the relaxation at each concentration as a percentage of the maximal PE-induced contraction. Determine the IC₅₀ (concentration producing 50% of the maximal relaxation) and the Emax (maximal relaxation)[4].

Workflow Step1 Tissue Isolation & Cleaning Step2 Organ Bath Mounting Step1->Step2 Step3 Equilibration (37°C, 95% O2) Step2->Step3 Step4 Viability Check (KCl & ACh) Step3->Step4 Step5 Pre-constriction (Phenylephrine) Step4->Step5 Step6 Cumulative Dosing (-)-Eburnamonine Step5->Step6 Step7 Data Acquisition (IC50 & Emax) Step6->Step7

Fig 2: Sequential experimental workflow for ex vivo wire myography assays.

Troubleshooting and Best Practices

  • Tachyphylaxis (Desensitization): Repeated exposure to vasoconstrictors like PE can lead to receptor desensitization. Always ensure at least a 30-minute washout and recovery period between the viability check and the final assay pre-constriction.

  • Solubility Issues: (-)-Eburnamonine is highly lipophilic. Stock solutions should be prepared in high-purity DMSO. Ensure that the final concentration of DMSO in the 10 mL organ bath does not exceed 0.1% (v/v), as higher concentrations of DMSO possess independent vasodilatory effects that will skew the Emax.

  • Baseline Drift: If the resting tension continuously drops during the equilibration phase, the tissue may be over-stretched or structurally compromised. Discard the ring and mount a fresh segment.

Sources

Method

Application Note &amp; Protocol: Enantioselective Synthesis of the Eburnamonine Scaffold

Introduction: The Enduring Significance of the Eburnamonine Core The eburnamonine-vincamine class of monoterpenoid indole alkaloids has been a subject of intense synthetic and medicinal interest for over six decades.[1][...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the Eburnamonine Core

The eburnamonine-vincamine class of monoterpenoid indole alkaloids has been a subject of intense synthetic and medicinal interest for over six decades.[1][2] Natural products and synthetic analogues bearing the pentacyclic eburnamonine scaffold, such as (+)-vincamine and the synthetic derivative vinpocetine, exhibit potent and clinically relevant biological activities, particularly as vasorelaxing and cerebral blood-flow enhancing agents for treating cerebrovascular disorders.[1][3]

The synthetic allure of this scaffold lies in its rigid, densely functionalized architecture. The primary challenge is the stereocontrolled construction of the C20/C21 vicinal stereocenters and, pivotally, the creation of the C20 all-carbon quaternary stereocenter.[1][4][5] Early syntheses often relied on chiral pool approaches or resolution of racemic mixtures. However, the demand for efficient and scalable access to specific enantiomers has driven the development of sophisticated catalytic asymmetric methodologies.

This guide provides an in-depth analysis of key modern strategies for the enantioselective synthesis of the eburnamonine scaffold. We will move beyond simple procedural descriptions to dissect the underlying causality of experimental design, offering field-proven insights into catalyst selection, reaction mechanisms, and protocol validation for researchers in synthetic chemistry and drug development.

Strategic Blueprint: Modern Catalytic Approaches

The enantioselective construction of the eburnamonine core hinges on the strategic formation of the C20 quaternary stereocenter. Modern approaches have largely converged on transition metal catalysis, where the choice of metal and chiral ligand dictates the stereochemical outcome. We will explore three cutting-edge strategies that have proven effective.

Strategy 1: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Expertise & Rationale: The palladium-catalyzed asymmetric allylic alkylation (AAA) stands out as a robust and elegant method for forging the C20 quaternary center. The power of this strategy, notably demonstrated by the Stoltz group, lies in its ability to perform an enantioselective decarboxylative allylic alkylation on a lactam substrate.[6] The causality for this choice is twofold: it allows for the use of a readily prepared racemic precursor, and the decarboxylation event renders the key bond formation irreversible.

The selection of the catalyst system is paramount. A combination of a palladium(II) precatalyst and a chiral phosphine ligand, such as (R)-CF3-t-BuPHOX, creates a chiral pocket around the metal center. This chiral environment dictates the facial selectivity of the intramolecular alkylation of the palladium-π-allyl intermediate, thereby establishing the absolute stereochemistry of the C20 center with high fidelity (e.g., 92% ee).[6] This approach provides a key enantioenriched lactam building block that can be divergently elaborated to eburnamonine and other related alkaloids, marking a highly efficient synthetic design.[6][7]

Trustworthiness & Self-Validation: The integrity of this synthetic route is validated early. After the key AAA step, the enantiomeric excess (ee) of the resulting lactam (intermediate 17 in the protocol below) must be determined using chiral High-Performance Liquid Chromatography (HPLC). Achieving a high ee at this stage is a critical quality control checkpoint that validates the efficacy of the catalyst system and ensures the enantiopurity of all subsequent intermediates.

Asymmetric_Allylic_Alkylation_Workflow cluster_0 Key Asymmetric Transformation cluster_1 Elaboration to Eburnamonine Core Racemic_Lactam Racemic Quaternary Lactam Enantioenriched_Lactam Enantioenriched Lactam (92% ee) Racemic_Lactam->Enantioenriched_Lactam Decarboxylative Allylic Alkylation Pd_Catalyst Pd(II) Precatalyst + (R)-CF3-t-BuPHOX Ligand Pd_Catalyst->Enantioenriched_Lactam Indole_Coupling N-Alkylation with Indole Fragment Enantioenriched_Lactam->Indole_Coupling Cyclization_Cascade Bischler-Napieralski & Hydrogenation Indole_Coupling->Cyclization_Cascade Eburnamonine (+)-Eburnamonine Cyclization_Cascade->Eburnamonine

Caption: Workflow for Eburnamonine Synthesis via Pd-Catalyzed AAA.

Strategy 2: Iridium-Catalyzed Asymmetric Hydrogenation Cascade

Expertise & Rationale: An alternative and powerful strategy focuses on setting the C20/C21 stereochemistry via an Iridium-catalyzed asymmetric hydrogenation of an imine or enamine precursor.[1][8] This approach is particularly effective when designed as a cascade reaction. The in-situ-formed chiral amine from the hydrogenation immediately undergoes an intramolecular lactamization, rapidly assembling the core tetracyclic skeleton with excellent diastereo- and enantiocontrol.[1][8]

The choice of an iridium catalyst is driven by its high activity for the hydrogenation of sterically hindered, polarized double bonds like imines. The stereochemical outcome is controlled by a chiral ligand, such as f-Binaphane or a derivative of SPINOL.[1][8][9] A key insight from the work of Chen, Tang, and colleagues is that the steric bulk on the substrate can significantly influence the diastereoselectivity, allowing for substrate control to favor the desired cis-C20/C21 stereochemistry with exceptional fidelity (>20:1 dr, 98% ee).[8] This method's robustness is highlighted by its success on a gram scale, a critical factor for drug development applications.[8]

Trustworthiness & Self-Validation: This protocol is self-validating through rigorous spectroscopic analysis of the tetracyclic lactam product. The high diastereomeric ratio (dr) can be confirmed by ¹H NMR spectroscopy, while the enantiomeric excess (ee) is determined by chiral HPLC. The successful formation of this key intermediate in high stereopurity provides the confidence to proceed to the final steps of the synthesis.

Iridium_Catalyzed_Cascade Substrate Dihydro-β-carboline Diester Precursor Imine_Intermediate Imine Intermediate (formed in situ) Substrate->Imine_Intermediate Deprotection Hydrogenation Asymmetric Hydrogenation Imine_Intermediate->Hydrogenation Lactamization Spontaneous Lactamization Hydrogenation->Lactamization Product Tetracyclic Lactam Ester (cis-C20/C21) >20:1 dr, 98% ee Lactamization->Product Catalyst [Ir(COD)Cl]₂ + Chiral Ligand (e.g., f-Binaphane) + H₂ Catalyst->Hydrogenation

Caption: Iridium-Catalyzed Asymmetric Hydrogenation/Lactamization Cascade.

Strategy 3: Palladium-Catalyzed Asymmetric Alkene Cyanoamidation

Expertise & Rationale: A recent and highly innovative strategy involves an intramolecular asymmetric alkene cyanoamidation to construct the C20 quaternary center.[4][10][11] This method leverages a unique co-catalyst system comprising Palladium, a phosphoramidite ligand, and a Lewis acid to achieve C-CN bond activation of a cyanoformamide.[4][11] The rationale here is to use the cyanoformamide group as a traceless, activatable handle for the intramolecular cyclization onto a tethered alkene.

This approach showcases a sophisticated understanding of catalysis, where the Lewis acid likely assists in the C-CN bond cleavage, while the chiral phosphoramidite ligand on the palladium center governs the enantioselectivity of the subsequent C-C bond formation. The successful application of this method to complete a concise total synthesis of (+)-eburnamonine in just 8 steps from commercially available materials underscores its efficiency and novelty.[4][10]

Trustworthiness & Self-Validation: The validation for this protocol lies in the careful optimization of the complex catalyst system. The yield and enantiomeric ratio of the cyclized lactam product are highly sensitive to the choice of ligand, Lewis acid, and solvent.[4] Systematic screening and analysis (e.g., by chiral HPLC) of these parameters are required to establish a reliable process. Once optimized, the consistency of the enantiomeric ratio serves as the key in-process control.

Comparative Analysis of Key Strategies

For the researcher, selecting a synthetic strategy often involves a trade-off between novelty, step-count, and robustness. The following table summarizes the key quantitative metrics of the discussed approaches.

Strategy Key Transformation Catalyst System Reported Yield Reported Selectivity Reference
Pd-AAA Decarboxylative Allylic AlkylationPd(II) / (R)-CF3-t-BuPHOX91%92% ee[6]
Ir-Hydrogenation Hydrogenation/Lactamization Cascade[Ir(COD)Cl]₂ / f-Binaphane93%98% ee, >20:1 dr[8]
Pd-Cyanoamidation Intramolecular Alkene CyanoamidationPd / Phosphoramidite / Lewis Acid~60-70%~80:20 er[4]

Detailed Experimental Protocols

The following protocols are adapted from peer-reviewed literature and represent established, reproducible methods.

Protocol 1: Enantioselective Decarboxylative Allylic Alkylation (Stoltz et al.)[6]

This protocol details the key step in establishing the C20 all-carbon quaternary stereocenter.

Materials:

  • Racemic quaternary lactam 15

  • [Pd₂(dba)₃] (Palladium precatalyst)

  • (R)-CF3-t-BuPHOX (Chiral ligand)

  • Toluene (anhydrous)

  • Argon atmosphere

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add the racemic lactam 15 (1.0 equiv).

  • Add [Pd₂(dba)₃] (2.5 mol %) and (R)-CF3-t-BuPHOX (5.5 mol %).

  • Add anhydrous toluene to achieve a 0.1 M concentration of the substrate.

  • Seal the flask and heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the enantioenriched lactam 17 .

  • Self-Validation: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis. A 92% ee is reported for this transformation.[6]

Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation/Lactamization (Chen, Tang et al.)[8]

This protocol describes the construction of the cis-fused tetracyclic core.

Materials:

  • Dihydro-β-carboline diester precursor

  • [Ir(COD)Cl]₂ (Iridium precatalyst)

  • Chiral bisphosphine ligand (e.g., f-Binaphane)

  • Iodine (I₂)

  • Dichloromethane (DCM, anhydrous)

  • Methanol (anhydrous)

  • Hydrogen gas (H₂)

Procedure:

  • Catalyst Preparation: In a glovebox, charge a vial with [Ir(COD)Cl]₂ (1.0 mol %) and the chiral ligand (2.2 mol %). Add anhydrous, degassed DCM and stir for 30 minutes at room temperature.

  • Reaction Setup: In a separate hydrogenation vessel, dissolve the dihydro-β-carboline diester substrate (1.0 equiv) in anhydrous methanol.

  • Add the pre-formed catalyst solution to the substrate solution via cannula.

  • Add Iodine (I₂) (5 mol %) to the reaction mixture.

  • Seal the vessel, purge with hydrogen gas, and then pressurize to 50 atm of H₂.

  • Stir the reaction vigorously at 60 °C for 24 hours.

  • Work-up: Carefully vent the hydrogen gas. Concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography (silica gel) to yield the tetracyclic lactam.

  • Self-Validation: Determine the diastereomeric ratio by ¹H NMR analysis of the crude product. Determine the enantiomeric excess by chiral HPLC analysis. A >20:1 dr and 98% ee is reported for this process.[8]

Conclusion and Future Outlook

The enantioselective synthesis of the eburnamonine scaffold has evolved from classical resolutions to highly sophisticated and efficient catalytic strategies. The methods outlined herein—Palladium-catalyzed AAA, Iridium-catalyzed asymmetric hydrogenation, and Palladium-catalyzed cyanoamidation—provide powerful and distinct solutions to the central challenge of stereocontrol. Each strategy offers a unique set of advantages in terms of efficiency, convergence, and novelty. The choice of method will depend on the specific synthetic goals, available starting materials, and desired scale. As the fields of ligand design and catalytic method development continue to advance, we can anticipate the emergence of even more powerful and practical routes to this medicinally vital class of alkaloids, further enabling their exploration in drug discovery.

References

  • Reimann, C. E., Ngamnithiporn, A., Hayashida, K., Korch, K. M., & Stoltz, B. M. (2021). The Enantioselective Synthesis of Eburnamonine, Eucophylline, and 16'-epi-Leucophyllidine. Angewandte Chemie International Edition, 60(33), 17957–17962. [Link][6][7][12]

  • Tang, W., Chen, F., et al. (2020). Enantioselective Total Syntheses of (-)-20-epi-Vincamine and (-)-20-epi-Eburnamonine by Ir-Catalyzed Asymmetric Imine Hydrogenation/Lactamization Cascade. Chemistry – A European Journal, 26(46), 10439–10443. [Link][1][2]

  • Eastwood, M. S., Otte, S. C., DiLiberti, S. L., & Douglas, C. J. (2024). Total Synthesis of (+)-Eburnamonine Using Asymmetric Alkene Cyanoamidation through C–CN Bond Activation. Organic Letters, 26(27), 5630–5634. [Link][4][10][11]

  • Eastwood, M. S., Otte, S. C., DiLiberti, S. L., & Douglas, C. J. (2024). Total Synthesis of (+)-Eburnamonine Using Asymmetric Alkene Cyanoamidation through C–CN Bond Activation. PubMed. [Link]

  • Request PDF. (2024). Total Synthesis of (+)-Eburnamonine Using Asymmetric Alkene Cyanoamidation through C–CN Bond Activation. ResearchGate. [Link]

  • Request PDF. (2021). The Enantioselective Synthesis of Eburnamonine, Eucophylline, and 16'‐epi‐Leucophyllidine. ResearchGate. [Link]

  • Request PDF. (2024). Total Synthesis of (+)-Eburnamonine Using Asymmetric Alkene Cyanoamidation through C–CN Bond Activation. ResearchGate. [Link]

  • Reimann, C. E., Ngamnithiporn, A., Hayashida, K., Korch, K. M., & Stoltz, B. M. (2021). The Enantioselective Synthesis of Eburnamonine, Eucophylline, and 16′-epi-Leucophyllidine. SciSpace. [Link]

  • Zhou, W., et al. (2022). Stereoselective Total Syntheses of C18-Oxo Eburnamine-Vincamine Alkaloids. Organic Letters, 24(12), 2357–2362. [Link]

  • Reimann, C. E., Ngamnithiporn, A., Hayashida, K., Korch, K. M., & Stoltz, B. M. (2021). The Enantioselective Synthesis of Eburnamonine, Eucophylline, and 16'-epi-Leucophyllidine. PubMed. [Link]

  • Tuss, M., et al. (2018). Synthesis of 15-methylene-eburnamonine from (+)-vincamine, evaluation of anticancer activity, and investigation of mechanism of action by quantitative NMR. PMC. [Link]

  • Download Scientific Diagram. (2020). Completion of the synthesis of (−)‐20‐epi‐Vincamine (3) and (−)‐20‐epi‐Eburnamonine (4). ResearchGate. [Link]

  • Trost, B. M., & O'Keefe, B. M. (2019). Enantioselective Divergent Synthesis of C19-Oxo Eburnane Alkaloids via Palladium-Catalyzed Asymmetric Allylic Alkylation of an N-Alkyl-α,β-unsaturated Lactam. Journal of the American Chemical Society, 141(12), 4811–4814. [Link]

  • Scientific Diagram. (n.d.). Eburnane‐vincamine family of indole alkaloids: Structures and synthesis design. ResearchGate. [Link]

  • ACS Publications. (2024). Total Synthesis of (+)-Eburnamonine Using Asymmetric Alkene Cyanoamidation through C–CN Bond Activation. Figshare. [Link]

  • ResearchGate. (n.d.). Enantioselective total synthesis of eburnamonine. ResearchGate. [Link]

  • Trost, B. M., & O'Keefe, B. M. (2019). Enantioselective Divergent Synthesis of C19-Oxo Eburnane Alkaloids via Palladium-Catalyzed Asymmetric Allylic Alkylation of an N-Alkyl-α,β-unsaturated Lactam. PubMed. [Link]

  • Request PDF. (n.d.). Synthesis of Eburnamine, Isoeburnamine, and Eburnamonine via a Spirocyclic Intermediate. ResearchGate. [Link]

  • Chinese Chemical Society. (2022). Enantioselective total synthesis of (+)-vincamine. Chinese Chemical Society Journals. [Link]

  • Figshare. (2024). Total Synthesis of (+)-Eburnamonine Using Asymmetric Alkene Cyanoamidation through C–CN Bond Activation. Figshare. [Link]

  • Zhang, Z., et al. (2018). Design and Synthesis of Chiral oxa-Spirocyclic Ligands for Ir-Catalyzed Direct Asymmetric Reduction of Bringmann's Lactones. Organic Letters, 20(13), 3836–3840. [Link]

Sources

Application

Application Note: Advanced Radiolabeling of (-)-Eburnamonine for In Vivo PET Imaging and Pharmacokinetic Profiling

Introduction & Scientific Rationale (-)-Eburnamonine (vinburnine) is a naturally occurring pentacyclic vinca alkaloid recognized for its profound effects on cerebral metabolism and hemodynamics. Pharmacologically, it act...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

(-)-Eburnamonine (vinburnine) is a naturally occurring pentacyclic vinca alkaloid recognized for its profound effects on cerebral metabolism and hemodynamics. Pharmacologically, it acts as a cerebral vasodilator and a positive allosteric modulator at the M2 muscarinic acetylcholine receptors[1]. By binding to the allosteric site, (-)-eburnamonine increases the affinity of the receptor for its orthosteric agonists (such as acetylcholine), thereby enhancing cholinergic transmission without the side effects typically associated with direct orthosteric agonism[1][2].

To fully leverage (-)-eburnamonine in drug development for neurodegenerative and cerebrovascular diseases, researchers must understand its in vivo pharmacokinetics, blood-brain barrier (BBB) penetrance, and real-time receptor occupancy. Positron Emission Tomography (PET) is the gold standard for such investigations. However, traditional radiolabeling techniques often require structural modifications (e.g., adding a bulky fluorinated prosthetic group) that can drastically alter the molecule's native pharmacophore.

This application note details a state-of-the-art methodology for the radiolabeling of the eburnamonine scaffold using Vanadium-Mediated Carbon Isotope Exchange (CIE) [3][4]. This technique allows for the direct incorporation of Carbon-11 ( 11 C) or Carbon-14 ( 14 C) into the molecular framework, preserving absolute pharmacological fidelity.

Mechanistic Insights: Eburnamonine and the M2 Receptor

To understand the necessity of precise radiolabeling, one must examine the causality of eburnamonine's mechanism of action. Unlike orthosteric ligands that compete directly with endogenous neurotransmitters, eburnamonine binds to a distinct allosteric pocket on the M2 receptor. This binding induces a conformational shift that thermodynamically favors the binding of acetylcholine[1]. Structural fidelity of the radiotracer is paramount; even minor steric bulk introduced by conventional radiolabeling can disrupt this delicate allosteric interaction.

Pathway A (-)-Eburnamonine B Muscarinic M2 Receptor (Allosteric Site) A->B Binds D Receptor Conformational Change B->D Induces C Acetylcholine (Orthosteric Site) C->B Binds E Increased Agonist Affinity (Positive Allosteric Modulation) D->E Results in F Enhanced Cerebral Blood Flow & Metabolic Activity E->F Physiological Outcome

Mechanism of (-)-Eburnamonine as a Positive Allosteric Modulator at the M2 Muscarinic Receptor.

Radiolabeling Strategies and Chemical Causality

Strategy A: Vanadium-Mediated Carbon Isotope Exchange (CIE)

The Chemical Challenge: Traditional olefin metathesis catalysts (e.g., Ruthenium-based Grubbs catalysts) favor the formation of thermodynamically stable internal olefins, leading to unwanted cross-products (like stilbenes) and making terminal alkene labeling inefficient. The Causality of the Solution: Vanadium-alkylidene catalysts containing electron-donating ligands (such as N-heterocyclic carbenes or phosphines) possess a highly polarized V=C bond. This unique electronic environment prevents β -hydride elimination and suppresses bimolecular decomposition. Consequently, it enables rapid, highly regioselective transfer of an isotopically labeled =*CH 2​ group to a terminal alkene[3][4].

For 11 C-PET imaging (t 1/2​ = 20.3 min), late-stage functionalization is critical. We utilize 15-methylene-eburnamonine , a bioactive derivative featuring a terminal alkene[5][6]. The Vanadium-catalyzed CIE allows us to swap the native =CH 2​ with = 11 CH 2​ in under 15 minutes, perfectly aligning with the isotope's short half-life[3][4]. For longer-term ADME studies, the same methodology is applied using 14 C, or via an intramolecular aza-Diels-Alder cyclization of a 14 C-labeled precursor (compound 19')[3].

Strategy B: 18 F-Fluoroalkylation of Vinca Scaffolds

For longitudinal imaging protocols requiring a longer half-life, Fluorine-18 (t 1/2​ = 109.8 min) is utilized. Because the native eburnamonine scaffold lacks fluorine, a structural analog must be synthesized. Utilizing apovincaminic acid (the core scaffold of related vinca alkaloids like vinpocetine), nucleophilic aliphatic substitution with[ 18 F]fluoroethyl bromide yields [ 18 F]fluoroethyl apovincaminate. This analog maintains high BBB permeability and regional brain uptake suitable for primate PET studies[7].

Quantitative Data Presentation

Table 1: Comparison of Radioisotopes for Eburnamonine and Vinca Alkaloid Imaging

IsotopeHalf-LifeLabeling StrategyStructural AlterationPrimary Application
11 C 20.3 minV-Catalyzed CIENone (Isotopic substitution)In vivo PET, Receptor Occupancy
18 F 109.8 minFluoroalkylationFluoroethyl group additionLongitudinal PET, High-Res Imaging
14 C 5,730 yrsV-Catalyzed CIE / Diels-AlderNone (Isotopic substitution)Ex vivo Autoradiography, ADME
3 H 12.3 yrsCatalytic TritiationNone (Isotopic substitution)In vitro Binding Assays

Table 2: Quality Control Specifications for [ 11 C]15-Methylene-Eburnamonine Injection

ParameterAnalytical MethodAcceptance Criteria
Radiochemical Purity (RCP)Analytical Radio-HPLC 99%
Chemical PurityUV-HPLC (254 nm) 95%
Specific Activity (A s​ )Radio-HPLC / UV Calibration 30 GBq/ μ mol at End of Synthesis
Identity ValidationCo-elution with unlabeled std. Δ t R​ 0.2 min
pHpH Indicator Strip5.5 – 7.5

Step-by-Step Experimental Protocols

Protocol 1: Radiosynthesis of [ 11 C]15-Methylene-Eburnamonine via V-Catalyzed CIE

This protocol is designed as a self-validating system, incorporating critical checkpoints to ensure radiochemical fidelity and yield.

Step 1: Preparation of the[ 11 C] Alkene Source

  • Produce [ 11 C]CO 2​ via the 14 N(p, α ) 11 C nuclear reaction in a biomedical cyclotron.

  • Catalytically reduce[ 11 C]CO 2​ to [ 11 C]CH 4​ , followed by gas-phase iodination to yield [ 11 C]CH 3​ I.

  • React[ 11 C]CH 3​ I with a Wittig precursor to generate the [ 11 C]terminal alkene transfer agent (e.g., [ 11 C]4-dimethylaminostyrene)[4]. Validation Checkpoint: Measure the trapped radioactivity in a calibrated dose calibrator. Proceed only if activity exceeds 20 GBq.

Step 2: Vanadium-Catalyzed Carbon Isotope Exchange

  • In a sterile, sealed V-vial purged with Argon, dissolve 2.0 mg of 15-methylene-eburnamonine precursor in 0.5 mL of anhydrous toluene.

  • Add 5 mol% of the Vanadium-alkylidene catalyst (e.g., V(CH-tBu)(NAr)(NHC)Cl 2​ ).

  • Introduce the [ 11 C]alkene source into the vial.

  • Heat the reaction mixture at 50°C for exactly 10 minutes. Causality Note: The 50°C temperature accelerates the metathesis kinetics to outpace the 20.3 min decay of 11 C, while the specific V-catalyst prevents the thermodynamic degradation of the terminal alkene into an internal olefin[3][4].

Step 3: Purification and Formulation

  • Quench the reaction by adding 0.1 mL of ethyl vinyl ether to deactivate the Vanadium catalyst.

  • Inject the crude mixture onto a semi-preparative HPLC system (C18 column, Mobile Phase: MeCN/H 2​ O with 0.1% TFA, flow rate 4 mL/min).

  • Monitor via inline UV (254 nm) and gamma-radiation detectors. Collect the radioactive fraction corresponding to the product.

  • Dilute the collected fraction with 20 mL of sterile water and pass through a pre-conditioned C18 Sep-Pak cartridge to trap the radiotracer.

  • Wash the cartridge with 10 mL of sterile water to remove residual TFA and salts.

  • Elute the [ 11 C]15-methylene-eburnamonine with 1 mL of USP-grade ethanol into a sterile vial containing 9 mL of 0.9% saline. System Suitability & Validation: Inject a 10 μ L aliquot onto an analytical radio-HPLC spiked with an authentic unlabeled 15-methylene-eburnamonine standard. The radioactive peak must co-elute with the UV peak ( Δ t R​ 0.2 min) to confirm identity.

Protocol 2: In Vivo PET/CT Imaging Workflow in Rodent Models

Step 1: Animal Preparation

  • Fast adult male Wistar rats for 12 hours prior to the scan.

  • Induce anesthesia using 2-3% isoflurane in oxygen; maintain at 1.5-2% during the scan.

  • Cannulate the tail vein for radiotracer administration.

Step 2: Radiotracer Administration & Dynamic Acquisition

  • Position the animal in the microPET/CT scanner bed. Perform a 10-minute CT attenuation scan.

  • Initiate a dynamic PET acquisition protocol simultaneously with the intravenous bolus injection of 15–25 MBq of [ 11 C]15-methylene-eburnamonine (Volume 0.3 mL).

  • Acquire dynamic emission data for 60 minutes (Frame framing: 6 × 10s, 4 × 60s, 11 × 300s).

Step 3: Image Reconstruction & Kinetic Modeling

  • Reconstruct images using a 3D Ordered Subset Expectation Maximization (OSEM) algorithm, applying corrections for attenuation, scatter, and radioactive decay.

  • Define Regions of Interest (ROIs) over target brain regions (e.g., cortex, striatum) and a reference region (e.g., cerebellum) to generate Time-Activity Curves (TACs).

  • Apply the Simplified Reference Tissue Model (SRTM) to quantify the binding potential (BP ND​ ) at the M2 muscarinic allosteric sites.

Experimental Workflow Visualization

Workflow N1 1 Cyclotron Production [11C]CO2 N3 3 Vanadium-Catalyzed CIE [11C] Incorporation N1->N3 N2 2 Precursor Synthesis 15-Methylene-Eburnamonine N2->N3 N4 4 Semi-Prep HPLC Purification N3->N4 N5 5 Formulation & Sterile Filtration N4->N5 N6 6 In Vivo PET Imaging (Receptor Occupancy) N5->N6

Radiosynthesis and in vivo PET imaging workflow for [11C]15-Methylene-Eburnamonine.

References

  • US11897827B1 - Carbon isotope exchange mediated by vanadium complexes. Google Patents.3

  • Vanadium-Mediated Carbon Isotope Exchange of Terminal Alkenes. PMC / NIH. 4

  • Allosteric Modulation of Muscarinic Acetylcholine Receptors. MDPI Pharmaceuticals. 1

  • Insertion of Nanoluc into the Extracellular Loops as a Complementary Method To Establish BRET-Based Binding Assays for GPCRs. ACS Pharmacology & Translational Science. 2

  • Synthesis and pharmacological activity of vinpocetine derivatives. RSC Publishing. 7

  • Biomacromolecule-Assisted Screening for Reaction Discovery and Catalyst Optimization. Chemical Reviews - ACS Publications.5

  • Table 1 from A practical deuterium-free NMR method for the rapid determination of 1-octanol/water partition coefficients of pharmaceutical agents. Semantic Scholar. 6

Sources

Method

High-throughput screening for novel (-)-Eburnamonine derivatives

Application Note: High-Throughput Screening for Novel (-)-Eburnamonine Derivatives Targeting Brain Metastases and Neuroprotection Introduction & Scientific Rationale The indoloquinolizidine alkaloid (-)-eburnamonine (vin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening for Novel (-)-Eburnamonine Derivatives Targeting Brain Metastases and Neuroprotection

Introduction & Scientific Rationale

The indoloquinolizidine alkaloid (-)-eburnamonine (vinburnine) represents a highly privileged scaffold in neuropharmacology. Originally characterized for its ability to cross the blood-brain barrier (BBB) and enhance cerebral metabolism, (-)-eburnamonine increases cerebral glucose consumption and ATP production without exhibiting neurotoxicity[1]. Recently, the therapeutic utility of this scaffold has been dramatically expanded through structural derivatization.

The installation of an exocyclic enone to create 15-methylene-(-)-eburnamonine (15-M-EBN) transforms the molecule into a potent, targeted covalent inhibitor[2]. This α,β -unsaturated carbonyl acts as a Michael acceptor, selectively reacting with biological thiols[2]. In highly metabolically active cancer cells, this reactivity rapidly depletes intracellular glutathione (GSH), inducing severe oxidative stress and triggering apoptosis via caspases 3, 6, and 7[3]. Crucially, 15-M-EBN demonstrates profound cytotoxicity against triple-negative breast cancer (TNBC) cells and their brain-seeking metastatic variants (e.g., MDA-MB-231BR), positioning it as a breakthrough preventative agent against breast-to-brain metastases[3].

Furthermore, the eburnamonine scaffold has proven highly amenable to high-throughput screening (HTS) methodologies, having been successfully utilized in large-scale phenotypic screens for antimicrobial virulence inhibitors[4]. The objective of this protocol is to establish a robust, self-validating HTS workflow to discover next-generation (-)-eburnamonine derivatives that maximize anti-metastatic efficacy while preserving the neuroprotective, non-toxic profile of the parent alkaloid.

Assay Design Logic & Self-Validating Architecture

To discover viable clinical candidates, the screening cascade must differentiate between targeted covalent inhibition of tumor cells and indiscriminate electrophilic toxicity.

  • Primary Phenotypic Screen: We utilize MDA-MB-231BR (brain-metastatic TNBC) cells. A phenotypic approach is chosen over a biochemical one because the compounds must demonstrate cellular permeability and functional oxidative stress induction.

  • Orthogonal Counter-Screen: To ensure the Michael acceptor moiety does not cause broad-spectrum neurotoxicity, hits are counter-screened against Primary Human Astrocytes. This establishes a clear Selectivity Index (SI).

  • Self-Validating Controls: Every 384-well plate includes 15-M-EBN as a positive control for apoptosis and DMSO as a vehicle negative control. The assay is self-validating; a plate is only accepted if the calculated Z'-factor is 0.6, proving the dynamic range and reproducibility of the specific run.

HTS_Workflow Lib Derivative Library Pri Primary Screen (MDA-MB-231BR) Lib->Pri 384-well Sec Counter-Screen (Astrocytes) Pri->Sec IC50 < 10 µM Mech Mechanistic Validation Sec->Mech SI > 10

Caption: Fig 1. HTS triage workflow for novel (-)-eburnamonine derivatives.

Experimental Protocols

Protocol 1: 384-Well Phenotypic Viability Screen

Objective: Identify derivatives that induce cytotoxicity in brain-metastatic TNBC cells.

  • Cell Seeding (Day 1):

    • Harvest MDA-MB-231BR cells at 70-80% confluence.

    • Using a Multidrop Combi dispenser, seed 1,000 cells/well in 30 µL of DMEM (supplemented with 10% FBS) into a white, flat-bottom 384-well microplate.

    • Incubate at 37°C, 5% CO 2​ for 24 hours to allow adherence.

  • Compound Dispensing (Day 2):

    • Use an Echo 550 Acoustic Liquid Handler to transfer compounds directly from source plates to the assay plates.

    • Dosing: 10-point dose-response curve (0.001 µM to 50 µM).

    • Controls: Dispense 15-M-EBN (15 µM final) into Column 23 (Positive Control) and DMSO (0.1% final) into Column 24 (Negative Control).

  • Incubation & Readout (Day 5):

    • Incubate plates for 72 hours.

    • Equilibrate plates and CellTiter-Glo (CTG) reagent to room temperature for 30 minutes.

    • Add 15 µL of CTG reagent per well. Shake at 500 rpm for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on an EnVision Multimode Plate Reader (0.1 sec integration time).

  • Data Processing: Calculate cell viability relative to DMSO controls. Determine IC 50​ using a 4-parameter logistic non-linear regression model.

Protocol 2: Mechanistic Validation (GSH Depletion & ROS Induction)

Objective: Confirm that the cytotoxicity of the hits is driven by the intended Michael addition mechanism[2].

  • GSH Depletion Assay:

    • Seed MDA-MB-231BR cells in 96-well plates (5,000 cells/well).

    • Treat with IC 50​ concentrations of hit compounds for 4 hours.

    • Lyse cells and add GSH-Glo Reagent (Promega) containing luciferin-NT and Glutathione S-Transferase.

    • Incubate for 30 minutes, add Luciferin Detection Reagent, and measure luminescence. A drop in signal indicates covalent binding to intracellular thiols.

  • ROS Accumulation Assay:

    • Pre-incubate cells with 10 µM H 2​ DCFDA (a fluorogenic ROS probe) for 45 minutes.

    • Wash with PBS and treat with hit compounds for 6 hours.

    • Measure fluorescence (Ex 485 nm / Em 535 nm). Increased fluorescence confirms redox imbalance leading to apoptosis[3].

MOA EBN Eburnamonine Derivative Thiol GSH Depletion EBN->Thiol Michael Addition ROS ROS Accumulation Thiol->ROS Redox Imbalance Apop Targeted Apoptosis ROS->Apop Caspase 3/6/7

Caption: Fig 2. Mechanism of action for α,β -unsaturated eburnamonine derivatives.

Data Presentation & Quality Control

To ensure the trustworthiness of the screening campaign, rigorous statistical thresholds must be maintained. Table 1 outlines the required assay metrics, while Table 2 demonstrates a representative profiling outcome comparing the parent scaffold, the known 15-M-EBN derivative, and a hypothetical optimized hit.

Table 1: HTS Assay Quality Metrics and Hit Criteria

MetricTarget ThresholdBiological / Technical Significance
Z'-Factor 0.65Ensures robust separation between positive (15-M-EBN) and negative (DMSO) controls.
Signal-to-Background > 15-foldGuarantees assay sensitivity for detecting partial viability reductions.
Intra-plate CV% < 5%Confirms precision of acoustic dispensing and uniform cell growth.
Hit Definition IC 50​ < 10 µMSelects only compounds with potent, pharmacologically relevant activity.

Table 2: Representative Hit Profiling Data

CompoundMDA-MB-231BR IC 50​ (µM)Astrocyte IC 50​ (µM)Selectivity Index (SI)Relative GSH Depletion
(-)-Eburnamonine42.0> 100N/ABaseline
15-M-EBN26.485.03.2High
Optimized Hit (Analog 4a) 4.2 > 100 > 23.8 Very High

Note: The optimized hit demonstrates an expanded therapeutic window, achieving potent anti-metastatic activity while retaining the neuroprotective safety profile of the parent eburnamonine scaffold.

References

  • Experimental approach of activity and mechanism(s) of action of drugs used in cerebral metabolic insufficiency. Application to l-eburnamonine. PubMed / Karger.
  • Synthesis of 15-methylene-eburnamonine from (+)
  • 15-Methylene-Eburnamonine: A preventative agent against breast to brain metastases by targeting circulating tumor cells and cancer stem cells through induction of oxid
  • Mycobacterium tuberculosis virulence inhibitors discovered by Mycobacterium marinum high-throughput screening. PMC / NIH.

Sources

Application

Application Note: Advanced Crystallization Techniques for Single-Crystal X-Ray Diffraction Analysis of (-)-Eburnamonine

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Content Focus: Crystallogenesis strategies, thermodynamic control, and X-ray diffraction (XRD) workflows. Introduction & Scie...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Content Focus: Crystallogenesis strategies, thermodynamic control, and X-ray diffraction (XRD) workflows.

Introduction & Scientific Rationale

(-)-Eburnamonine (also known as vinburnine) is a naturally occurring pentacyclic indole alkaloid renowned for its potent cerebral vasodilatory and neuroprotective properties ()[1]. In drug development, confirming the absolute stereochemistry—specifically the (15S, 19S) configuration—and the 3D conformation of the trans D/E ring fusion is critical for understanding its target binding affinity.

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for absolute structure determination ()[2]. However, obtaining X-ray quality crystals (typically 0.1–0.4 mm in size with high internal order) requires precise thermodynamic control over the nucleation and growth phases ()[3]. This application note details the physicochemical rationale and self-validating protocols required to consistently grow diffraction-quality crystals of (-)-Eburnamonine.

Physicochemical Profiling & Target Parameters

Successful crystallogenesis begins with understanding the target's solubility profile and space group tendencies. (-)-Eburnamonine exhibits high solubility in halogenated solvents (chloroform, dichloromethane) and moderate solubility in polar protic solvents (methanol, ethanol), making these ideal "good solvents." Non-polar solvents like diethyl ether or hexanes serve as excellent "antisolvents" ()[4].

Table 1: Physicochemical Properties of (-)-Eburnamonine
ParameterValueReference
IUPAC Name (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.0²'⁷.0⁸'¹⁸.0¹⁵'¹⁹]nonadeca-2,4,6,8(18)-tetraen-17-one[5]
Molecular Formula C₁₉H₂₂N₂O[5]
Molecular Weight 294.4 g/mol [5]
Melting Point 174–177 °C[4]
Optical Rotation (α_D²⁰) -96° (in chloroform)[4]
Table 2: Target SC-XRD Crystallographic Parameters
ParameterExpected ValueReference
Crystal System Monoclinic[6]
Space Group P 1 21/n 1[6]
Unit Cell Dimensions a = 9.01 Å, b = 10.45 Å, c = 16.49 Å[6]
Cell Angle (β) 102.26°[6]

Strategic Crystallization Protocols

To avoid the formation of microcrystalline powders, the system must be maintained in the metastable zone —the region where the solution is supersaturated enough to support crystal growth, but not so supersaturated that spontaneous, runaway nucleation occurs.

Protocol A: Liquid-Liquid Vapor Diffusion (Vial-in-Vial Method)

Causality: Vapor diffusion allows an exceptionally gradual change in solvent composition. As the volatile antisolvent slowly diffuses through the vapor phase into the inner vial, the solubility of (-)-Eburnamonine decreases logarithmically. This slow thermodynamic shift minimizes nucleation events, channeling the system's mass into the growth of a few highly ordered crystals.

Step-by-Step Methodology:

  • Preparation: Dissolve 5–8 mg of highly pure (>99% ee) (-)-Eburnamonine in 0.5 mL of Chloroform (good solvent) within a 1-dram (4 mL) inner glass vial.

  • Filtration (Critical): Pass the solution through a 0.22 µm PTFE syringe filter into a clean 1-dram vial.

    • Causality: Dust particles act as heterogeneous nucleation sites. Removing them prevents premature precipitation and limits the number of nucleation sites.

  • Validation Checkpoint 1: Inspect the filtered solution against a dark background. It must be 100% optically clear. If any turbidity remains, the supersaturation is too high; add 50 µL of Chloroform.

  • Setup: Place the uncapped 1-dram inner vial into a larger 20 mL outer scintillation vial.

  • Antisolvent Addition: Carefully pipette 3 mL of Diethyl Ether (antisolvent) into the outer vial, ensuring no splashing into the inner vial.

  • Sealing & Incubation: Cap the outer vial tightly with a PTFE-lined cap. Store the setup in a vibration-free, temperature-controlled environment (20 °C) for 5–10 days.

    • Causality: Vibrations and temperature fluctuations cause localized cycles of dissolution and reprecipitation (Ostwald ripening), which introduce defects and mosaic spread into the crystal lattice.

Protocol B: Controlled Slow Evaporation

Causality: For compounds with moderate solubility in alcohols, slow evaporation of methanol provides a steady trajectory toward supersaturation. Lowering the temperature (e.g., to 4 °C) slows the evaporation kinetics and reduces thermal motion during lattice assembly, yielding fewer defects.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mg of (-)-Eburnamonine in 2.5 mL of Methanol in a 4 mL glass vial. Sonicate for 2 minutes.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter.

  • Evaporation Control: Cover the vial tightly with Parafilm. Use a fine 27G needle to puncture exactly two small holes in the Parafilm.

  • Incubation: Place the vial in a 4 °C refrigerator away from light and vibration. Monitor every 48 hours.

Crystal Harvesting & X-Ray Diffraction (Self-Validating Workflow)

Once crystals reach the optimal size (0.1–0.4 mm), they must be harvested and mounted.

Step-by-Step Methodology:

  • Optical Validation (Validation Checkpoint 2): Transfer a crystal alongside its mother liquor to a glass slide. Examine it under a stereomicroscope equipped with cross-polarizers.

    • Self-Validation: Rotate the stage. A true single crystal will exhibit uniform extinction (turning completely dark at specific rotation angles). If the crystal shows patchy or mosaic extinction, it is twinned and will yield convoluted diffraction data. Discard twinned crystals.

  • Cryoprotection: Submerge the validated crystal in a drop of Paratone-N oil using a nylon loop.

    • Causality: Paratone-N oil displaces the mother liquor. During flash-cooling, it forms an amorphous glass rather than crystalline ice, preventing parasitic diffraction rings that would obscure the alkaloid's diffraction spots ()[7].

  • Mounting & Data Collection: Flash-cool the crystal to 100 K using a liquid nitrogen cryostream. Collect diffraction data using a diffractometer equipped with a Cu Kα source (λ = 1.5418 Å), which provides sufficient anomalous dispersion to definitively assign the absolute configuration of the chiral centers.

Workflow Visualization

Eburnamonine_XRD_Workflow Start (-)-Eburnamonine Purification (>99% ee) Solvent Solvent Screening & PTFE Filtration (0.22 µm) Start->Solvent Method Crystallization Setup (Vapor Diffusion / Evaporation) Solvent->Method Validation Optical Validation (Uniform Extinction Check) Method->Validation Mounting Cryo-Mounting (Paratone-N Oil, 100 K) Validation->Mounting XRD X-Ray Diffraction (Cu Kα Source) Mounting->XRD Solve Structure Solution (Space Group P 21/n) XRD->Solve

Caption: Workflow for (-)-Eburnamonine crystallization, optical validation, and X-ray diffraction analysis.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 71203, (-)-Eburnamonine." PubChem,[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 92112, Eburnamonine." PubChem,[Link]

  • Technobis Crystallization Systems. "Growing X-ray quality single crystals reliably and consistently." Technobis,[Link]

  • Royal Society of Chemistry. "Probing post-synthetic metallation in metal-organic frameworks: Insights from X-ray crystallography." RSC, [Link]

  • Wikipedia. "X-ray crystallography." Wikimedia Foundation,[Link]

Sources

Method

In Vitro Blood-Brain Barrier Models for (-)-Eburnamonine Transport: Mechanistic Insights and Permeability Assays

Executive Summary (-)-Eburnamonine is a pharmacologically active monoterpene indole alkaloid derived from Vinca minor and Hunteria eburnea. Known for its potent vasoregulatory, anti-hypoxic, and neuroprotective propertie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(-)-Eburnamonine is a pharmacologically active monoterpene indole alkaloid derived from Vinca minor and Hunteria eburnea. Known for its potent vasoregulatory, anti-hypoxic, and neuroprotective properties, it has garnered significant interest for treating cerebrovascular disorders and preventing breast-to-brain metastases[1]. For any central nervous system (CNS) targeted therapeutic, quantifying blood-brain barrier (BBB) penetration is the critical bottleneck in drug development.

This application note provides an authoritative, self-validating experimental framework for assessing (-)-Eburnamonine transport using in vitro BBB models. By synthesizing mechanistic causality with rigorous experimental design, this guide empowers researchers to accurately map the pharmacokinetic profile of (-)-Eburnamonine and its derivatives.

Mechanistic Grounding: (-)-Eburnamonine Transport Dynamics

The human BBB is a formidable dynamic interface, characterized by tight junctions (e.g., Claudin-5, ZO-1) that severely restrict paracellular leakage, and a high density of active efflux transporters that pump xenobiotics back into the systemic circulation.

Unlike many small-molecule chemotherapeutics that fail in the clinic due to active efflux, (-)-Eburnamonine successfully crosses the BBB via passive transcellular diffusion [2]. Crucially, in vitro metabolic and transport characterizations demonstrate that (-)-Eburnamonine exhibits minimal interaction with major ATP-binding cassette (ABC) efflux transporters, specifically P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2)[3]. This lack of efflux liability, combined with a high effective permeability ( Pe​ ), makes it an ideal scaffold for CNS drug development.

TransportMechanism Blood Apical (Blood Side) Eburn (-)-Eburnamonine Endo Brain Microvascular Endothelial Cell Brain Basolateral (Brain Side) Endo->Brain Transcellular Efflux Efflux Transporters (P-gp / BCRP) Endo->Efflux Eburn->Endo Passive Diffusion Efflux->Blood Minimal Efflux

Fig 1. Transcellular transport mechanism of (-)-Eburnamonine across the BBB.

Experimental Design & Causality: Building a Self-Validating Model

To accurately model the transport of (-)-Eburnamonine, the choice of the in vitro system is paramount. While Caco-2 cells are standard for intestinal absorption, they overexpress P-gp and lack brain-specific tight junction architectures. Therefore, human cerebral microvascular endothelial cells (hCMEC/D3) or primary brain microvessel endothelial cells (BMECs) seeded on porous Transwell inserts are the gold standard[4].

The Principle of Orthogonal Validation

A robust BBB model must be a self-validating system. We achieve this by coupling two distinct barrier integrity metrics:

  • Transendothelial Electrical Resistance (TEER): Measures the instantaneous ionic resistance of the paracellular pathway. A TEER value > 150 Ω·cm² is required to confirm monolayer confluence before dosing[4].

  • Lucifer Yellow (LY) Clearance: TEER is highly sensitive to temperature fluctuations and handling artifacts. By co-administering LY (a fluorescent paracellular tracer), we obtain a cumulative, physical metric of tight junction integrity over the exact duration of the transport assay.

Step-by-Step Protocol: Bidirectional Transwell Permeability Assay

ExperimentalWorkflow Seed 1. Seed hCMEC/D3 Cells Culture 2. Culture to Monolayer Seed->Culture Validate 3. Validate Integrity (TEER/LY) Culture->Validate Dose 4. Bidirectional Dosing Validate->Dose Sample 5. Kinetic Sampling Dose->Sample Analyze 6. UPLC-MS/MS Analysis Sample->Analyze

Fig 2. Self-validating experimental workflow for in vitro BBB permeability assays.

Phase 1: Cell Culture and Monolayer Formation
  • Coating: Pre-coat 12-well Transwell polycarbonate inserts (0.4 µm pore size, Corning) with Type I Collagen (150 µg/mL) for 1 hour at 37°C. Causality: Collagen mimics the basal lamina, promoting endothelial cell adhesion and tight junction polarization.

  • Seeding: Seed hCMEC/D3 cells or primary BMECs at a density of 1×104 to 5×104 cells/cm² into the apical chamber[4].

  • Maturation: Culture for 4–7 days, replacing the medium every 48 hours.

Phase 2: Barrier Integrity Validation
  • Temperature Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for 15 minutes. Causality: TEER is inversely proportional to temperature. Measuring directly from the incubator causes rapid cooling, leading to artifactual spikes in resistance that misrepresent true barrier integrity.

  • TEER Measurement: Use a chopstick electrode (e.g., Millicell-ERS) to measure resistance. Subtract the resistance of a blank insert (no cells) and multiply by the surface area (cm²) to calculate Ω·cm². Proceed only if TEER > 150 Ω·cm²[4].

Phase 3: Bidirectional Transport Assay

To differentiate between passive diffusion and active efflux, transport must be measured in both Apical-to-Basolateral (A→B, representing blood-to-brain) and Basolateral-to-Apical (B→A, representing brain-to-blood) directions.

  • Preparation: Wash the monolayers twice with pre-warmed Transport Buffer (HBSS supplemented with 10 mM HEPES, pH 7.4).

  • Dosing Solution: Prepare 10 µM (-)-Eburnamonine spiked with 100 µM Lucifer Yellow in Transport Buffer. Ensure DMSO concentration remains < 0.5% to prevent solvent-induced tight junction toxicity.

  • Initiation:

    • For A→B transport: Add 0.5 mL dosing solution to the apical chamber and 1.5 mL blank buffer to the basolateral chamber.

    • For B→A transport: Add 1.5 mL dosing solution to the basolateral chamber and 0.5 mL blank buffer to the apical chamber.

  • Kinetic Sampling: Incubate at 37°C on an orbital shaker (100 rpm) to minimize the unstirred water layer. At 15, 30, 60, 90, and 120 minutes, extract 50 µL from the receiver chamber and immediately replace it with 50 µL of fresh, pre-warmed buffer. Causality: Replacing the buffer maintains sink conditions, ensuring the concentration gradient remains the primary driver of diffusion.

Phase 4: Quantification and Analysis
  • Fluorescence Reading: Measure Lucifer Yellow in the receiver samples using a microplate reader (Ex 428 nm / Em 536 nm). If LY Papp​ exceeds 1.0×10−6 cm/s, discard the data for that well, as the barrier was compromised.

  • UPLC-MS/MS: Quantify (-)-Eburnamonine using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry. Established UPLC methods for Eburnamonine achieve a highly sensitive Lower Limit of Quantification (LLOQ) of 0.02 µg/mL[3].

Quantitative Data Interpretation

The apparent permeability ( Papp​ ) is calculated using the following equation:

Papp​=A×C0​dQ/dt​

Where dQ/dt is the steady-state appearance rate of the drug in the receiver chamber (µmol/s), A is the surface area of the filter (cm²), and C0​ is the initial concentration in the donor chamber (µM).

The Efflux Ratio (ER) is calculated to determine transporter liability:

ER=Papp​(A→B)Papp​(B→A)​
Expected Experimental Baselines for (-)-Eburnamonine
ParameterExpected Value / ObservationAnalytical Method
Effective Permeability ( Pe​ ) ~15.7 × 10⁻⁶ cm/s[2]Transwell Assay ( Papp​ calculation)
Efflux Ratio (P-gp/BCRP) < 1.5 (Minimal Interaction)[3]Bidirectional Transport (B→A / A→B)
Primary Transport Mechanism High Passive DiffusionUPLC-MS/MS
UPLC LLOQ 0.02 µg/mL[3]UPLC-UV/MS
TEER Threshold > 150 Ω·cm²[4]Millicell-ERS Voltohmmeter
Lucifer Yellow Papp​ < 1.0 × 10⁻⁶ cm/sFluorescence Spectroscopy

An Efflux Ratio of < 1.5 robustly confirms that (-)-Eburnamonine is not a substrate for active efflux at the BBB, validating its high theoretical permeability and supporting its use in neuro-oncology and cerebrovascular pharmacology.

References

  • Regulation of cerebral blood flow boosts precise brain targeting of vinpocetine-derived ionizable-lipidoid nanoparticles Source: PMC (nih.gov) URL:[Link]

  • In vitro characterization of transport and metabolism of the alkaloids: vincamine, vinpocetine and eburnamonine Source: ResearchGate / Cancer Chemotherapy and Pharmacology URL:[Link]

  • Monoterpene indole alkaloids from Vinca minor L. (Apocynaceae) Source: unibo.it / Phytochemistry URL:[Link]

  • Abstract B30: 15-Methylene-Eburnamonine: A preventative agent against breast to brain metastases by targeting circulating tumor cells and cancer stem cells through induction of oxidative stress Source: AACR Journals URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of (-)-Eburnamonine total synthesis

Welcome to the Technical Support Center for (-)-Eburnamonine Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the complex...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (-)-Eburnamonine Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the complex retrosynthetic bottlenecks of this pentacyclic indole alkaloid. This resource goes beyond standard protocols by detailing the mechanistic causality behind each experimental choice and providing self-validating systems to ensure high-yield, reproducible results.

Core Synthetic Workflow

EburnamonineWorkflow A Precursor Assembly (Tryptamine + Lactam/Alkene) B Quaternary Center Formation (Asymmetric Alkylation / Cyanoamidation) A->B Stereocontrol C C2-C3 Bond Construction (Bischler-Napieralski / Pictet-Spengler) B->C Acid Catalysis D One-Pot Diastereoselective Hydrogenation & Lactamization C->D Intermediate Trapping E (-)-Eburnamonine (Target Alkaloid) D->E Yield Optimization

Caption: Core synthetic workflow for (-)-eburnamonine highlighting critical bottleneck stages.

Frequently Asked Questions & Troubleshooting

Q1: We are experiencing low enantiomeric excess (ee) and poor yields during the formation of the C20 all-carbon quaternary stereocenter. How can we suppress the racemic background reaction? Mechanistic Causality: The formation of the C20 quaternary stereocenter is sterically hindered. Traditional enolate alkylation methods often suffer from competing racemic background reactions or poor facial selectivity due to the conformational flexibility of the acyclic or macrocyclic precursors. Expert Solution: Transition to a transition-metal-catalyzed asymmetric methodology. The Stoltz laboratory demonstrated that an using a Pd(II) precatalyst and an (R)-CF3-t-BuPHOX ligand effectively forges this all-carbon quaternary center in 91% yield and 92% ee[1]. Alternatively, if your route utilizes an aliphatic-tethered alkene, employing an via Pd-catalyzed C–CN bond activation can establish the stereocenter with high precision[2]. Both methods bypass the high-energy transition states of classical enolate alkylations.

Q2: Our Pictet-Spengler cyclization yields a complex mixture of diastereomers and degradation products. What is causing this, and how do we fix it? Mechanistic Causality: The Pictet-Spengler (or Bischler-Napieralski) cyclization relies on the nucleophilic attack of the indole C2 position onto an [3]. This intermediate is highly electrophilic and susceptible to premature trapping by adventitious water or epimerization at elevated temperatures, leading to (undesired epimers)[4]. Expert Solution: Ensure strictly anhydrous conditions. If utilizing a Bischler-Napieralski approach to form an iminium perchlorate intermediate, temperature control is paramount. For Pictet-Spengler routes, modulating the acid strength (e.g., switching from TFA to a milder Lewis acid or optimizing the solvent to dichloromethane) prevents the [3].

Q3: The final lactamization and reduction steps are giving low yields of the desired (-)-eburnamonine epimer. The traditional Schlessinger hydrogenation conditions are failing. Mechanistic Causality: Stepwise reduction and lactamization require the isolation of sensitive intermediate amines or imines. Exposure to silica gel or atmospheric oxygen during purification leads to oxidative degradation. Furthermore, standard hydrogenation can suffer from poor facial selectivity, yielding the incorrect epimer. Expert Solution: Implement a one-pot heterogeneous hydrogenation and lactamization. As optimized in recent asymmetric syntheses, performing followed immediately by the addition of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) promotes diastereoselective hydrogenation and lactamization in a single vessel[1]. This self-validating system uses the basicity of DBU to drive the thermodynamic lactamization while simultaneously preventing the oxidation of the intermediate, [1].

Quantitative Data: Comparison of Synthetic Strategies

Synthetic StrategyKey Stereocenter MethodologyCyclization StrategyOverall Yield / EfficiencyReference
Stoltz Route Pd-catalyzed decarboxylative allylic alkylation (92% ee)Bischler-Napieralski / One-pot LactamizationHigh (Shortest asymmetric route, 10 steps)[1]
DiLiberti Route Asymmetric alkene cyanoamidationIntramolecular cyanoamidation cascadeModerate (8 steps from precursors)[2]
Prasad Route Johnson-Claisen rearrangementPictet-Spengler & Ring-Closing Metathesis3.2% (15 steps)[3]
Wee Route Dirhodium(II) catalyzed tertiary C-H insertionAcid-mediated Pictet-SpenglerModerate[4]

Experimental Protocol: One-Pot Diastereoselective Hydrogenation and Lactamization

Self-Validating Principle: This protocol eliminates the need to isolate the highly reactive iminium intermediate. The immediate in situ addition of DBU forces the equilibrium toward the stable lactam. A successful color change and the precipitation of the final product validate the exclusion of oxygen and the completion of the cascade, acting as an internal indicator of protocol fidelity.

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the purified iminium perchlorate intermediate (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration.

  • Catalyst Addition: Carefully add Palladium on Carbon (Pd/C, 10 wt%, 0.1 equiv). Caution: Pd/C is pyrophoric; add under a positive stream of argon to prevent ignition of solvent vapors.

  • Hydrogenation: Purge the vessel with Hydrogen gas (H2) three times. Maintain the reaction under a balloon of H2 at room temperature. Monitor the consumption of the starting material via LC-MS (typically requires 4-6 hours).

  • In Situ Lactamization: Once the intermediate is fully reduced, carefully vent the H2 gas and flush the system with argon. Immediately add DBU (2.5 equiv) dropwise via syringe.

  • Heating: Heat the reaction mixture to 60 °C for 12 hours to drive the lactamization to completion.

  • Workup: Cool the mixture to room temperature, filter through a short pad of Celite to remove the Pd/C, and wash the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure and purify via flash column chromatography to yield the highly pure [1].

References

  • Reimann, C. E., Ngamnithiporn, A., Hayashida, K., Saito, D., Korch, K. M., & Stoltz, B. M. "The Enantioselective Synthesis of Eburnamonine, Eucophylline, and 16'-epi-Leucophyllidine." Angewandte Chemie International Edition, National Institutes of Health (NIH). URL:[Link]

  • DiLiberti, S. L., et al. "Total Synthesis of (+)-Eburnamonine Using Asymmetric Alkene Cyanoamidation through C–CN Bond Activation." Organic Letters, American Chemical Society (ACS). URL:[Link]

  • Wee, A. G., & Yu, Q. "Asymmetric Synthesis of (−)-Eburnamonine and (+)-epi-Eburnamonine from (4S)-4-Ethyl-4-[2-(hydroxycarbonyl)ethyl]-2-butyrolactone." The Journal of Organic Chemistry, American Chemical Society (ACS). URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Issues of (-)-Eburnamonine

Welcome to the Technical Support Center for (-)-Eburnamonine (also known as Vinburnine). As a highly lipophilic vinca alkaloid derivative and cerebral vasodilator, (-)-Eburnamonine presents significant formulation challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (-)-Eburnamonine (also known as Vinburnine). As a highly lipophilic vinca alkaloid derivative and cerebral vasodilator, (-)-Eburnamonine presents significant formulation challenges. Its high partition coefficient (LogP ~3.79) and basic nature (pKa ~8.13) render the free base practically insoluble in water at physiological pH (7.4)[1][2].

This guide is engineered for researchers and drug development professionals. It transcends basic troubleshooting by explaining the physicochemical causality behind solubility failures and providing self-validating protocols to ensure your in vitro and in vivo assays succeed.

I. Diagnostic Workflow: Solubilization Strategy Selection

EburnamonineSolubility Start Determine Application for (-)-Eburnamonine InVitro In Vitro Assays (Cell Culture) Start->InVitro InVivo In Vivo Studies (Animal Models) Start->InVivo DMSO Use Anhydrous DMSO (Max 10-50 mM stock) InVitro->DMSO CD Formulate with β-CD or γ-CD Complex InVivo->CD IP / Subcutaneous LNP Ionizable Lipid Nanoparticles (LNP) InVivo->LNP IV / Brain Targeting Salt Use Phosphate Salt or Tartaric Acid Co-crystal InVivo->Salt Oral Dosing Dilution Dilute in Media (Keep DMSO < 0.1%) DMSO->Dilution Precipitation Precipitation Observed? Dilution->Precipitation Precipitation->CD Yes Proceed to Assay Proceed to Assay Precipitation->Proceed to Assay No

Decision matrix for selecting (-)-Eburnamonine solubilization strategies based on experimental models.

II. Troubleshooting Guides & FAQs

Q1: My (-)-Eburnamonine precipitates immediately upon dilution from DMSO into pH 7.4 physiological buffers. How can I prevent this? Causality: (-)-Eburnamonine is highly lipophilic. At pH 7.4, the basic nitrogen in its structure is predominantly unprotonated, stripping away any charge-based hydration sphere. When diluted into aqueous media, water acts as an anti-solvent, driving rapid hydrophobic aggregation and crystallization[1]. Solution: Utilize a Cyclodextrin (CD) inclusion complex. Both β-cyclodextrin and γ-cyclodextrin can encapsulate the hydrophobic pentacyclic scaffold of the drug[3]. For maximum efficiency, formulate a ternary complex using an auxiliary hydroxy acid like tartaric acid. Tartaric acid lowers the microenvironmental pH to partially ionize the alkaloid while simultaneously forming hydrogen bonds with the CD hydroxyl groups, synergistically increasing solubility[4].

Q2: I am seeing inconsistent IC50 values in my cell-based assays, and my stock solutions in DMSO seem to lose potency over time. What is happening? Causality: (-)-Eburnamonine is highly sensitive to moisture-contaminated solvents. DMSO is extremely hygroscopic; repeated opening of the stock vial introduces atmospheric water. Even trace amounts of water in the DMSO stock will induce micro-precipitation of the alkaloid[5]. This reduces the actual concentration of dissolved drug without causing visible turbidity, leading to artificially inflated IC50 values. Solution: Always use fresh, anhydrous DMSO (≥99.9% purity, stored over molecular sieves). Aliquot stock solutions into single-use vials immediately upon reconstitution and store them at -20°C in a desiccator.

Q3: We are planning an in vivo pharmacokinetic study (oral gavage), but the free base suspension yields poor bioavailability. What is the best formulation? Causality: The dissolution rate of the crystalline free base in the gastrointestinal tract is the rate-limiting step for absorption. Solution: Convert the drug into a mechanochemically activated ternary solid dispersion (Drug + β-CD + Tartaric acid). Kneading the drug with these excipients provides mechanical energy that disrupts the crystalline lattice of (-)-Eburnamonine, converting it to an amorphous state with vastly superior dissolution kinetics[6][7].

Q4: How can I deliver (-)-Eburnamonine intravenously for brain targeting without using toxic co-solvents like Tween-80? Causality: Standard IV formulations using high percentages of surfactants can cause hemolysis or severe hypersensitivity reactions in animal models. Solution: Encapsulate the drug in ionizable-lipidoid nanoparticles (LNPs). Given its structural similarity to other vinca alkaloids like vinpocetine, (-)-Eburnamonine can be efficiently loaded into LNPs. The lipid bilayer shields the hydrophobic drug in circulation, while the ionizable lipids facilitate endosomal escape and blood-brain barrier penetration[8].

III. Quantitative Comparison of Solubilization Strategies

StrategyPrimary Mechanism of ActionEstimated Solubility IncreaseOptimal Experimental Application
Anhydrous DMSO Solvation of hydrophobic coreN/A (Stock preparation only)In vitro cell culture (diluted <0.1%)
Phosphate Salt Formation Ionization of basic nitrogen~50 to 100-foldIn vivo oral dosing (GI absorption)
Binary β-CD Complex Hydrophobic cavity encapsulation~150-foldIn vitro assays requiring aqueous media
Ternary β-CD + Tartaric Acid Amorphization & microenvironmental pH shift~300 to 500-foldIn vivo Subcutaneous / IP injection
Ionizable LNPs Lipid bilayer encapsulation>1000-fold (Suspension)In vivo Intravenous / Brain targeting

IV. Step-by-Step Experimental Methodologies

Protocol 1: Preparation of a Ternary Kneaded Solid System ((-)-Eburnamonine : β-CD : Tartaric Acid)

This protocol utilizes mechanochemistry to force the drug into an amorphous, highly soluble inclusion complex.

  • Weighing: Accurately weigh (-)-Eburnamonine, β-Cyclodextrin, and Tartaric Acid in a 1:2:1 molar ratio.

  • Mixing: Transfer the physical mixture to a ceramic mortar and mix gently for 5 minutes.

  • Wetting: Add a minimal volume of a 50:50 (v/v) Ethanol/Water solution dropwise to form a thick, cohesive paste.

  • Mechanochemical Kneading: Knead the paste vigorously with a pestle for 45 minutes.

    • Self-Validation Checkpoint: As kneading progresses, the paste should become highly viscous, homogeneous, and slightly translucent, indicating the disruption of distinct drug crystals and successful complexation. Add trace amounts of solvent if it dries out too quickly.

  • Drying: Transfer the kneaded mass to a vacuum oven. Dry at 40°C for 24 hours to completely remove residual ethanol and water.

  • Sizing: Pulverize the dried mass and pass it through a 100-mesh sieve to ensure a uniform particle size distribution.

  • Storage: Store the resulting powder in a sealed amber vial within a desiccator at room temperature.

Protocol 2: Formulation of Ionizable-Lipidoid Nanoparticles (LNPs) via Microfluidic Mixing

This protocol leverages solvent-polarity shifts to spontaneously assemble lipid nanoparticles around the hydrophobic drug core.

  • Organic Phase Preparation: Dissolve the ionizable lipid, DSPC, cholesterol, PEG-lipid, and (-)-Eburnamonine in absolute, anhydrous ethanol at the desired molar ratios (typically 50:10:38.5:1.5 for lipids).

  • Aqueous Phase Preparation: Prepare a 50 mM citrate buffer and adjust the pH to 4.0.

  • Microfluidic Mixing: Inject both phases into a microfluidic micromixer using syringe pumps. Set the flow rate ratio to 3:1 (Aqueous:Organic) with a total flow rate of 12 mL/min.

    • Causality: The rapid mixing of ethanol into the aqueous buffer drastically increases the polarity of the solvent environment, triggering the spontaneous self-assembly of the lipids around the insoluble (-)-Eburnamonine core.

  • Dialysis: Transfer the resulting nanoparticle suspension into a 10 kDa MWCO dialysis cassette. Dialyze against 1X PBS (pH 7.4) for 12 hours at 4°C to remove ethanol and neutralize the external pH.

  • Validation & Sterilization: Sterile filter the suspension through a 0.22 µm PES membrane.

    • Self-Validation Checkpoint: Analyze the formulation using Dynamic Light Scattering (DLS). A successful LNP formulation will exhibit a Polydispersity Index (PDI) of < 0.2 and a Z-average diameter between 80-120 nm.

V. References

1.1. PubMed Central (PMC). 2. 2. ChemicalBook. 3.3. MedKoo Biosciences. 4.4. Impactfactor. 5.5. Selleckchem. 6.6. PubMed Central (PMC). 7.7. Semantic Scholar. 8.8. ResearchGate.

Sources

Troubleshooting

Troubleshooting (-)-Eburnamonine instability in cell culture media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the physicochemical and metabolic challenges associated with (-)-eburnamonine (also known as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the physicochemical and metabolic challenges associated with (-)-eburnamonine (also known as vinburnine) in in vitro models.

(-)-Eburnamonine is a highly lipophilic vinca alkaloid derivative. While it exhibits superior metabolic stability compared to its parent compound vincamine[1], researchers frequently encounter erratic assay readouts due to its complex solubility profile and reactivity in standard culture media. This guide will decode the causality behind these issues and provide self-validating protocols to ensure experimental integrity.

Diagnostic Workflow for (-)-Eburnamonine Instability

Before adjusting your assays, use the following decision matrix to identify the root cause of compound loss or precipitation in your specific cell culture system.

TroubleshootingTree Issue (-)-Eburnamonine Instability in Media Check1 Is DMSO Stock Anhydrous? Issue->Check1 Check2 Is Media pH > 7.4? Issue->Check2 Check3 Are Thiols/DTT Present? Issue->Check3 Sol1 Use fresh, anhydrous DMSO. Moisture causes precipitation. Check1->Sol1 No Valid Stable Working Solution Sol1->Valid Sol2 Buffer to pH 7.2. Basic pH induces free-base. Check2->Sol2 Yes Sol2->Valid Sol3 Remove reducing agents to prevent Michael addition. Check3->Sol3 Yes Sol3->Valid

Diagnostic workflow for resolving (-)-eburnamonine instability in cell culture media.

Deep-Dive FAQ & Troubleshooting Guide

Q1: Why does my (-)-eburnamonine precipitate immediately upon addition to DMEM/RPMI? Causality: (-)-Eburnamonine is practically insoluble in water[2]. Its solubility is strictly governed by the protonation of its basic nitrogen. Standard culture media (like DMEM) are buffered to a physiological pH of 7.4, which approaches or exceeds the pKa of the alkaloid[3]. When transitioning from a concentrated DMSO stock directly into neutral/mildly basic media, the rapid solvent exchange forces the compound into its uncharged, hydrophobic free-base form, resulting in immediate micro-precipitation. Furthermore, moisture-contaminated DMSO drastically reduces its primary solubility[2]. Solution: Always use fresh, anhydrous DMSO for stock solutions. Instead of direct addition, employ a step-wise dilution method using a slightly acidic intermediate buffer (see Protocol 1 below).

Q2: I observe a significant drop in compound efficacy after 24 hours of incubation. Is it degrading? Causality: While (-)-eburnamonine has a lower intrinsic clearance rate than vincamine and vinpocetine[1], it is highly susceptible to nucleophilic attack in complex media. Media components containing free thiols (e.g., glutathione) or reducing agents (like DTT) can react with the alkaloid structure—especially if you are utilizing synthetic enone derivatives like 15-methylene-eburnamonine—via Michael addition, neutralizing its pharmacological activity[4]. Solution: If your experimental design permits, eliminate thiol-containing antioxidants from the media formulation. For assays extending beyond 24 hours, implement a media-refresh cycle every 12 hours.

Q3: Does serum concentration (FBS) affect (-)-eburnamonine availability? Causality: Yes. Like many lipophilic alkaloids, (-)-eburnamonine exhibits high non-specific binding to bovine serum albumin (BSA) and alpha-1-acid glycoprotein present in FBS. This protein binding acts as a "sink," drastically reducing the free, biologically active fraction of the drug available to cross the cellular membrane. Solution: Perform a serum-titration assay. We recommend utilizing a "serum starvation" window (0.5% - 1% FBS) for 12 hours prior to and during the compound treatment phase to maximize the effective concentration.

Mechanistic Degradation Pathway

Understanding the chemical vulnerabilities of (-)-eburnamonine is critical for designing robust assays. The diagram below illustrates the two primary pathways of in vitro compound loss: pH-driven precipitation and nucleophilic degradation.

DegradationMechanisms Eburnamonine (-)-Eburnamonine BasicpH pH > 7.4 (Deprotonation) Eburnamonine->BasicpH Thiols Nucleophilic Thiols (e.g., DTT, GSH) Eburnamonine->Thiols Michael Addition Precipitate Insoluble Free Base (Micro-precipitation) BasicpH->Precipitate Adduct Thiol Adduct Formation (Loss of Efficacy) Thiols->Adduct Michael Addition

Mechanistic pathways of (-)-eburnamonine degradation and precipitation in vitro.

Quantitative Stability Profile

To aid in experimental planning, the following table summarizes the physicochemical behavior of (-)-eburnamonine across various common laboratory conditions.

Solvent / Media ConditionSolubility / Stability StatusObservation / Half-LifeRecommended Action
100% Anhydrous DMSO Highly Soluble (>10 mM)Stable for >6 months at -20°CUse as primary stock solvent. Aliquot to avoid freeze-thaw.
Moisture-Contaminated DMSO Insoluble / PrecipitatesImmediate precipitation[2]Discard immediately; utilize sealed, anhydrous DMSO.
Aqueous Buffer (pH < 6.0) Soluble (Protonated Form)Stable for >48 hoursUse for intermediate step-down dilutions.
DMEM/RPMI (pH 7.4, 10% FBS) Poorly Soluble (Free Base)High protein binding; low free fractionPre-complex with BSA or utilize low-serum media.
Media + Reducing Agents (DTT) Degradation via Thiol AdductsRapid loss of active compound[4]Avoid thiol-supplemented media during treatment windows.

Self-Validating Experimental Protocols

Protocol 1: Preparation of Stable (-)-Eburnamonine Working Solutions

Objective: Prevent solvent-shock precipitation when introducing the lipophilic alkaloid to physiological media.

  • Primary Stock Preparation: Dissolve (-)-eburnamonine powder in 100% anhydrous DMSO to a concentration of 10 mM.

    • Causality: Anhydrous conditions prevent premature aggregation[2].

  • Intermediate Dilution: Dilute the 10 mM stock 1:10 into a slightly acidic carrier buffer (e.g., PBS adjusted to pH 6.5) to create a 1 mM intermediate. Add the DMSO stock dropwise while vortexing continuously.

    • Causality: The acidic pH maintains the protonated state of the basic nitrogen, preventing the formation of the insoluble free base[3].

  • Validation Check 1: Inspect the 1 mM intermediate under a phase-contrast microscope at 20x magnification.

    • Self-Validation: The absence of refractive micro-crystals validates successful aqueous solvation. If crystals are present, discard and repeat with a slower dropwise addition rate.

  • Final Media Addition: Dilute the 1 mM intermediate into your pre-warmed (37°C) final culture media (pH 7.2 - 7.4) to reach your target working concentration (e.g., 10 µM).

  • Validation Check 2: Measure the Optical Density (OD) of the final media at 600 nm against a blank media control.

    • Self-Validation: An OD600 > 0.05 indicates light scattering from sub-visual precipitation. A valid solution will have an OD600 identical to the blank.

Protocol 2: UPLC Quantification of (-)-Eburnamonine Stability in Media

Objective: Monitor the degradation and intrinsic clearance of the compound over a 24-hour incubation period.

  • Sample Collection: Aliquot 100 µL of the treated culture media at time points 0, 6, 12, and 24 hours.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each aliquot. Vortex vigorously for 30 seconds.

    • Causality: Eburnamonine binds heavily to serum proteins. Organic solvent extraction crashes out the proteins and ensures total drug recovery for accurate quantification.

  • Centrifugation: Spin the samples at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • UPLC Analysis: Inject 5 µL of the supernatant into a UPLC system equipped with a C18 column. Utilize a mobile phase gradient of water/acetonitrile (with 0.1% formic acid).

    • Causality: This method provides a quantification level ranging from 0.02 to 0.025 µg/mL, ensuring high sensitivity for detecting minute degradation[1].

  • Validation Check: Spike a known concentration of an internal standard (e.g., vinpocetine) into a parallel media sample before Step 2.

    • Self-Validation: Recovery of the internal standard must be >95% to validate that the extraction efficiency is sufficient and that no compound is being lost in the protein pellet.

Sources

Optimization

Technical Support Center: Optimization of (-)-Eburnamonine Purification by Chromatography

Welcome to the Technical Support Center for Indole Alkaloid Purification. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of (-)-eburnamonine (also known as vinburnine)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indole Alkaloid Purification. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of (-)-eburnamonine (also known as vinburnine) from Vinca minor extracts or complex synthetic mixtures. The primary challenge lies in its structural similarity to other eburnane-type alkaloids (such as vincamine) and the behavior of its basic tertiary amine, which complicates chromatographic resolution.

This guide is designed as a self-validating framework. Instead of merely listing steps, we will dissect the chemical and thermodynamic causality behind each phase of the purification workflow, ensuring your methodology is scientifically grounded and highly reproducible.

Purification Workflow Overview

Eburnamonine_Purification A Dried Vinca minor Biomass B Solvent Maceration (80% Methanol, 72h) A->B C Acid-Base Partitioning (2% HCl → NH3 pH 8.2) B->C Crude Extract D Total Alkaloid Extract (CHCl3 Extraction) C->D Removes neutral/acidic matrix E Silica Gel Chromatography (Hexane/EtOAc Gradient) D->E F Enriched (-)-Eburnamonine E->F Separates vincamine G Preparative RP-HPLC (C18, MeCN/H2O/Acid) F->G H Pure (-)-Eburnamonine (>95% Purity) G->H High-resolution polishing

Workflow for extraction and chromatographic purification of (-)-Eburnamonine from plant matrix.

Phase 1: Matrix Extraction & Alkaloid Enrichment

Q: Why is my (-)-Eburnamonine yield exceptionally low during the initial maceration and extraction from Vinca minor?

A: Yield loss at this stage is rarely a solvent issue; it is a pH partitioning failure. (-)-Eburnamonine is a monoterpenoid indole alkaloid. If you bypass the acid-base partitioning step, the target compound remains trapped in the complex lipophilic plant matrix (sterols, waxes, and neutral lipids). By first dissolving the crude methanolic extract in 2% HCl, you force eburnamonine into its water-soluble protonated salt form. Subsequent basification with ammonia deprotonates the tertiary amine, allowing the now-lipophilic free base to partition efficiently into an organic solvent like chloroform ()[1].

Self-Validating Protocol: Acid-Base Partitioning

  • Maceration: Macerate 1 kg of dried Vinca minor leaves in 5 L of 80% methanol for 72 hours[1]. Filter and concentrate under reduced pressure to yield a crude extract.

  • Acidification: Dissolve the crude residue in 2 L of 2% aqueous HCl. Causality & Validation: The low pH protonates the alkaloid nitrogens. Filter this mixture; the insoluble residue contains unwanted neutral/acidic plant matrix.

  • Basification: Slowly add concentrated ammonia to the aqueous filtrate until the pH reaches exactly 8.2[2]. Causality & Validation: At pH 8.2, the tertiary amine of eburnamonine is deprotonated. You will visually validate this step by the formation of a cloudy, yellowish precipitate—this is your crude free-base alkaloid mixture ()[2].

  • Organic Extraction: Extract the aqueous phase four times with 500 mL chloroform. Pool the organic layers, dry over anhydrous Na₂SO₄, and evaporate to yield the Total Alkaloid Fraction.

Phase 2: Chromatographic Resolution

Q: How do I resolve (-)-Eburnamonine from structurally similar alkaloids like vincamine during normal-phase column chromatography?

A: Eburnamonine and vincamine co-elute under highly polar conditions due to their shared pentacyclic eburnane skeleton. To achieve baseline resolution on silica gel, you must exploit the subtle polarity difference caused by eburnamonine's C-14 carbonyl group versus vincamine's hydroxyl and methoxycarbonyl groups. A step-gradient from a non-polar hydrocarbon to a moderately polar ester is required[1].

Self-Validating Protocol: Silica Gel Gradient Elution

  • Column Preparation: Pack a silica gel column (230-400 mesh) using 100% n-hexane.

  • Loading: Dry-load the Total Alkaloid Fraction onto a minimal amount of silica and apply it to the column head.

  • Gradient Elution: Elute with a step gradient starting at 100% n-hexane, slowly increasing polarity with ethyl acetate (e.g., 90:10 → 80:20 → 60:40 Hexane:EtOAc)[1].

  • Validation: Monitor fractions via Thin Layer Chromatography (TLC). Spray the plates with Dragendorff's reagent. Alkaloids will appear as distinct orange spots. (-)-Eburnamonine, being slightly less polar than vincamine, will elute in the earlier fractions.

Phase 3: Preparative HPLC Polishing & Troubleshooting

Q: What are the optimal conditions for the final Prep-HPLC polishing of (-)-Eburnamonine, and why do my peaks tail on standard C18 columns?

A: Peak tailing for basic indole alkaloids on reversed-phase C18 columns is fundamentally caused by secondary ionic interactions between the basic nitrogen of eburnamonine and unendcapped, acidic residual silanols on the silica matrix. To suppress this, you must lower the mobile phase pH below the pKa of the silanols. Using an acidic modifier protonates both the analyte and the silanols, eliminating ionic attraction and yielding sharp, symmetrical peaks ()[3].

HPLC_Troubleshooting Issue Peak Tailing in HPLC Cause1 Secondary Silanol Interactions Issue->Cause1 Cause2 Column Overloading Issue->Cause2 Solution1 Add Acidic Modifier (0.1% Formic/Phosphoric Acid) Cause1->Solution1 Protonates silanols Solution2 Reduce Injection Volume Cause2->Solution2 Prevents saturation Result Symmetrical Peak Shape Solution1->Result Solution2->Result

Logical troubleshooting pathway for resolving (-)-Eburnamonine HPLC peak tailing.

Self-Validating Protocol: Prep-HPLC Polishing

  • Stationary Phase: Use a high-quality reversed-phase C18 column (e.g., Newcrom R1 or equivalent, 5 µm particle size)[3].

  • Mobile Phase: Prepare a mixture of Acetonitrile (MeCN) and Water. Add 0.1% Phosphoric acid (for UV detection) or 0.1% Formic acid (if utilizing LC-MS for downstream mass validation) ()[3],[4].

  • Elution: Run an isocratic or shallow gradient (e.g., 20% to 60% MeCN over 20 minutes).

  • Validation: Monitor UV absorbance at 239 nm and 264 nm ()[5]. The peak corresponding to (-)-eburnamonine should exhibit a symmetry factor between 0.9 and 1.1. Collect this fraction and remove the solvent under reduced pressure.

Phase 4: Quantitative Data & Alkaloid Profiling

To optimize your expectations for yield, it is critical to understand the natural distribution of alkaloids within the source material. The table below summarizes the quantitative profile of key indole alkaloids found in Vinca minor leaves.

CompoundStructural ClassificationConcentration (mg/100g dry weight)Chromatographic Priority
Vincamine Eburnane-type2.459Major impurity to resolve
Vincaminoreine Eburnane-type1.064Moderate polarity competitor
1,2-Dehydroaspidospermidine Aspidospermane-type0.898Early eluting (less polar)
(-)-Eburnamonine Eburnane-type0.803Target compound

Data synthesized from hydroalcoholic maceration studies of Vinca minor L.[2]

References
  • Title: Separation of (-)-Eburnamonine on Newcrom R1 HPLC column. Source: SIELC Technologies. URL: [Link]

  • Title: Cytotoxic Activity of Eburnane-type Indole Alkaloids Isolated from Kopsia terengganensis. Source: Institut Kimia Malaysia (IKM). URL: [Link]

  • Title: Total Synthesis of (+)-Eburnamonine Using Asymmetric Alkene Cyanoamidation through C–CN Bond Activation. Source: Organic Letters - ACS Publications. URL: [Link]

  • Title: Determination of Active Ingredients, Mineral Composition and Antioxidant Properties of Hydroalcoholic Macerates of Vinca minor L. Plant from the Dobrogea Area. Source: National Institutes of Health (NIH) / PMC. URL: [Link]

Sources

Troubleshooting

SECTION 1: Mechanistic FAQ – Understanding (-)-Eburnamonine Stability

Welcome to the Technical Support Center for (-)-Eburnamonine (also known as Vinburnine or Vincamone). As a vinca alkaloid derivative widely utilized in neuropharmacology and drug development as a cerebral vasodilator, ma...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (-)-Eburnamonine (also known as Vinburnine or Vincamone). As a vinca alkaloid derivative widely utilized in neuropharmacology and drug development as a cerebral vasodilator, maintaining the structural integrity of this compound is critical for reproducible assays.

This guide provides an authoritative, causality-driven framework for understanding its degradation pathways, optimizing storage conditions, and troubleshooting common experimental anomalies.

Q: What is the primary chemical degradation pathway of (-)-Eburnamonine during storage? A: (-)-Eburnamonine contains a cyclic amide (lactam) functional group that is highly susceptible to base-catalyzed hydrolysis. When exposed to alkaline environments (e.g., NaOH) or prolonged moisture, the cyclic amide ring is cleaved. This hydrolytic degradation yields a pharmacologically inactive carboxylic acid derivative, specifically identified as 2-((1S,12bS)-1-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a] quinolizin-1-yl) acetic acid (DEG)[1].

Q: How do environmental stressors dictate the shelf-life of the lyophilized powder versus the stock solution? A: In its solid, lyophilized form, the activation energy for degradation is high, making it stable for years if stored at -20°C in a tightly sealed, desiccated environment away from strong oxidizing agents[2]. However, once reconstituted in a solvent (such as DMSO), the compound becomes significantly more vulnerable to nucleophilic attack and oxidation. Stock solutions must be stored at -80°C to arrest kinetic degradation (stable for up to 6 months) or -20°C for short-term use (up to 1 month)[3].

Q: Why must I avoid repeated freeze-thaw cycles? A: Repeated thermal cycling causes micro-environmental shifts. Condensation introduces atmospheric moisture into the vial, which initiates localized hydrolysis of the cyclic amide[1]. Furthermore, thermal shock can cause the compound to precipitate out of the solvent, leading to inaccurate dosing in downstream assays[3].

SECTION 2: Visualizing Degradation and Workflow

DegradationPathway Eburnamonine (-)-Eburnamonine (Intact Cyclic Amide) Hydrolysis Alkaline Hydrolysis (Moisture / High pH) Eburnamonine->Hydrolysis H2O / OH- Oxidation Oxidative Degradation (Light / Oxidizing Agents) Eburnamonine->Oxidation O2 / UV Light Degradant Carboxylic Acid Degradant (DEG) (Inactive) Hydrolysis->Degradant OxProducts N-Oxides / Cleavage Products (Inactive) Oxidation->OxProducts

Fig 1: Base-catalyzed hydrolytic and oxidative degradation pathways of (-)-Eburnamonine.

Workflow Powder 1. Lyophilized Powder Store at -20°C in Desiccator Solvent 2. Reconstitute in Organic Solvent (e.g., DMSO, Avoid Aqueous Base) Powder->Solvent Dissolve Aliquot 3. Aliquot into Single-Use Vials (Prevent Freeze-Thaw Degradation) Solvent->Aliquot Divide Store80 4a. Long-Term Storage (-80°C) Stable for up to 6 Months Aliquot->Store80 Store20 4b. Short-Term Storage (-20°C) Stable for up to 1 Month Aliquot->Store20

Fig 2: Optimal workflow for (-)-Eburnamonine stock solution preparation and storage.

SECTION 3: Troubleshooting Guide

Q: I observed precipitation when thawing my (-)-Eburnamonine stock solution. How do I recover it without causing degradation? A:

  • Root Cause: (-)-Eburnamonine has limited solubility at lower temperatures. Repeated freeze-thaw cycles can cause solvent evaporation or moisture ingress, lowering the solubility threshold and causing the compound to crash out[3].

  • Resolution: Apply gentle heating (e.g., a 37°C water bath) and mild sonication for 1-2 minutes.

  • Self-Validation: Visually inspect the vial against a dark background to ensure complete dissolution. To prevent recurrence, strictly adhere to the single-use aliquot protocol[3].

Q: My in vitro assays are showing high variability and reduced potency. Could the compound be degraded? A:

  • Root Cause: If the working solution was prepared in an alkaline buffer or left at room temperature for an extended period, the cyclic amide ring likely underwent hydrolysis, forming the inactive DEG degradant[1].

  • Resolution: Always prepare working solutions freshly on the day of the experiment. If your assay requires an alkaline pH, add the compound immediately before the assay begins to minimize exposure time.

  • Self-Validation: Run a rapid UPLC check of your working solution at 270 nm; the appearance of a secondary peak at a lower retention time confirms hydrolytic degradation[4].

SECTION 4: Quantitative Data Summaries

Table 1: Recommended Storage Conditions and Shelf-Life

StateTemperatureContainerShelf-LifeCritical Stressor to Avoid
Lyophilized Powder-20°CTightly sealed, desiccated3 YearsMoisture, Strong Oxidants[2]
Stock Solution (DMSO)-80°CSingle-use amber vials6 MonthsFreeze-thaw cycles, UV light[3]
Stock Solution (DMSO)-20°CSingle-use amber vials1 MonthFreeze-thaw cycles[3]
Working Solution (Aqueous)4°CFreshly prepared< 12 HoursAlkaline pH (e.g., NaOH)[1]

Table 2: Physico-Chemical Properties & Stability Indicators

PropertyValueImplication for Stability
Molecular FormulaC19H22N2OSusceptible to oxidation forming N-oxides[2]
Functional GroupCyclic Amide (Lactam)Highly sensitive to base-catalyzed hydrolysis[1]
Primary DegradantCarboxylic Acid (DEG)Complete loss of pharmacological activity[4]
UV Absorbance Max~270 nmAllows for spectrophotometric monitoring of degradation[1]

SECTION 5: Standard Operating Protocols (SOPs)

Protocol 1: Preparation and Storage of (-)-Eburnamonine Stock Solutions

This protocol minimizes moisture ingress and thermal shock to preserve the cyclic amide structure.

  • Equilibration: Allow the lyophilized vial to reach room temperature in a desiccator for 30 minutes before opening.

    • Causality: Opening a cold vial causes atmospheric condensation on the powder, introducing moisture that initiates localized hydrolysis[2].

  • Reconstitution: Dissolve the powder in anhydrous DMSO to a concentration of 10 mM.

    • Causality: Anhydrous DMSO prevents the introduction of water. Aqueous environments, especially alkaline ones, catalyze ring-opening[1].

  • Aliquoting: Immediately dispense the solution into 50 µL single-use amber vials.

    • Causality: Amber vials protect against photo-oxidation, while aliquoting prevents the micro-environmental pH shifts caused by repeated freeze-thaw cycles[3].

  • Storage & Validation: Store at -80°C.

    • Self-Validation Step: Before a critical in vivo assay, thaw one aliquot and measure absorbance at 270 nm. The absence of a secondary peak validates the integrity of the entire batch[4].

Protocol 2: Stability-Indicating UPLC Assay for Degradation Monitoring

Use this protocol to verify the integrity of your compound if degradation is suspected.

  • Mobile Phase Preparation: Prepare a neutral or slightly acidic mobile phase (e.g., 0.1% Formic Acid in Water / Acetonitrile).

    • Causality: Avoiding alkaline mobile phases prevents on-column degradation of the cyclic amide during the chromatographic run[1].

  • Sample Preparation: Dilute the stock solution in the mobile phase immediately prior to injection to a concentration of 10 µg/mL.

  • Chromatographic Separation: Run a gradient from 10% to 90% Acetonitrile over 5 minutes using a C18 column.

  • Detection & Validation: Monitor the eluent at 270 nm.

    • Self-Validation Step (Forced Degradation Control): Spike a separate sample with 0.1 M NaOH and incubate for 1 hour at room temperature. Inject this control. You must observe the disappearance of the (-)-Eburnamonine peak and the appearance of the carboxylic acid degradant (DEG) peak. If this conversion is visible, your assay is successfully validated as stability-indicating[1].

Sources

Optimization

Technical Support Center: Synthesis of (-)-Eburnamonine

Welcome to the technical support and troubleshooting hub for the synthesis of (-)-Eburnamonine. As a complex pentacyclic Vinca alkaloid known for its vasorelaxant properties, (-)-eburnamonine presents significant synthet...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting hub for the synthesis of (-)-Eburnamonine. As a complex pentacyclic Vinca alkaloid known for its vasorelaxant properties, (-)-eburnamonine presents significant synthetic hurdles, particularly regarding stereocontrol at the C20/C21 interface and late-stage cyclization efficiency.

This guide is designed for researchers and drug development professionals. It abandons generic overviews in favor of mechanistic troubleshooting, field-validated protocols, and causal explanations for common experimental failures.

Part 1: Critical Bottlenecks & Troubleshooting (FAQs)

Q1: I am losing stereocontrol at the C20 all-carbon quaternary center during early-stage synthesis. What are the proven alternatives to traditional rearrangements?

The Pitfall: The C20 stereocenter is notoriously difficult to establish due to severe steric hindrance. Traditional substrate-controlled methods, such as the Johnson-Claisen rearrangement, often suffer from epimerization risks and yield mixed diastereomers that are difficult to separate. The Solution: Transition to a catalytic asymmetric approach. The Stoltz group demonstrated that a Pd-catalyzed enantioselective decarboxylative allylic alkylation using a low loading of a Pd-(II) precatalyst and an (R) -CF3-t-BuPHOX ligand can forge this all-carbon quaternary center with up to 91% yield and 92% enantiomeric excess (ee)[1]. The causality here lies in the chiral ligand's rigid bite angle, which tightly controls the trajectory of the enolate attack on the π-allyl palladium intermediate, effectively overriding the inherent steric bias of the substrate[1].

Q2: My late-stage Bischler-Napieralski cyclization yields the correct iminium perchlorate, but subsequent diastereoselective hydrogenation fails. Why?

The Pitfall: Standard homogeneous diastereoselective hydrogenation conditions (e.g., Schlessinger's conditions) frequently fail on complex, sterically hindered iminium intermediates. The bulky homogeneous catalysts cannot effectively approach the C=N bond due to the severe steric clash at the C20/C21 interface[1]. The Solution: Switch to a heterogeneous catalytic system in a highly polar solvent. Using 10 wt% Pd/C in DMF, followed by the addition of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), promotes both the diastereoselective hydrogenation and the subsequent lactamization in a single pot[1]. DMF is critical because it fully solvates the polar perchlorate salt, preventing catalyst surface fouling.

Q3: During the Pictet-Spengler cyclization of my hydroxy-lactam intermediate, I am getting a mixture of tetracyclic indole lactam diastereomers. How can I improve stereospecificity?

The Pitfall: Acid-mediated Pictet-Spengler reactions are thermodynamically driven. If the reaction is quenched too early or run at suboptimal temperatures, kinetic mixtures predominate, leading to the wrong epimer at the newly formed stereocenter. The Solution: Careful control of the acid stoichiometry and extended equilibration times are required. As demonstrated by Wee and Yu, allowing the acid-mediated cyclization to reach full thermodynamic equilibrium is essential to favor the desired (1S,12bS) tetracyclic indole lactam, which is the direct precursor to (-)-eburnamonine[2].

Part 2: Validated Experimental Protocols

To address the highest-frequency failure point—the late-stage closure of the E-ring—below is the self-validating, step-by-step methodology for the One-Pot Diastereoselective Hydrogenation and Lactamization , adapted from the optimized Stoltz route[1].

Protocol: One-Pot Iminium Reduction & Lactamization
  • Objective: Conversion of the iminium perchlorate intermediate to (-)-eburnamonine.

  • Self-Validation Checkpoint: Do not proceed to Step 4 (Base Addition) until LC-MS confirms the complete disappearance of the iminium mass ( M+ ). Premature base addition will lead to irreversible decomposition of the starting material.

Step-by-Step Methodology:

  • Solubilization: In a flame-dried Schlenk flask, dissolve the iminium perchlorate intermediate in anhydrous DMF to achieve a 0.1 M concentration.

    • Causality: Iminium perchlorates are highly polar. Standard hydrogenation solvents (like MeOH or EtOAc) result in poor solubility and subsequent catalyst aggregation. DMF ensures a homogeneous liquid phase for optimal solid-liquid-gas interaction.

  • Catalyst Loading: Add 10 wt% Pd/C (0.2 equivalents of Pd). Purge the reaction vessel with Argon for 5 minutes.

  • Heterogeneous Hydrogenation: Introduce H2​ gas via a balloon. Stir vigorously (800+ rpm) at room temperature for 12–16 hours. Monitor via LC-MS.

    • Causality: High-shear stirring is required to overcome the mass transfer limitations of H2​ gas into the viscous DMF solvent.

  • Base-Promoted Lactamization: Once reduction is complete, carefully vent the H2​ gas and purge the flask with Argon. Add DBU (3.0 equivalents) directly to the reaction mixture. Heat and stir for an additional 4 hours at 60 °C.

    • Causality: The reduction generates a secondary amine. DBU acts as a strong, non-nucleophilic base to deprotonate this amine, dramatically increasing its nucleophilicity and driving the intramolecular thermodynamic attack on the ester/lactam carbonyl to close the E-ring[1].

  • Workup & Isolation: Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst, washing generously with EtOAc. Concentrate the filtrate under reduced pressure and purify via flash column chromatography to yield (-)-eburnamonine.

Part 3: Quantitative Data & Strategy Comparison

When designing a synthetic route for (-)-eburnamonine, selecting the right strategy dictates the downstream troubleshooting required. The table below summarizes the quantitative metrics of the leading methodologies.

Synthetic Strategy / Key ReactionCatalyst / Key ReagentOverall YieldEnantiomeric Excess (ee)Reference
Pd-Catalyzed Allylic Alkylation / Cascade Pd-(II) / (R) -CF3-t-BuPHOXHigh (10 steps)92%Stoltz (2021)[1]
Rh(II) Carbenoid C-H Insertion Dirhodium(II) tetraacetateModerate>95%Wee & Yu (2001)[2]
Ir-Catalyzed Reductive (3+2) Annulation Ir-photoredox catalyst35% (4 steps)N/A (Racemic)Sugiyama (2024)[3]

Part 4: Mechanistic Visualizations

Pathway Start δ-Valerolactam Starting Material Alkylation Pd-Catalyzed Asymmetric Allylic Alkylation (Sets C20 Quaternary Center) Start->Alkylation Intermediate Enantioenriched Quaternary Lactam Alkylation->Intermediate Bischler Bischler-Napieralski Cyclization Intermediate->Bischler Iminium Iminium Perchlorate Intermediate Bischler->Iminium Hydrogenation Heterogeneous Hydrogenation (Pd/C, H2, DMF) Iminium->Hydrogenation Lactamization Base-Promoted Lactamization (DBU) Hydrogenation->Lactamization Product (-)-Eburnamonine Target Alkaloid Lactamization->Product

Fig 1. Enantioselective synthesis pathway of (-)-eburnamonine highlighting key catalytic steps.

Troubleshooting Issue Issue: Low Yield in Late-Stage Lactamization Check1 Is the iminium reduction complete via LC-MS? Issue->Check1 NoRed No / Incomplete Check1->NoRed YesRed Yes, but no ring closure Check1->YesRed Action1 Switch from homogeneous to heterogeneous Pd/C in DMF NoRed->Action1 Action2 Add DBU (3.0 eq) directly to the reaction pot YesRed->Action2 Success Successful One-Pot Diastereoselective Lactamization Action1->Success Action2->Success

Fig 2. Troubleshooting logic tree for resolving late-stage lactamization failures.

References

  • Reimann, C. E., Ngamnithiporn, A., Hayashida, K., Saito, D., Korch, K. M., & Stoltz, B. M. (2021). The Enantioselective Synthesis of Eburnamonine, Eucophylline, and 16′-epi-Leucophyllidine. Angewandte Chemie International Edition.[Link]

  • Wee, A. G. H., & Yu, Q. (2001). Asymmetric synthesis of (-)-eburnamonine and (+)-epi-eburnamonine from (4S)-4-ethyl-4-[2-(hydroxycarbonyl)ethyl]-2-butyrolactone. The Journal of Organic Chemistry, 66(26), 8935-43.[Link]

  • Sugiyama, Y., Yamada, K., Kaneko, D., Kusagawa, Y., Okamura, T., & Sato, T. (2024). Iridium‐Catalyzed Reductive (3+2) Annulation of Lactams Enabling the Rapid Total Synthesis of (±)‐Eburnamonine. Angewandte Chemie International Edition, 63(6).[Link]

Sources

Troubleshooting

Technical Support Center: Stereoselective Synthesis of (-)-Eburnamonine

Welcome to the technical support center for the synthesis of (-)-eburnamonine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high stereos...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (-)-eburnamonine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high stereoselectivity in this fascinating indole alkaloid. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to enhance your experimental success.

Controlling the stereochemistry at the C20 and C21 positions is a significant challenge in the synthesis of eburnamonine and its analogues.[1][2] This guide will explore various strategies and troubleshooting techniques to master this critical aspect of the synthesis.

Troubleshooting Guide: Enhancing Stereoselectivity

This section addresses specific issues you may encounter during the synthesis of (-)-eburnamonine, offering explanations and actionable solutions.

Q1: I'm observing low diastereoselectivity at the C20/C21 centers during the key cyclization step. What factors influence this, and how can I improve the cis selectivity?

A1: Achieving high cis-diastereoselectivity at the C20/C21 junction is a well-documented challenge. [1][3] The relative stereochemistry is often established during the formation of the pentacyclic core. Several factors can influence the diastereomeric ratio (d.r.), and a systematic approach to optimization is crucial.

Underlying Causes and Mechanistic Insights:

The formation of the cis or trans diastereomer is determined by the transition state of the cyclization reaction, which is influenced by steric and electronic factors of the substrate and reagents. For instance, in a Pictet-Spengler type reaction, the facial selectivity of the nucleophilic attack on the iminium ion intermediate is critical.[4] Similarly, in reductive amination or hydrogenation cascades, the approach of the hydride source or the catalyst to the iminium intermediate dictates the stereochemical outcome.[5][6]

Troubleshooting Strategies:

  • Substrate Control: The steric bulk of substituents on the tryptamine-derived fragment can significantly influence the diastereoselectivity. Increasing the steric hindrance of groups near the reaction center can favor the formation of the cis product.[7]

  • Catalyst and Ligand Selection: In catalytic asymmetric hydrogenations, the choice of the metal catalyst (e.g., Iridium, Palladium) and the chiral ligand is paramount.[2][3] Screening different ligands can dramatically alter the diastereoselectivity. For example, Ir/f-Binaphane has been used effectively in hydrogenation/lactamization cascades to achieve high diastereo- and enantiocontrol.[2]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature generally enhances selectivity by favoring the transition state with the lower activation energy.[8]

    • Solvent: The polarity and coordinating ability of the solvent can affect the conformation of the substrate-catalyst complex and influence the stereochemical outcome.[8] It is advisable to screen a range of solvents.

    • Additives: The presence of additives can sometimes steer the reaction towards the desired diastereomer.

Experimental Protocol: Optimization of a Diastereoselective Hydrogenation

This protocol provides a general framework for optimizing the diastereoselective reduction of an iminium intermediate.

  • Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve the iminium salt precursor (1.0 eq) in a dry, degassed solvent (e.g., DMF, 5 mL).

  • Catalyst Loading: Add the heterogeneous catalyst (e.g., 10% Pd/C, 10 mol%) to the solution.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure (e.g., balloon). Stir the reaction vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Lactamization: Upon completion of the hydrogenation, add a base (e.g., DBU, 1.5 eq) to promote in-situ lactamization.[6]

  • Analysis: After workup and purification, determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC.

ParameterCondition ACondition BCondition C
Catalyst 10% Pd/CPtO₂Raney Ni
Solvent DMFMeOHToluene
Temperature 25 °C0 °C-20 °C
Observed d.r. (cis:trans) 3:15:1>10:1

This table illustrates a hypothetical optimization scenario.

Q2: My enantiomeric excess (e.e.) is consistently low after the asymmetric reaction to establish the C20 quaternary stereocenter. How can I troubleshoot this?

A2: Low enantiomeric excess is a common hurdle in asymmetric synthesis. [8] Establishing the all-carbon quaternary stereocenter at C20 with high enantioselectivity is a key step in many synthetic routes to (-)-eburnamonine.[3][4][5]

Root Causes and Troubleshooting Workflow:

A logical workflow can help pinpoint the source of poor enantioselectivity.

Workflow for troubleshooting low enantiomeric excess.

Detailed Troubleshooting Steps:

  • Verify Experimental Basics:

    • Reagent Purity: Ensure all starting materials, reagents, and the chiral catalyst are of high purity. Impurities can act as catalyst poisons or interfere with the desired reaction pathway.[8]

    • Solvent Quality: Use anhydrous, high-purity solvents. Trace amounts of water can deactivate many chiral catalysts.

    • Temperature Control: Minor fluctuations in temperature can significantly impact enantioselectivity. Ensure precise and stable temperature control.[8]

  • Assess the Catalyst:

    • Catalyst Integrity: If you prepared the catalyst in-house, verify its structure and purity using techniques like NMR or mass spectrometry. For commercial catalysts, ensure proper storage and handling.

    • Control Reaction: Run a control experiment with a substrate known to give high e.e. with your catalyst system. This will benchmark the catalyst's performance.[8]

  • Optimize Reaction Parameters:

    • Solvent Screening: The solvent can influence the conformation of the catalyst-substrate complex. Screen a variety of solvents with different polarities and coordinating properties.

    • Temperature Optimization: As a general rule, lower temperatures often lead to higher enantioselectivity. Systematically decrease the reaction temperature to find the optimal balance between reaction rate and selectivity.

    • Concentration Effects: Substrate concentration can impact enantioselectivity due to factors like catalyst aggregation. Investigate the effect of running the reaction at different concentrations.[8]

Key Asymmetric Strategies for C20:

  • Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): This has been a powerful method to forge the C20 quaternary center. The choice of the chiral ligand is crucial for achieving high enantioselectivity.[5][6][9]

  • Johnson-Claisen Rearrangement: This rearrangement has been utilized to construct the chiral quaternary center with high diastereoselectivity.[4][10]

  • Asymmetric Pictet-Spengler Reaction: The use of chiral Brønsted acids or other organocatalysts can promote an enantioselective Pictet-Spengler cyclization.[4][11][12]

Frequently Asked Questions (FAQs)

Q3: What are the most critical stereochemistry-determining steps in the synthesis of (-)-eburnamonine?

A3: The critical steps that define the stereochemistry of (-)-eburnamonine are typically:

  • Formation of the C20 All-Carbon Quaternary Center: This is often the first stereocenter to be set and is crucial for the overall enantioselectivity of the synthesis. Methods like asymmetric allylic alkylation or Johnson-Claisen rearrangement are commonly employed.[4][5]

  • Establishment of the C20/C21 Relative Stereochemistry: This step determines the cis or trans fusion of the D and E rings. It is often achieved through a diastereoselective cyclization, such as a Pictet-Spengler reaction, or a stereoselective reduction of an iminium intermediate.[1][3]

Sources

Optimization

Technical Support Center: Troubleshooting Batch-to-Batch Variability in Synthetic (-)-Eburnamonine

Welcome to the Technical Support Center for the synthesis and scale-up of (-)-Eburnamonine. As a complex pentacyclic vinca alkaloid derivative, (-)-Eburnamonine presents unique synthetic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of (-)-Eburnamonine. As a complex pentacyclic vinca alkaloid derivative, (-)-Eburnamonine presents unique synthetic challenges. Minor deviations in transition-metal catalysis, ambient moisture, or workup temperatures can cause cascading failures in enantiomeric excess (ee), diastereomeric ratios (dr), and impurity profiles.

This guide is designed for drug development professionals and synthetic chemists to diagnose, troubleshoot, and resolve batch-to-batch variability using self-validating mechanistic principles.

Diagnostic Quality Control Workflow

The following logic tree maps the critical quality attributes (CQAs) of (-)-Eburnamonine against our standardized validation checkpoints.

Eburnamonine_QC N_Start Starting Materials (e.g., Tryptamine) N_Asym Asymmetric Catalysis (Pd/Ir-mediated) N_Start->N_Asym N_Cycl Cyclization & Reduction (Iminium Intermediate) N_Asym->N_Cycl N_Crude Crude (-)-Eburnamonine N_Cycl->N_Crude N_HPLC Chiral HPLC Target: >98% ee N_Crude->N_HPLC N_ICP ICP-MS Target: <10 ppm Metals N_Crude->N_ICP N_LCMS LC-MS / NMR Target: <0.5% Impurities N_Crude->N_LCMS N_Pass Validated API Batch N_HPLC->N_Pass Pass N_Fail Reprocessing Required N_HPLC->N_Fail Fail N_ICP->N_Pass Pass N_ICP->N_Fail Fail N_LCMS->N_Pass Pass N_LCMS->N_Fail Fail

Diagnostic QC Workflow for Synthetic (-)-Eburnamonine Batch Validation.

Troubleshooting & FAQs

Q1: Why is my enantiomeric excess (ee) fluctuating wildly between batches during the construction of the C20 quaternary center? A1: This is almost always a symptom of ligand degradation in your asymmetric catalysis step. Whether you are utilizing Palladium-catalyzed asymmetric allylic alkylation[1] or enantioselective alkene cyanoamidation[2], the chiral environment is dictated by a fragile phosphoramidite or PHOX ligand.

  • The Causality: Trace moisture or dissolved oxygen in your solvent hydrolyzes the ligand. When the ligand degrades, unligated Palladium (or Iridium) remains catalytically active but achiral, driving a highly efficient racemic background reaction that plummets your overall ee%.

  • The Fix: Implement Karl Fischer titration for all solvents prior to the reaction (moisture must be <10 ppm). Transition to strict Schlenk line techniques and store chiral ligands in a nitrogen-filled glovebox.

Q2: I am observing variable C20/C21 cis/trans diastereomeric ratios (dr) after the iminium reduction step. How can I stabilize this? A2: The relative stereochemistry at C21 is set during the reduction of the iminium ion (often generated via a Bischler-Napieralski cyclization)[1][2].

  • The Causality: The reduction (e.g., using Zinc in acetic acid or catalytic hydrogenation) is entirely dependent on the conformational dynamics of the D-ring[3]. At ambient temperatures, the D-ring possesses enough thermal energy to undergo rapid chair-to-chair flipping, exposing both faces of the iminium double bond to hydride attack, resulting in poor diastereoselectivity.

  • The Fix: Lower the reduction temperature to exactly -20°C. This thermodynamically locks the D-ring into its lowest-energy conformation, sterically shielding one face and forcing the hydride to attack exclusively from the opposite face, yielding the desired cis-epimer.

Q3: My final API has a yellowish tint, and LC-MS shows a persistent +16 Da impurity. What is this, and how do I remove it? A3: A +16 Da mass shift in an eburnane skeleton is the classic signature of an N-oxide forming at the basic tertiary amine (N4)[4].

  • The Causality: The tertiary amine is highly electron-rich and susceptible to aerobic oxidation. During aqueous workup, dissolved atmospheric oxygen acts as the oxidant. Crucially, if your batch has trace transition metals (Pd/Ir) left over from earlier steps, these metals act as radical initiators, accelerating the N-oxidation exponentially.

  • The Fix: Degas all aqueous workup solvents by sparging with Argon. Incorporate a mild reducing wash (e.g., 10% aqueous Sodium Thiosulfate, Na2​S2​O3​ ) during the organic extraction. The thiosulfate reduces the N-oxide back to the amine and acts as a chelating agent to wash away trace transition metals.

Quantitative Batch Variability Metrics

To maintain scientific integrity, compare your batch analytics against these standardized Critical Quality Attributes (CQAs).

Critical Quality Attribute (CQA)Primary Source of VariabilityAcceptable LimitAnalytical MethodCorrective Action
Enantiomeric Excess (ee) Ligand hydrolysis (moisture/O₂)> 98.0%Chiral HPLCReprocess via chiral resolution
Diastereomeric Ratio (dr) Iminium reduction temp fluctuations> 95:5 (cis:trans)¹H-NMR / LC-MSRecrystallization (EtOH)
Residual Palladium (Pd) Incomplete post-reaction scavenging< 10 ppmICP-MSThiol-functionalized silica
N-Oxide Impurity (+16 Da) Aerobic oxidation during workup< 0.5%LC-MSMild reduction ( Na2​S2​O3​ )

Standardized & Self-Validating Protocols

To ensure trustworthiness, every protocol must validate itself before the data is accepted. Do not proceed to the next synthetic step unless the internal validation criteria are met.

Protocol A: Self-Validating Chiral HPLC Method for ee% Determination

This protocol ensures that the chromatographic system is physically capable of separating the enantiomers before measuring your synthetic batch.

  • System Suitability Test (SST):

    • Prepare a 1 mg/mL solution of racemic (±)-Eburnamonine reference standard.

    • Inject 10 µL onto a Chiralpak AD-H column (Hexane:Isopropanol:Diethylamine 80:20:0.1).

    • Validation Gate: Calculate the resolution ( Rs​ ) between the (+)- and (-)- peaks. If Rs​<1.5 , the chiral stationary phase is degraded, or the mobile phase is improperly mixed. Do not inject the batch. Replace the column or remake mobile phases until Rs​≥1.5 .

  • Sample Preparation: Dissolve 1 mg of the synthetic (-)-Eburnamonine batch in 1 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • Execution: Inject 10 µL of the sample. Integrate the area under the curve (AUC) for both enantiomer peaks.

  • Calculation: ee%=AUC(−)​+AUC(+)​AUC(−)​−AUC(+)​​×100 .

Protocol B: Transition Metal Scavenging (Pd/Ir)

This protocol utilizes hard-soft acid-base (HSAB) theory to strip soft transition metals from the organic phase, preventing downstream oxidation.

  • Baseline Quantification: Submit a 5 mg aliquot of the crude organic phase to Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to establish the baseline parts-per-million (ppm) of Pd/Ir.

  • Scavenging Execution:

    • Dissolve the crude batch in Dichloromethane (DCM) at a concentration of 0.1 M.

    • Add 5 equivalents (relative to the theoretical catalyst loading) of SiliaBond® Thiol (thiol-functionalized silica gel).

    • Causality: The soft, highly nucleophilic sulfur atoms on the silica irreversibly bind the soft, electrophilic Pd/Ir ions, pulling them out of solution.

    • Stir at 40°C for 4 hours.

  • Filtration & Verification: Filter the suspension through a pad of Celite to remove the metal-loaded silica. Concentrate the filtrate.

  • Validation Gate: Submit a new 5 mg aliquot to ICP-MS. If the metal concentration is > 10 ppm, the binding capacity of the silica was exceeded. Repeat Step 2. If < 10 ppm, the batch is validated for the next synthetic step.

References

  • Title: Total Synthesis of (+)-Eburnamonine Using Asymmetric Alkene Cyanoamidation through C–CN Bond Activation Source: Organic Letters (American Chemical Society) URL: [Link]

  • Title: The Enantioselective Synthesis of Eburnamonine, Eucophylline, and 16′-epi-Leucophyllidine Source: Angewandte Chemie International Edition (Wiley / SciSpace) URL: [Link]

  • Title: Stereoselective Total Syntheses of C18-Oxo Eburnamine-Vincamine Alkaloids Source: Organic Letters (American Chemical Society) URL: [Link]

  • Title: Improved Synthesis of Vincamine: Identification, Purification and Characterization of Impurities Source: AIR (Università degli Studi di Milano) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Oral Bioavailability of (-)-Eburnamonine

Introduction: This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals dedicated to overcoming the challenges associated with the oral delivery of (-)-Eburnamo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals dedicated to overcoming the challenges associated with the oral delivery of (-)-Eburnamonine. As a compound with significant therapeutic potential, its utility is hampered by poor aqueous solubility, classifying it as a Biopharmaceutics Classification System (BCS) Class II drug.[1][2] This classification signifies that while the molecule possesses high membrane permeability, its absorption is rate-limited by its slow dissolution in gastrointestinal fluids.[2] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of enhancing its oral bioavailability. We will explore the causality behind experimental choices and provide validated protocols for various formulation strategies.

Part 1: Foundational Understanding & Initial Troubleshooting

This section addresses the core challenges and initial questions researchers face when beginning work with (-)-Eburnamonine.

FAQ: The Core Problem

Question: Why is the oral bioavailability of (-)-Eburnamonine inherently low?

Answer: The primary obstacle to achieving high oral bioavailability for (-)-Eburnamonine is its poor aqueous solubility.[1][2] The molecule is a white to slightly yellow crystalline powder that is soluble in chloroform but only slightly soluble in methanol and practically insoluble in water.[3][4] As a BCS Class II drug, it has high intestinal permeability, meaning that once dissolved, it can readily cross the gut wall into the bloodstream.[2] However, its dissolution in the gastrointestinal (GI) tract is the rate-limiting step for absorption.[2] The crystalline structure is thermodynamically stable, requiring significant energy to break the crystal lattice, which contributes to its low solubility. This can lead to erratic and incomplete absorption, variable patient response, and a pronounced positive food effect, where co-administration with food enhances bioavailability by increasing solubilization in the GI tract.[5]

Question: What are the key physicochemical properties of (-)-Eburnamonine I should be aware of?

Answer: Understanding the fundamental properties of (-)-Eburnamonine is critical for designing effective formulation strategies.

PropertyValue / DescriptionSignificance for FormulationSource(s)
Molecular Formula C₁₉H₂₂N₂O-[3][4][6]
Molecular Weight 294.39 g/mol Influences diffusion and permeability.[3][4][6]
Appearance White to slightly yellow crystalline powderIndicates a stable, low-energy solid state that resists dissolution.[3]
Melting Point 174-177 °CHigh melting point suggests a stable crystal lattice, correlating with low solubility.
pKa 8.13 ± 0.40 (Predicted)As a weak base, its solubility is pH-dependent, being higher in acidic environments (like the stomach) and lower in the neutral to alkaline pH of the small intestine.
Solubility Soluble in chloroform; Slightly soluble in methanol (especially when heated); Practically insoluble in water.The primary challenge to overcome. Formulation must enhance aqueous solubility/dissolution.[4][7]
LogP (estimated) 3.790Indicates high lipophilicity, consistent with high permeability (BCS Class II) but also contributes to poor aqueous solubility.[7]

Question: My initial in-vitro dissolution test with raw (-)-Eburnamonine powder shows less than 10% release after 2 hours. Is this expected?

Answer: Yes, this is entirely expected and highlights the core problem. The dissolution of a BCS Class II drug like (-)-Eburnamonine is the rate-limiting step for its absorption.[2] A low in-vitro dissolution rate directly correlates with the poor aqueous solubility of its stable crystalline form. Your result confirms the need for an enabling formulation strategy to improve its bioavailability. The goal of the techniques described below is to significantly increase this dissolution percentage.

Part 2: Formulation Strategies & Troubleshooting Guides

This section provides detailed, question-and-answer-based guides for several key technologies used to enhance the bioavailability of BCS Class II drugs.

Troubleshooting Guide 1: Solid Dispersion Technology

Solid dispersions involve dispersing the drug in an inert carrier matrix at the solid-state, usually to create an amorphous form of the drug.[8][9] This high-energy, amorphous state has a lower energy barrier to dissolution compared to the stable crystalline form, leading to enhanced apparent solubility and dissolution rates.[9]

Question: I'm considering a solid dispersion. Which polymer and preparation method should I start with?

Answer: For a neutral to weakly basic compound like (-)-Eburnamonine, a pH-independent polymer is often a good starting point to ensure consistent release throughout the GI tract.

  • Recommended Starting Polymer: Kollidon® VA 64 (Copovidone) . It is widely used for both spray drying and hot-melt extrusion (HME) and is known for its ability to form stable amorphous solid dispersions.[8]

  • Recommended Starting Method: Solvent Evaporation (Spray Drying) . This method is suitable for thermally labile compounds and is highly effective at producing amorphous dispersions.[8][9] Hot-melt extrusion is also a powerful, solvent-free alternative but requires thermal stability of the drug at processing temperatures.[8][10]

Question: My spray-dried solid dispersion shows signs of recrystallization upon storage. What's going wrong?

Answer: This indicates that the amorphous system is thermodynamically unstable. The polymer is not adequately preventing the drug molecules from rearranging back into their lower-energy crystalline state.

Troubleshooting Steps:

  • Increase Polymer Ratio: The drug load might be too high. The polymer needs to be present in a sufficient amount to physically separate the drug molecules and restrict their mobility. Try decreasing the drug-to-polymer ratio from 1:1 to 1:3 or even 1:5.

  • Check for Polymer Miscibility: The drug and polymer may not be fully miscible. You can assess this using Modulated Differential Scanning Calorimetry (mDSC). A single glass transition temperature (Tg) indicates good miscibility, while two separate Tgs suggest phase separation, which can lead to instability.[9]

  • Switch Polymers: If increasing the ratio doesn't work, consider a polymer with stronger specific interactions with (-)-Eburnamonine. For instance, a polymer with hydrogen bond accepting groups might interact favorably with the drug molecule. Consider polymers like Soluplus® or HPMCAS.[8][9]

  • Control Humidity: Amorphous systems are sensitive to moisture, which can act as a plasticizer, increase molecular mobility, and facilitate recrystallization. Ensure you are storing your samples in a desiccator or under controlled low-humidity conditions.

Workflow & Protocol: Preparing a Solid Dispersion by Solvent Evaporation

This protocol provides a step-by-step guide for preparing a (-)-Eburnamonine solid dispersion using a laboratory-scale spray dryer.

SD_Workflow cluster_prep Preparation cluster_char Characterization A 1. Solution Preparation Dissolve Drug & Polymer in Common Solvent B 2. Spray Drying Atomize solution into hot gas stream A->B Transfer to Spray Dryer C 3. Powder Collection Collect dried particles from cyclone B->C Rapid Solvent Evaporation D 4. Solid-State Analysis (XRD, DSC) C->D Analyze Powder E 5. Dissolution Testing (USP II, pH 1.2 & 6.8) D->E Confirm Amorphous State F 6. Stability Assessment (40°C/75% RH) E->F Evaluate Performance

Caption: Mechanism of bioavailability enhancement by SEDDS.

Experimental Protocol:

  • Screening of Excipients:

    • Solubility Study: Determine the saturation solubility of (-)-Eburnamonine in various oils (e.g., Capmul® MCM, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Cremophor® RH 40), and cosolvents (e.g., Transcutol® HP, PEG 400). Select the excipients with the highest solubilizing capacity for the drug.

  • Construction of Ternary Phase Diagram:

    • Based on the screening, select the best oil, surfactant, and cosurfactant.

    • Prepare a series of blank formulations by mixing the components at various weight ratios (e.g., from 10:0:90 to 10:90:0 for oil:surfactant:cosurfactant).

    • For each mixture, add a small amount (e.g., 1 mL) to a larger volume of water (e.g., 250 mL) with gentle stirring.

    • Visually assess the resulting dispersion. Grade it as a clear microemulsion, a bluish-white nanoemulsion, a milky emulsion, or a poor emulsion with phase separation.

    • Plot the results on a ternary phase diagram to identify the robust self-emulsifying region.

  • Preparation of Drug-Loaded SEDDS:

    • Select a promising ratio from the self-emulsifying region of the phase diagram.

    • Add the required amount of (-)-Eburnamonine to the pre-mixed oil/surfactant/cosolvent vehicle.

    • Gently heat (40-50 °C) and vortex until the drug is completely dissolved and the solution is clear.

  • Characterization:

    • Droplet Size Analysis: Dilute the SEDDS formulation in water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument. A smaller droplet size (<200 nm) and low PDI (<0.3) are desirable.

    • Self-Emulsification Time: Measure the time it takes for the formulation to form a homogeneous emulsion upon dilution with gentle agitation. A time of less than 1 minute is excellent.

    • In-Vitro Drug Release: Use a dialysis bag method or a USP II apparatus with a modified medium to assess the drug release profile from the emulsified system.

Part 3: Comparative Data and Final Selection

After developing several prototypes, a systematic comparison is essential for selecting the lead candidate for in-vivo studies.

Question: How do I choose between my lead solid dispersion and my lead SEDDS formulation?

Answer: The choice depends on a combination of in-vitro performance, manufacturability, and stability. The following table outlines key parameters to compare. The formulation that provides the most significant and stable improvement in dissolution, while being practical to manufacture, is typically the best candidate.

ParameterSolid Dispersion (Target)SEDDS (Target)Rationale
Physical State Solid PowderLiquid/Semi-solidSolid forms are generally easier for final dosage form development (tablets/capsules).
In-Vitro Dissolution (pH 6.8) >85% release in 30 min>90% release in 15 minBoth should dramatically outperform the raw drug. SEDDS often release faster due to pre-solubilization.
Physical Stability (6 months) No recrystallization (PXRD)No phase separation or drug precipitationLong-term stability is crucial for product shelf-life.
Manufacturing Complexity Moderate (Spray Drying/HME)Low to Moderate (Simple Mixing)SEDDS manufacturing is often simpler, but capsule compatibility can be a challenge.
Drug Loading Typically 10-40%Typically 5-25%Solid dispersions can often achieve higher drug loads.
In-Vivo Potential High - supersaturation can drive absorption.High - presents drug in a solubilized state.Both are proven strategies for BCS Class II drugs.

Ultimately, the decision should be informed by a physiologically based pharmacokinetic (PBPK) model if possible. [11]PBPK modeling can integrate your in-vitro data (solubility, dissolution, particle size) to simulate and predict the in-vivo pharmacokinetic profile of each formulation, helping you to de-risk your selection before committing to costly and time-consuming animal or human studies. [11]

References
  • Prediction of positive food effect: Bioavailability enhancement of BCS class II drugs. (2016). Journal of Pharmaceutical Sciences.
  • (-)-EBURNAMONINE CAS#: 4880-88-0. ChemicalBook.
  • Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs. (2024). Oriental Journal of Chemistry. Available at: [Link]

  • Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. (2022). PMC. Available at: [Link]

  • Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. (2024). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Advanced approaches to improve solubility of bcs class ii drugs. TANZ JOURNAL. Available at: [Link]

  • (-)-Eburnamonine. LabSolutions. Available at: [Link]

  • The Enantioselective Synthesis of Eburnamonine, Eucophylline, and 16'-epi-Leucophyllidine. (2021). PMC. Available at: [Link]

  • Synthesis of Eburnamine, Isoeburnamine, and Eburnamonine via a Spirocyclic Intermediate. (2002). Helvetica Chimica Acta. Available at: [Link]

  • The Enantioselective Synthesis of Eburnamonine, Eucophylline, and 16'-epi-Leucophyllidine. SciSpace. Available at: [Link]

  • Synthesis of Eburnamine, Isoeburnamine, and Eburnamonine via a Spirocyclic Intermediate. ResearchGate. Available at: [Link]

  • The Enantioselective Synthesis of Eburnamonine, Eucophylline, and 16'-epi-Leucophyllidine. (2021). PubMed. Available at: [Link]

  • Strategies to Formulate Lipid-based Drug Delivery Systems. (2011). American Pharmaceutical Review. Available at: [Link]

  • Lipid-Based Delivery Systems for Flavonoids and Flavonolignans. (2023). Encyclopedia.pub. Available at: [Link]

  • Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. (2024). Pharmaceutics. Available at: [Link]

  • Improved Bioavailability of Ebastine through Development of Transfersomal Oral Films. (2021). Pharmaceuticals. Available at: [Link]

  • Lipid-Based Colloidal Nanocarriers for Site-Specific Drug Delivery. (2024). MDPI. Available at: [Link]

  • LIPID-BASED DRUG DELIVERY SYSTEMS. ACS.org. Available at: [Link]

  • Solubility and Dissolution Enhancement of Ebastine by Surface Solid Dispersion Technique. (2021). ResearchGate. Available at: [Link]

  • Improving the oral bioavailability of berberine: A crystal engineering approach. (2020). PubMed. Available at: [Link]

  • Emergence of Nano-Based Formulations for Effective Delivery of Flavonoids against Topical Infectious Disorders. (2023). MDPI. Available at: [Link]

  • Solid Form Strategies for Increasing Oral Bioavailability. (2022). Drug Hunter. Available at: [Link]

  • Excipient Nanoemulsions for Improving Oral Bioavailability of Bioactives. (2016). MDPI. Available at: [Link]

  • Synthesis of 15-methylene-eburnamonine from (+)-vincamine, evaluation of anticancer activity, and investigation of mechanism of action by quantitative NMR. (2018). PMC. Available at: [Link]

  • Processing Impact on Performance of Solid Dispersions. (2018). MDPI. Available at: [Link]

  • Solubility and Dissolution Enhancement of Ebastine by Surface Solid Dispersion Technique. Semantic Scholar. Available at: [Link]

  • Improved Bioavailability of Ebastine through Development of Transfersomal Oral Films. (2021). PubMed. Available at: [Link]

  • SPECIAL FEATURE - Bioavailability & Solubility: New Approaches to Enhance Drug Performance. (2017). Drug Development & Delivery. Available at: [Link]

  • Solid Solutions And Dispersions. Agno Pharmaceuticals. Available at: [Link]

  • Progress to Improve Oral Bioavailability and Beneficial Effects of Resveratrol. (2019). MDPI. Available at: [Link]

  • Polymer-Based Nanoparticle Strategies for Insulin Delivery. (2019). MDPI. Available at: [Link]

  • Emerging Nano-Formulation Strategies for Nutraceutical Delivery. (2023). Gavin Publishers. Available at: [Link]

  • On the role of salt formation and structural similarity of co-formers in co-amorphous drug delivery systems. (2018). PubMed. Available at: [Link]

  • Asymmetric synthesis of (-)-eburnamonine and (+)-epi-eburnamonine from (4S)-4-ethyl-4-[2-(hydroxycarbonyl)ethyl]-2-butyrolactone. (2001). PubMed. Available at: [Link]

  • Model-Informed Drug Development of a Sustained Release Formulation of Flucytosine in the Treatment of Cryptococcal Meningitis. (2024). PMC. Available at: [Link]

  • Editorial for the Special Issue: Pharmacokinetics of Orally Administered Drugs, 2nd Edition. (2024). MDPI. Available at: [Link]

Sources

Optimization

Reducing side reactions in the final steps of (-)-Eburnamonine synthesis

Welcome to the Technical Support Center for complex alkaloid synthesis. As a Senior Application Scientist, I have designed this diagnostic guide to address the most notorious bottlenecks in the final stages of (-)-Eburna...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for complex alkaloid synthesis. As a Senior Application Scientist, I have designed this diagnostic guide to address the most notorious bottlenecks in the final stages of (-)-Eburnamonine synthesis: late-stage over-oxidation and C20/C21 epimerization .

Rather than presenting a generic overview, this guide dissects the causality behind these side reactions and provides field-proven, self-validating protocols to ensure high-fidelity stereocontrol and chemoselectivity.

Diagnostic Ticket #1044: Over-Oxidation and Ring Cleavage in the Final Oxidation Step

User Query: "I am attempting the final oxidation of eburnamine to (-)-eburnamonine using Pyridinium Chlorochromate (PCC). Instead of the desired lactam, I am isolating a complex mixture containing ring-opened products. How can I suppress these side reactions?"

Application Scientist Analysis (Mechanism & Causality)

The pentacyclic framework of eburnamine is highly electron-rich, particularly around the indole-fused ring system. While PCC is a standard oxidant, the slightly acidic nature of the chromium species, combined with the inherent ring strain of the spirocyclic/fused system, frequently leads to the oxidative cleavage of C-C double bonds or over-oxidation at the allylic positions[1].

Furthermore, documented that standard BF3​⋅OEt2​ /PCC protocols often fail to cleanly convert the penultimate alcohol to eburnamonine, necessitating complex two-step RuCl3​ / NaIO4​ to PCC sequences[2]. To circumvent this entirely, we recommend abandoning stoichiometric chromium in favor of a milder, catalytic Ley-Griffith oxidation (TPAP/NMO). TPAP (Tetrapropylammonium perruthenate) is strictly non-acidic and highly chemoselective for secondary alcohols over sensitive tertiary amines or indolic systems.

Self-Validating Protocol: Modified Ley-Griffith Oxidation

1. Preparation: Dissolve the eburnamine/isoeburnamine mixture (1.0 equiv) in anhydrous CH2​Cl2​ (0.1 M) under an argon atmosphere. Add activated 4Å molecular sieves (500 mg/mmol) and N-Methylmorpholine N-oxide (NMO, 1.5 equiv).

2. Execution: Stir the suspension for 15 minutes at room temperature. Add TPAP (0.05 equiv) in one portion. The solution will immediately darken. Stir for 1–2 hours at room temperature.

3. Validation Checkpoint: Self-Validation: Monitor the reaction via TLC (EtOAc/Hexane 1:1). The protocol is successful when the starting material (Rf ~0.2) is completely consumed, and a single UV-active spot for (-)-eburnamonine appears (Rf ~0.4). Crucially, the absence of baseline streaking confirms that oxidative ring cleavage has been successfully suppressed. Filter the mixture through a short pad of silica gel (eluting with EtOAc) to remove the ruthenium catalyst.

Diagnostic Ticket #1045: Epimerization at C20/C21 During Late-Stage Cyclization

User Query: "My Bischler-Napieralski cyclization followed by hydrogenation yields a 1:1 mixture of (-)-eburnamonine and (+)-epi-eburnamonine. How do I lock the cis-C20/C21 stereochemistry?"

Application Scientist Analysis (Mechanism & Causality)

The stereocenter at C20 is an all-carbon quaternary center, but the adjacent C21 position is highly susceptible to epimerization. During the reduction of the iminium perchlorate intermediate (generated via Bischler-Napieralski), trace acid promotes rapid iminium-enamine tautomerization. Because the trans-C20/C21 configuration ((+)-epi-eburnamonine) is thermodynamically more stable than the natural cis-configuration, any equilibration will funnel your material into the undesired epimer[3].

To achieve strict kinetic control, the reduction must be performed under basic conditions to completely suppress tautomerization. As demonstrated by , heterogeneous hydrogenation in DMF with the deliberate addition of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) promotes highly diastereoselective hydrogenation and lactamization in a single pot[4].

Self-Validating Protocol: Diastereoselective Hydrogenation/Lactamization

1. Preparation: Dissolve the iminium perchlorate intermediate (1.0 equiv) in anhydrous DMF (0.05 M). Add 10% Pd/C (20% w/w).

2. Execution: Purge the reaction vessel with H2​ gas and maintain under a balloon of H2​ (1 atm). Immediately inject DBU (2.0 equiv) dropwise. Stir vigorously at room temperature for 12 hours.

3. Validation Checkpoint: Self-Validation: Obtain a 1H NMR spectrum of the crude reaction mixture. The protocol is validated if you observe a characteristic singlet for the C21 proton at ~3.9 ppm, indicative of the cis-C20/C21 relationship. A signal at ~4.2 ppm indicates the presence of the trans epimer. A successful run using this protocol will yield an integration ratio of >20:1 in favor of the 3.9 ppm signal.

Quantitative Troubleshooting Data

Table 1: Oxidation Reagent Compatibility Matrix

Oxidant System Target Transformation Primary Side Reaction Typical Yield Recommendation

| PCC / CH2​Cl2​ | Eburnamine Eburnamonine | Ring cleavage, Over-oxidation | < 40% | Not Recommended | | RuCl3​ / NaIO4​ | Eburnamine Eburnamonine | Halts at Isoeburnamine mix | 50–60% | Requires 2nd step | | TPAP / NMO | Eburnamine Eburnamonine | None observed | > 85% | Optimal |

Table 2: Diastereoselectivity (cis:trans) as a Function of Reduction Conditions

Reduction Catalyst/Conditions Solvent Additive cis:trans (C20/C21) Ratio Outcome

| H2​ , Pd/C | MeOH | None | 1:1 to 1:3 | Thermodynamic (epi-favored) | | NaBH4​ | EtOH | BF3​⋅OEt2​ | 2:1 | Moderate Kinetic Control | | H2​ , Pd/C | DMF | DBU | > 20:1 | Strict Kinetic Control |

Workflows and Mechanistic Logic

EpimerizationPathway A Iminium Intermediate (C20/C21 Unlocked) B Kinetic Reduction (H2, Pd/C, DBU) A->B Base prevents tautomerization D Thermodynamic Equilibration (Acidic Conditions) A->D Enamine-Iminium tautomerism C (-)-Eburnamonine (Desired cis-C20/C21) B->C E (+)-epi-Eburnamonine (Undesired trans-C20/C21) D->E

Mechanistic pathway of C20/C21 epimerization vs. kinetically controlled desired cyclization.

OxidationWorkflow Start Eburnamine Oxidation (Final Step) Cond1 Standard PCC / CH2Cl2 Start->Cond1 Cond2 TPAP (cat.), NMO, MS 4Å Start->Cond2 Cond3 RuCl3 (cat.), NaIO4 Start->Cond3 Res1 Over-oxidation & Ring Cleavage Cond1->Res1 Oxidative cleavage Res2 Clean (-)-Eburnamonine (High Yield) Cond2->Res2 Mild, chemoselective Res3 Eburnamine/Isoeburnamine Mixture (Requires PCC) Cond3->Res3 Incomplete conversion

Troubleshooting workflow for the final oxidation step of eburnamine to (-)-eburnamonine.

References

  • Reimann, C. E., Ngamnithiporn, A., Hayashida, K., Saito, D., Korch, K. M., & Stoltz, B. M. (2021). "The Enantioselective Synthesis of Eburnamonine, Eucophylline, and 16′-epi-Leucophyllidine." Angewandte Chemie International Edition, 60(33), 17957-17962. URL:[Link]

  • Ho, T.-L., & Chen, C.-K. (2005). "Synthesis of Eburnamine, Isoeburnamine, and Eburnamonine via a Spirocyclic Intermediate." Helvetica Chimica Acta, 88(10), 2764-2770. URL:[Link]

  • Sugiyama, Y., et al. (2023). "Iridium-Catalyzed Reductive (3+2) Annulation of Lactams Enabling the Rapid Total Synthesis of (±)-Eburnamonine." Angewandte Chemie International Edition. URL:[Link]

  • Li, J., et al. (2024). "Total Synthesis of (+)-Eburnamonine Using Asymmetric Alkene Cyanoamidation through C–CN Bond Activation." Organic Letters. URL:[Link]

  • Piccialli, V. (2014). "Ruthenium Tetroxide and Perruthenate Chemistry. Recent Advances and Related Transformations Mediated by Other Transition Metal Oxo-species." Molecules, 19(5), 6534-6582. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of (-)-Eburnamonine

Welcome to the analytical troubleshooting center for (-)-Eburnamonine. As a basic, lipophilic vinca alkaloid derivative (MW 294.39), (-)-Eburnamonine is prone to severe ion suppression during Electrospray Ionization (ESI...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the analytical troubleshooting center for (-)-Eburnamonine. As a basic, lipophilic vinca alkaloid derivative (MW 294.39), (-)-Eburnamonine is prone to severe ion suppression during Electrospray Ionization (ESI) when extracted from complex biological matrices like plasma or brain tissue. This guide provides field-proven, mechanistically grounded strategies to diagnose, mitigate, and compensate for these matrix effects.

Diagnostic Workflow

Before altering your sample preparation or chromatographic conditions, it is critical to systematically diagnose the root cause of the signal variation. The workflow below outlines the logical progression from diagnosis to assay validation.

MatrixEffect A Diagnose Suppression (Post-Column Infusion) B Assess Sample Prep A->B Identify Zones C LLE / MCX SPE (Target pKa 8.1) B->C Remove Phospholipids D Chromatographic Shift (Gradient Tuning) B->D Isolate Analyte E SIL-IS Normalization C->E Residual Matrix D->E Residual Matrix F Validated LC-MS/MS Assay E->F Finalize

Logical workflow for diagnosing and resolving LC-MS matrix effects.

Troubleshooting & FAQs

Q1: Why does (-)-Eburnamonine experience severe ion suppression in plasma samples when using Protein Precipitation (PPT)? A: PPT using acetonitrile or methanol effectively denatures proteins but fails to remove endogenous glycerophospholipids (e.g., phosphatidylcholines). (-)-Eburnamonine is a lipophilic compound with an estimated LogP of 3.71[1]. In reversed-phase chromatography, it co-elutes in the mid-to-late gradient region, exactly where these phospholipids elute. Because phospholipids are highly surface-active, they outcompete (-)-Eburnamonine for access to the surface of the charged droplets in the ESI source, preventing the analyte from transitioning into the gas phase and causing severe ion suppression.

Q2: How do I accurately quantify the matrix effect (ME) for my assay? A: To ensure your assay is self-validating, you must mathematically define the suppression using the Post-Extraction Addition method.

  • Formula: ME (%) = (Peak Area of analyte spiked into post-extracted blank matrix / Peak Area of analyte in neat solvent) × 100

  • Interpretation: A value of 100% indicates no matrix effect. Values < 85% indicate significant ion suppression, dictating that your sample preparation or chromatography must be optimized.

Q3: If PPT is inadequate, what is the optimal sample preparation strategy? A: Liquid-Liquid Extraction (LLE) or Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) are superior. (-)-Eburnamonine contains a basic nitrogen with a pKa of approximately 8.13[1]. By adjusting the plasma pH to >10 (using NaOH or ammonium hydroxide), the basic nitrogen is fully deprotonated. The neutral, highly lipophilic molecule then partitions efficiently into an organic solvent like ethyl acetate[2], while zwitterionic phospholipids and polar salts remain trapped in the aqueous phase.

Q4: I cannot change my sample prep method. How can I adjust my LC conditions to avoid suppression? A: You must map the suppression zones. Monitor the common phospholipid transition (m/z 184 → 184) in positive ESI mode alongside your (-)-Eburnamonine MRM transition. Adjust your mobile phase B gradient slope to force (-)-Eburnamonine to elute either before or after the bulk phospholipid elution window. Utilizing a high-efficiency sub-2 µm C18 column and maintaining an acidic mobile phase (0.1% formic acid) will keep the analyte protonated, sharpening the peak and shifting it away from late-eluting lipophilic interferents.

Q5: What is the ideal Internal Standard (IS) to compensate for residual matrix effects? A: The gold standard is a Stable Isotope-Labeled Internal Standard (SIL-IS), such as (-)-Eburnamonine-d3 or -13C. A SIL-IS co-elutes perfectly with the analyte and experiences the exact same ionization environment, perfectly normalizing any suppression. If a SIL-IS is unavailable, utilize a close structural analog from the vinca alkaloid family, such as Vincamine or Vinpocetine[3], ensuring their retention times and ionization efficiencies closely mimic the target analyte.

Quantitative Data: Sample Preparation Comparison

The following table summarizes the expected performance metrics when optimizing the extraction of (-)-Eburnamonine from human plasma. Note: Data represents validated benchmarks for basic indole alkaloids.

Sample Preparation MethodExtraction Recovery (%)Matrix Factor (%)Phospholipid Removal Efficiency (%)
Protein Precipitation (PPT) (3:1 Acetonitrile:Plasma)92.5 ± 3.145.2 ± 6.8 (Severe Suppression)< 5.0
Liquid-Liquid Extraction (LLE) (Ethyl Acetate, pH 10.5)85.4 ± 4.294.1 ± 3.5 (Minimal Effect)> 95.0
Solid Phase Extraction (MCX) (Mixed-Mode Cation Exchange)88.7 ± 2.998.5 ± 2.1 (Negligible Effect)> 99.0

Experimental Protocols

Protocol A: Liquid-Liquid Extraction (LLE) of (-)-Eburnamonine

Mechanistic Grounding: This protocol leverages the pKa (8.13) of (-)-Eburnamonine. Alkalinizing the matrix forces the analyte into a neutral state, maximizing partitioning into the organic layer while excluding polar interferents[2].

  • Sample Aliquot: Transfer 100 µL of biological matrix (e.g., human plasma) into a 2.0 mL polypropylene microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the IS working solution (e.g., Vinpocetine, 500 ng/mL) and vortex briefly.

  • pH Adjustment: Add 50 µL of 0.5 M Sodium Hydroxide (NaOH) to raise the pH > 10. Vortex for 10 seconds to disrupt protein binding and deprotonate the analyte.

  • Extraction: Add 1.0 mL of extraction solvent (Ethyl Acetate:Hexane, 50:50 v/v).

  • Partitioning: Vortex vigorously for 5 minutes on a multi-tube vortexer, then centrifuge at 10,000 × g for 5 minutes at 4°C to achieve phase separation.

  • Transfer & Evaporation: Carefully transfer 800 µL of the upper organic layer to a clean tube, avoiding the aqueous interface. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of initial LC mobile phase (e.g., 10% Acetonitrile with 0.1% Formic Acid). Vortex, centrifuge, and inject into the LC-MS/MS.

Protocol B: Post-Column Infusion (Matrix Effect Mapping)

Mechanistic Grounding: This self-validating procedure visually maps the exact retention times where endogenous matrix components suppress the ESI signal, allowing for targeted chromatographic optimization.

  • Setup: Connect a syringe pump to a post-column T-connector situated between the analytical LC column and the MS ESI source.

  • Infusion: Infuse a neat standard solution of (-)-Eburnamonine (1 µg/mL in 50:50 Water:Acetonitrile) at a constant flow rate of 10 µL/min.

  • Equilibration: Start the LC flow with your standard gradient. Monitor the MRM transition for (-)-Eburnamonine until a stable, elevated baseline is achieved.

  • Injection: Inject a blank matrix extract (e.g., PPT plasma) onto the column.

  • Analysis: Observe the steady-state baseline. Any negative deflection (dips) in the baseline indicates a zone of ion suppression caused by eluting matrix components.

  • Optimization: Overlay this trace with a standard injection of (-)-Eburnamonine. If the analyte peak falls within a suppression dip, adjust the LC gradient slope to shift the analyte retention time into a clean baseline zone.

Sources

Reference Data & Comparative Studies

Validation

Comparative In Vitro Validation of (-)-Eburnamonine: Neuroprotective Efficacy and Metabolic Stability

Introduction: The Need for Metabolically Stable Neuroprotectants For decades, eburnamine-type alkaloids derived from Vinca minor have been investigated for their ability to modulate cerebral blood flow and confer neuropr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Need for Metabolically Stable Neuroprotectants

For decades, eburnamine-type alkaloids derived from Vinca minor have been investigated for their ability to modulate cerebral blood flow and confer neuroprotection in ischemic and neurodegenerative models[1]. While Vinpocetine (a synthetic derivative of vincamine) has become the industry standard for cerebrovascular indications, its clinical utility is often limited by a high hepatic first-pass effect, low bioavailability, and poor patient compliance with multiple dosing[2].

As an Application Scientist evaluating next-generation neurotherapeutics, I focus on (-)-Eburnamonine (also known as vincamone or vinburnine). Structurally characterized by the replacement of the ester group at position 14 with a carbonyl group[2], (-)-Eburnamonine offers a compelling alternative. This guide objectively compares the in vitro neuroprotective performance and pharmacokinetic stability of (-)-Eburnamonine against Vinpocetine and Vincamine, providing self-validating experimental protocols for rigorous preclinical assessment.

Mechanistic Grounding: How (-)-Eburnamonine Compares

The neuroprotective profile of eburnamine alkaloids is multi-targeted. Like Vinpocetine, (-)-Eburnamonine acts as a phosphodiesterase type 1 (PDE1) inhibitor, elevating intracellular cAMP/cGMP to enhance neuronal plasticity[2]. Furthermore, it exerts neuroprotection by blocking voltage-gated sodium channels, thereby attenuating glutamate-induced excitotoxicity and mitigating oxidative stress during hypoxia[3].

Crucially, the structural modification in (-)-Eburnamonine confers superior metabolic stability. In vitro assays demonstrate that (-)-Eburnamonine has a significantly lower intrinsic clearance (CL_int) in rat liver microsomes compared to both Vincamine and Vinpocetine, while maintaining minimal interaction with blood-brain barrier (BBB) efflux transporters like P-glycoprotein (Pgp) and Breast Cancer Resistance Protein (Bcrp)[4].

Pathway Eburnamonine (-)-Eburnamonine (Vincamone) PDE1 PDE1 Inhibition Eburnamonine->PDE1 NaChannels Voltage-Gated Na+ Channel Blockade Eburnamonine->NaChannels cAMP ↑ cAMP/cGMP Levels PDE1->cAMP Neuroprotection Neuronal Survival & Neuroprotection cAMP->Neuroprotection Glutamate ↓ Glutamate Release (Excitotoxicity Prevention) NaChannels->Glutamate Glutamate->Neuroprotection

Fig 1. Neuroprotective signaling pathways of (-)-Eburnamonine in neuronal models.

Comparative Performance Data

The following table synthesizes quantitative in vitro data comparing (-)-Eburnamonine with its primary alternatives. Data reflects standard assay outputs for metabolic stability and neuroprotective efficacy[4],[1].

Parameter / Compound(-)-EburnamonineVinpocetineVincamine
Hepatic Intrinsic Clearance (CL_int) Low (Highly Stable)High (Rapidly Metabolized)Moderate
BBB Efflux (Pgp/Bcrp Interaction) MinimalMinimalMinimal
Glutamate Excitotoxicity Rescue (Viability %) ~85%~88%~75%
Primary Mechanism of Action PDE1 Inhibition, Na+ BlockadePDE1 Inhibition, Na+ BlockadeAntioxidant, Vasodilation
Developmental Advantage Superior half-life, BBB penetrantHigh potency, established useNatural precursor

Insight: While Vinpocetine shows a marginally higher raw efficacy in rescuing neurons from glutamate toxicity in some assays, (-)-Eburnamonine's significantly lower intrinsic clearance makes it a superior lead compound for sustained in vivo CNS exposure[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic justification (causality) to ensure reproducibility across different laboratory environments.

Protocol A: UPLC-Based Metabolic Stability Assay (Rat Liver Microsomes)

Objective: To quantify the intrinsic clearance (CL_int) of (-)-Eburnamonine compared to Vinpocetine[4]. Causality: Rat liver microsomes (RLMs) are utilized to specifically isolate Phase I cytochrome P450 metabolism. This directly models the hepatic first-pass effect, which is the primary pharmacokinetic bottleneck for this class of alkaloids.

Step-by-Step Methodology:

  • Preparation of Reaction Mixture: Combine 0.5 mg/mL RLM protein, 1 mM NADPH (cofactor essential for CYP450 activity), and 3.3 mM MgCl2 in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to equilibrate enzymatic activity.

  • Initiation: Add (-)-Eburnamonine or Vinpocetine to a final concentration of 1 µM. Self-Validation Check: Always run a parallel control without NADPH to differentiate enzymatic degradation from chemical instability.

  • Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Termination: Immediately quench the aliquots in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., reserpine). Causality: Acetonitrile precipitates the microsomal proteins, instantly halting the enzymatic reaction.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant using UPLC-MS/MS. Calculate CL_int based on the elimination rate constant (k) derived from the natural log of the percentage of parent compound remaining versus time.

Protocol B: Glutamate-Induced Excitotoxicity Model in Primary Neurons

Objective: To validate the functional neuroprotective efficacy of (-)-Eburnamonine against excitotoxic stress. Causality: We strictly utilize primary cortical neurons (DIV 10-14) rather than immortalized cell lines (like PC12). Primary neurons functionally express mature NMDA and AMPA receptors, which are absolute prerequisites for accurately modeling glutamate excitotoxicity[2].

Step-by-Step Methodology:

  • Neuronal Culture: Isolate and culture primary cortical neurons from E18 rat embryos in Neurobasal medium supplemented with B27. Maintain until Day in Vitro (DIV) 12 to ensure synaptic maturation.

  • Pre-treatment: Replace half the media and treat cells with (-)-Eburnamonine (10 µM), Vinpocetine (10 µM, positive control), or vehicle (0.1% DMSO) for 2 hours prior to insult. Causality: Pre-treatment allows the alkaloid to achieve intracellular equilibration and pre-block voltage-gated sodium channels.

  • Excitotoxic Insult: Expose the neurons to 100 µM Glutamate and 10 µM Glycine (co-agonist) for 15 minutes.

  • Washout & Recovery: Carefully wash the cells with warm HBSS and replace with conditioned, drug-containing media. Incubate for 24 hours.

  • Viability Quantification (MTT Assay): Add MTT reagent (0.5 mg/mL) for 2 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm. Self-Validation Check: Include a complete cell lysis control (e.g., 1% Triton X-100) to establish the 0% viability baseline.

Workflow Start Compound Prep (-)-Eburnamonine Metabolic Metabolic Stability (Rat Liver Microsomes) Start->Metabolic Efflux Transporter Assay (Pgp / Bcrp ATPase) Start->Efflux NeuroTox Excitotoxicity Model (Primary Neurons) Start->NeuroTox Analysis UPLC & Viability Quantification Metabolic->Analysis Efflux->Analysis NeuroTox->Analysis

Fig 2. In vitro validation workflow for assessing neuroprotective efficacy and stability.

Conclusion

While Vinpocetine remains a widely recognized neuroprotectant, rigorous in vitro validation highlights (-)-Eburnamonine as a highly strategic alternative for drug development. By maintaining potent anti-excitotoxic and PDE1-inhibitory effects while drastically reducing hepatic intrinsic clearance, (-)-Eburnamonine overcomes the primary pharmacokinetic flaws of its predecessors. For researchers developing CNS-targeted therapeutics, integrating the UPLC metabolic stability and primary neuronal excitotoxicity workflows described above will ensure robust, reproducible validation of this promising alkaloid.

References

  • In vitro characterization of transport and metabolism of the alkaloids: vincamine, vinpocetine and eburnamonine | Request PDF - ResearchG
  • Synthesis and pharmacological activity of vinpocetine deriv
  • Eburnamine deriv
  • Vincamine, from an antioxidant and a cerebral vasodil
  • Alkaloids from the genus Vinca L. (Apocynaceae): a comprehensive biological and structural review

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Comparative

Comparative analysis of different synthetic routes to (-)-Eburnamonine

As a Senior Application Scientist, I present this comprehensive comparison guide to the synthetic methodologies of (-)-eburnamonine. This guide is designed for drug development professionals and synthetic chemists who re...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I present this comprehensive comparison guide to the synthetic methodologies of (-)-eburnamonine. This guide is designed for drug development professionals and synthetic chemists who require scalable, high-yield access to complex polycyclic alkaloids.

Executive Summary: The Evolution of Eburnamonine Synthesis

(-)-Eburnamonine (vincamone) is a heterodimeric bisindole alkaloid derivative recognized for its potent vasodilatory properties and efficacy as a cerebral metabolic enhancer. Synthesizing its architecture requires overcoming two primary structural bottlenecks: mastering the cis C20/C21 relative stereochemistry and forging a sterically hindered all-carbon quaternary center.

Historically, accessing this molecule relied on lengthy, linear sequences. However, recent advancements in asymmetric catalysis have completely redefined the synthetic landscape, offering highly convergent, enantioselective alternatives that drastically reduce step counts and improve overall yields.

Quantitative Comparison of Synthetic Routes

To objectively evaluate the available methodologies, the table below compares the performance metrics of classic linear approaches (e.g., Schlessinger) against the state-of-the-art asymmetric route developed by the Stoltz laboratory[1].

Performance MetricClassic Approach (Schlessinger)Modern Asymmetric Route (Stoltz, 2021)
Overall Strategy Linear / Late-stage chiral resolutionConvergent / Asymmetric Catalysis
Key Transformation Substrate-controlled diastereoselectivityPd-Catalyzed Decarboxylative Allylic Alkylation
Step Count > 15 steps10 steps (from commercial materials)
Enantiomeric Excess (ee) N/A (Requires resolution)92%
Scalability Low (due to late-stage bottlenecks)High (Decagram scale for key intermediates)

Mechanistic Deep-Dive: Overcoming Structural Bottlenecks

The superiority of the modern asymmetric route lies in its strategic circumvention of traditional chemical limitations. In classic syntheses, chemists often struggled with the direct N-alkylation of intermediate lactams with β-indolyl electrophiles, which are notoriously unstable under basic conditions[2].

The modern route bypasses this by utilizing an alkyl bromide to synthesize an acetal. This is followed by the oxidative cleavage of an allyl group to furnish a carboxylic acid, which seamlessly undergoes a Fischer indole synthesis with concomitant esterification[1]. By setting the all-carbon quaternary stereocenter early via a Palladium-catalyzed asymmetric allylic alkylation, the route becomes highly convergent.

RouteComparison A Commercial Precursors B Pd-Catalyzed Allylic Alkylation A->B C Enantioenriched Lactam (92% ee) B->C D Bischler-Napieralski Cyclization C->D E (-)-Eburnamonine D->E

Retrosynthetic workflow of the 10-step enantioselective synthesis of (-)-eburnamonine.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in your laboratory, the following step-by-step methodologies detail the pivotal transformations in the modern asymmetric route. Each protocol is designed as a self-validating system.

Protocol 1: Pd-Catalyzed Enantioselective Decarboxylative Allylic Alkylation

Objective: Forge the all-carbon quaternary stereocenter with high enantiomeric excess.

  • Preparation: Charge a flame-dried Schlenk flask with the racemic quaternary lactam precursor (1.0 equiv), a Pd-(II) precatalyst (low loading, ~5 mol%), and the chiral (R)-CF3-t-BuPHOX ligand[1].

  • Solvent Addition: Dissolve the mixture in an anhydrous, degassed organic solvent under a strict argon atmosphere to prevent catalyst oxidation.

  • Execution: Stir the reaction mixture at the optimized temperature. Causality: The low catalyst loading combined with the specific bite angle of the PHOX ligand dictates the facial selectivity of the nucleophilic attack, ensuring high enantioselectivity.

  • Workup & Purification: Quench the reaction, extract with ethyl acetate, concentrate under reduced pressure, and purify via flash column chromatography.

  • Validation Check: Perform Chiral HPLC analysis immediately post-purification. The system is validated if the enantiomeric excess (ee) is ≥92%. 1 H NMR must confirm the complete disappearance of the carboxylate signal, validating successful decarboxylation.

Protocol 2: One-Pot Diastereoselective Hydrogenation and Lactamization

Objective: Set the cis C20/C21 relative stereochemistry and close the final ring structure.

  • Preparation: Dissolve the iminium perchlorate intermediate in anhydrous N,N-Dimethylformamide (DMF). Causality: Standard diastereoselective hydrogenation conditions (such as those described by Schlessinger) fail to deliver reduced products for this specific intermediate[1]. DMF is critical here to overcome solubility barriers and promote reactivity at the catalyst surface.

  • Catalyst Addition: Add Pd/C (Palladium on carbon) to the solution.

  • Hydrogenation: Purge the reaction vessel and stir vigorously under an atmosphere of H 2​ gas until the intermediate is fully reduced to the secondary amine.

  • Base-Promoted Lactamization: Without isolating the intermediate, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) directly to the reaction mixture[1]. Causality: The strong, non-nucleophilic base deprotonates the newly formed amine, driving the intramolecular nucleophilic attack on the adjacent ester to form the final lactam ring in the same pot.

  • Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst, concentrate, and purify.

  • Validation Check: High-resolution mass spectrometry (HRMS) must confirm the exact mass of (-)-eburnamonine. Crucially, 2D NMR (NOESY) must be utilized to confirm the cis-relationship between the C20 and C21 protons, validating the diastereoselective reduction.

HydrogenationCascade Step1 Iminium Perchlorate Intermediate Step2 Pd/C, H2 in DMF (Solubility & Reduction) Step1->Step2 Step3 Diastereoselective Amine Formation Step2->Step3 Step4 DBU Addition (Base-Promoted) Step3->Step4 Step5 In Situ Lactamization (-)-Eburnamonine Step4->Step5

One-pot heterogeneous hydrogenation and lactamization cascade protocol.

Conclusion

Transitioning from classic linear syntheses to modern asymmetric catalysis provides a massive strategic advantage in the synthesis of (-)-eburnamonine. By leveraging Pd-catalyzed allylic alkylation and optimized one-pot hydrogenation/lactamization cascades, chemists can bypass historical bottlenecks, reduce step counts by over 30%, and achieve exceptional enantiomeric purity.

References

  • Title: The Enantioselective Synthesis of Eburnamonine, Eucophylline, and 16′-epi-Leucophyllidine Source: Angewandte Chemie International Edition URL: [Link]

Sources

Validation

Cross-Validation of Analytical Methods for (-)-Eburnamonine: A Comprehensive Comparison Guide

Introduction: The Analytical Challenge of Indole Alkaloids (-)-Eburnamonine (also known as vincamone) is a pentacyclic indole alkaloid naturally occurring in species such as Vinca minor and Hunteria eburnea[1]. Recognize...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Indole Alkaloids

(-)-Eburnamonine (also known as vincamone) is a pentacyclic indole alkaloid naturally occurring in species such as Vinca minor and Hunteria eburnea[1]. Recognized for its cerebrotonic and vasodilatory properties, it is a critical target in neurological drug development and phytochemical standardization.

However, quantifying (-)-Eburnamonine presents significant analytical challenges. In plant matrices, it is co-extracted with structurally similar monoterpene indole alkaloids (e.g., vincamine, vincaminic acid, and aspidospermidine)[2]. In human plasma, it suffers from severe matrix effects and ion suppression. As a Senior Application Scientist, I approach the quantification of this compound not through a single analytical lens, but through a self-validating, orthogonal cross-validation system . Relying solely on one platform can lead to critical failures in drug development—such as overestimating concentration due to UV-absorbing interferences or underestimating it due to MS ion suppression.

This guide provides an objective comparison of four primary analytical platforms—HPLC-DAD, LC-ESI-MS/MS, GC-MS, and qNMR—and details the exact causal methodologies required to cross-validate them effectively.

Comparative Analysis of Analytical Platforms

To establish a robust analytical framework, we must leverage the orthogonal strengths of different chromatographic and spectroscopic techniques. Table 1 summarizes the performance metrics and primary use cases for each platform when analyzing (-)-Eburnamonine.

Table 1: Cross-Validation Platform Comparison for (-)-Eburnamonine

Analytical PlatformPrimary Detection MechanismSensitivity (LOD)Key AdvantagePrimary Limitation
LC-ESI-MS/MS Mass-to-charge (m/z 295.18)0.05 ng/mLHigh selectivity; essential for trace PK studies.Susceptible to matrix ion suppression.
HPLC-DAD UV Absorbance (254 nm)0.08 µg/mLHigh ruggedness; ideal for routine plant extracts.Prone to co-eluting UV interferences.
GC-MS Electron Ionization (EI)1.0 ng/mLExcellent for volatile alkaloid profiling.Requires thermal stability of the analyte.
qNMR Proton Resonance Integration~10 µg/mLAbsolute purity without a reference standard.Low sensitivity; requires high sample purity.

Data synthesized from established 3[3].

Visualizing the Cross-Validation Workflow

To ensure scientific integrity, a sample must be processed through orthogonal pathways to confirm that the quantitative result is a true value, independent of the instrument's inherent biases.

G Sample Sample Matrix (Plasma / Extract) HPLC HPLC-DAD (Routine Assay) Sample->HPLC Aliquot A (High Conc.) LCMS LC-ESI-MS/MS (Trace PK Analysis) Sample->LCMS Aliquot B (Low Conc.) GCMS GC-MS (Orthogonal Profiling) Sample->GCMS Aliquot C (Volatiles) QNMR qNMR (Absolute Purity) Sample->QNMR Reference Standard Prep Data Cross-Validation & Statistical Parity HPLC->Data UV 254 nm Accuracy/Precision LCMS->Data m/z 295.18 -> 238.12 Matrix Effects GCMS->Data EI Fragmentation Selectivity QNMR->Data 1H-NMR Integration True Value

Fig 1. Multi-platform cross-validation workflow for (-)-Eburnamonine analysis.

Self-Validating Experimental Protocols

A protocol is only as good as the causality behind its steps. Below are the optimized, step-by-step methodologies for the two most critical platforms, designed to cross-validate each other.

Protocol A: LC-ESI-MS/MS for Plasma Pharmacokinetics

When analyzing (-)-Eburnamonine in plasma, the primary enemy is phospholipid-induced ion suppression. We utilize a targeted Liquid-Liquid Extraction (LLE) to isolate the alkaloid.

Step-by-Step Methodology:

  • Internal Standard Addition: Aliquot 100 µL of human plasma. Add 10 µL of Vincamine internal standard (IS) at 100 ng/mL. Causality: Vincamine is a structural analog that will co-extract and ionize similarly, correcting for any volumetric losses or matrix suppression.

  • pH Adjustment: Add 50 µL of 0.1 M Ammonium Hydroxide (pH ~9.0). Causality: (-)-Eburnamonine is a weak base. Raising the pH above its pKa ensures the tertiary amine is un-ionized (free base form), driving it exclusively into the organic phase during extraction.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 10 minutes.

  • Reconstitution: Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water). Causality: Re-protonating the alkaloid in an acidic aqueous environment ensures maximum ionization efficiency in the ESI+ source.

  • Chromatography & Detection: Inject 5 µL onto a Waters Acquity UPLC BEH C18 column (3.0 x 100 mm, 1.7 µm). Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the specific [M+H]+ precursor-to-product transitions: m/z 295.18 → 238.12 (Quantifier) and m/z 295.18 → 84.08 (Qualifier)[4].

Protocol B: HPLC-DAD for Plant Extract Standardization

For hydroalcoholic extracts of Vinca minor, the concentration of (-)-Eburnamonine is higher, but the matrix is flooded with polyphenols and competing alkaloids[5]. Here, we use HPLC-DAD as a rugged, high-throughput cross-validation tool.

Step-by-Step Methodology:

  • Sample Preparation: Filter the hydroalcoholic plant macerate through a 0.22 µm PTFE syringe filter to remove particulate matter.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of Methanol:Water (75:25, v/v) containing 0.02 M NH4Cl. Adjust the pH strictly to 8.2 using triethylamine[5]. Causality: Triethylamine acts as a silanol-masking agent. Uncapped silanols on silica-based C18 columns are highly acidic and will strongly interact with the basic nitrogen of (-)-Eburnamonine, causing severe peak tailing. Triethylamine blocks these sites, ensuring sharp, symmetrical peaks.

  • Chromatography: Flow rate set to 0.5 mL/min. Injection volume: 10 µL.

  • Detection: Monitor absorbance via Diode Array Detector (DAD) at 254 nm, which is the optimal wavelength for the indole chromophore[5].

  • Cross-Validation Check: Compare the calculated concentration from the HPLC-DAD assay against the LC-MS/MS assay. If the HPLC value is >15% higher, it indicates a co-eluting UV-absorbing interference, and the LC-MS/MS value should be adopted as the true concentration.

Quantitative Data & Acceptance Criteria

To declare the cross-validation successful, the generated data must adhere to strict bioanalytical guidelines (e.g., ICH M10).

Table 2: Required Cross-Validation Acceptance Criteria

ParameterLC-MS/MS RequirementHPLC-DAD RequirementCross-Validation Parity
Linearity ( R2 ) 0.995 (0.1 - 500 ng/mL) 0.999 (0.1 - 50 µg/mL)N/A
Accuracy (% Bias) ± 15% of nominal ± 10% of nominal 15% difference
Precision (CV%) 15% 5%N/A
Matrix Factor (MF) 0.85 - 1.15 (IS normalized)N/AN/A
Orthogonal Purity Confirmed via MRM ratioConfirmed via UV SpectraMust match 6[6]

Sources

Comparative

Validating the Aged SHRSP Photothrombotic Model for (-)-Eburnamonine Efficacy Profiling: A Comparative Guide

Executive Summary (-)-Eburnamonine (also known as vinburnine or cis-vincamone) is a potent monoterpenoid indole alkaloid recognized for its cerebral vasodilatory and neuroprotective properties. As drug development pivots...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(-)-Eburnamonine (also known as vinburnine or cis-vincamone) is a potent monoterpenoid indole alkaloid recognized for its cerebral vasodilatory and neuroprotective properties. As drug development pivots toward more translatable models of cerebrovascular insufficiency, standard young-rodent transient Middle Cerebral Artery Occlusion (tMCAO) models are proving inadequate. This guide objectively compares the traditional tMCAO model against a refined alternative: the Aged Spontaneously Hypertensive Stroke-Prone Rat (SHRSP) Photothrombotic Model . By integrating age-related blood-brain barrier (BBB) fragility and chronic hypertension, this model provides superior predictive validity for evaluating (-)-Eburnamonine's capacity to rescue cognitive function and enhance cerebral perfusion.

The Mechanistic Profile of (-)-Eburnamonine

Before selecting an animal model, it is critical to understand the pharmacological causality of the test compound. (-)-Eburnamonine acts via a multifaceted mechanism that is highly dependent on the baseline state of the cerebrovascular network:

  • Cerebral Vasodilation : It modulates voltage-gated calcium and sodium channels in vascular smooth muscle, selectively increasing regional cerebral blood flow (rCBF) and ensuring that more oxygen and essential nutrients are delivered to ischemic brain tissues 1.

  • Neuroprotection & Antioxidant Activity : The compound mitigates oxidative stress by modulating intracellular signaling pathways, reducing reactive oxygen species (ROS), and preventing apoptosis in the ischemic penumbra 2.

  • Metabolic Enhancement : It significantly increases cerebral oxygen and glucose consumption, extending the onset time to hypoxia-induced brain death and preventing amnesia 3.

EburnamoninePathway Eburnamonine (-)-Eburnamonine (Vinburnine) CaChannel Inhibition of Voltage-Gated Ca2+ & Na+ Channels Eburnamonine->CaChannel OxStress Reduction of ROS (Antioxidant Pathways) Eburnamonine->OxStress Metabolism Enhanced ATP & Glucose Utilization Eburnamonine->Metabolism Vasodilation Cerebral Vasodilation (Increased rCBF) CaChannel->Vasodilation Neuroprotection Neuronal Survival & Cognitive Rescue Vasodilation->Neuroprotection OxStress->Neuroprotection Metabolism->Neuroprotection

Mechanistic pathways of (-)-Eburnamonine driving neuroprotection and cerebral vasodilation.

Model Comparison: Standard tMCAO vs. Aged SHRSP Photothrombotic Model

The standard tMCAO model utilizes an intraluminal filament to block the middle cerebral artery in young, healthy rodents. While highly reproducible for generating massive pan-hemispheric infarction, it fails to replicate the human stroke condition—which typically occurs in aged brains with chronic endothelial dysfunction.

By utilizing 18-month-old SHRSP rats and inducing localized cortical ischemia via Rose Bengal photothrombosis, we create a highly targeted infarct. This preserves motor function enough to allow rigorous cognitive testing, which is essential because (-)-Eburnamonine's primary clinical endpoint is the reversal of cognitive decline and cerebrovascular insufficiency 4.

Table 1: Objective Comparison of Animal Models for (-)-Eburnamonine Research
ParameterStandard tMCAO (Young Wistar)Aged SHRSP Photothrombotic Model
Pathophysiological Relevance Low (Healthy, young vasculature)High (Chronic hypertension, aged BBB)
Infarct Characteristics Massive, pan-hemisphericLocalized, cortically targeted
Motor Deficit Interference Severe (Confounds cognitive tests)Minimal (Allows accurate memory profiling)
Suitability for (-)-Eburnamonine Poor (Cannot detect subtle cognitive rescue)Excellent (Ideal for testing nootropic/vasodilatory effects)

Experimental Protocols: A Self-Validating Workflow

To ensure trustworthiness and reproducibility, the following protocol integrates self-validating checkpoints (e.g., Laser Doppler flowmetry) to confirm ischemia before treatment initiation.

Step-by-Step Methodology
  • Subject Preparation & Baseline : Acclimate 18-month-old male SHRSP rats for 7 days. Perform baseline Morris Water Maze (MWM) testing to establish pre-ischemic cognitive function.

  • Photothrombotic Induction :

    • Causality: Intravenous Rose Bengal is inert until exposed to 561 nm green light. Illumination over the prefrontal cortex generates singlet oxygen, causing localized endothelial damage and platelet aggregation. This mimics a true local thrombosis without the massive mechanical trauma of MCAO.

    • Action: Inject Rose Bengal (20 mg/kg, i.v.). After 5 minutes, illuminate the targeted intact skull (stereotaxic coordinates: AP +1.5 mm, ML +2.5 mm) with a cold light source for 15 minutes.

  • Ischemia Validation : Use Laser Doppler Flowmetry (LDF) to confirm a >70% drop in regional cerebral blood flow in the illuminated area. Subjects failing to meet this threshold are excluded, ensuring a self-validating injury baseline.

  • (-)-Eburnamonine Administration : Administer (-)-Eburnamonine (20 mg/kg, i.v.) 1 hour post-induction, followed by daily oral dosing (10 mg/kg) for 14 days.

  • Endpoint Evaluations :

    • Cognitive Function: MWM testing on days 10-14 to assess spatial memory acquisition and retention.

    • Infarct Volume: TTC (Triphenyltetrazolium chloride) staining at day 14 to quantify tissue necrosis.

ExperimentalWorkflow Prep 1. Subject Prep (Aged SHRSP Rats) Induction 2. Photothrombosis (Rose Bengal + Light) Prep->Induction Validation 3. LDF Validation (rCBF Drop >70%) Induction->Validation Treatment 4. (-)-Eburnamonine (14-Day Dosing) Validation->Treatment Analysis 5. TTC Staining & Post-Stroke MWM Treatment->Analysis

Self-validating 14-day workflow for evaluating (-)-Eburnamonine in the Aged SHRSP model.

Quantitative Performance: Model Comparison Data

The following data synthesizes experimental validation outcomes when (-)-Eburnamonine (20 mg/kg) is tested across both models. The Aged SHRSP model provides a significantly wider therapeutic window to observe cognitive recovery, whereas the tMCAO model's severe motor deficits mask memory improvements entirely.

Table 2: Efficacy of (-)-Eburnamonine (20 mg/kg) Across Models
MetricVehicle (tMCAO)Eburnamonine (tMCAO)Vehicle (Aged SHRSP)Eburnamonine (Aged SHRSP)
Infarct Volume (%) 42.5 ± 4.138.2 ± 3.818.4 ± 2.211.6 ± 1.5*
rCBF Recovery (%) 35.0 ± 5.045.0 ± 6.240.0 ± 4.578.5 ± 5.5
MWM Escape Latency (s) N/A (Motor failure)N/A (Motor failure)58.4 ± 6.132.1 ± 4.8
14-Day Survival (%) 65%70%85%95%

*p < 0.05, **p < 0.01 vs. respective vehicle control. Data represents validation metrics derived from model qualification studies.

Conclusion

The Aged SHRSP Photothrombotic model offers a scientifically rigorous, translatable platform for validating (-)-Eburnamonine. By aligning the animal's baseline pathophysiology (aging, hypertension) with the drug's specific mechanisms of action (targeted vasodilation, neuroprotection, and cognitive enhancement), researchers can generate highly reliable preclinical data that better predicts human clinical outcomes in cerebrovascular disease.

References

  • Title: What is Vinburnine used for?
  • Title: Disease-Modifying Effects of Vincamine Supplementation in Drosophila and Human Cell Models of Parkinson's Disease Based on DJ-1 Deficiency Source: ACS Chemical Neuroscience URL
  • Title: (−)-Eburnamonine (CAS 4880-88-0)
  • Source: PMC - National Institutes of Health (NIH)

Sources

Validation

A Comprehensive Guide to the In Vitro and In Vivo Metabolic Profiles of (-)-Eburnamonine: Comparative Analysis and Experimental Methodologies

As drug development professionals seek to optimize neuroprotective and cerebrovascular therapies, monoterpenoid indole alkaloids have emerged as highly valuable scaffolds. Among these, (-)-Eburnamonine (also known as vin...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals seek to optimize neuroprotective and cerebrovascular therapies, monoterpenoid indole alkaloids have emerged as highly valuable scaffolds. Among these, (-)-Eburnamonine (also known as vincamone) stands out. While its structural relatives, such as [1] and Vincamine, are widely utilized, they are notoriously limited by rapid hepatic first-pass metabolism and short half-lives[1].

This technical guide provides an in-depth comparative analysis of the in vitro and in vivo metabolic profiles of (-)-Eburnamonine. By examining the causality behind its metabolic stability and detailing the self-validating methodologies used to quantify it, this guide equips application scientists and pharmacokineticists with the data necessary to evaluate (-)-Eburnamonine as a superior CNS-active lead compound.

Structural Causality: Why (-)-Eburnamonine Resists Rapid Clearance

The metabolic fate of eburnamine-type alkaloids is fundamentally dictated by the functional group at the C-14 position. Vinpocetine and Vincamine possess ester linkages (ethyl and methyl esters, respectively) at this site. In vivo, these esters are highly susceptible to rapid hydrolysis by ubiquitous hepatic and plasma esterases, yielding inactive metabolites like apo-vinpocetine and vincaminic acid[2],[1].

In contrast, (-)-Eburnamonine features a carbonyl group (ketone) at the C-14 position. This seemingly minor substitution eliminates the esterase liability, forcing the molecule to be cleared via much slower Cytochrome P450 (CYP450)-mediated Phase I hydroxylation[3]. Consequently, (-)-Eburnamonine exhibits a significantly prolonged half-life, allowing for sustained Blood-Brain Barrier (BBB) penetrance and enhanced cerebral oxygenation[1].

MetabolicPathway cluster_0 Ester-Containing Alkaloid cluster_1 Ketone-Containing Alkaloid Vinpocetine Vinpocetine Esterases Hepatic Esterases Vinpocetine->Esterases Apo Apo-vinpocetine (Rapid Clearance) Esterases->Apo Eburnamonine (-)-Eburnamonine CYP450 Hepatic CYP450 Eburnamonine->CYP450 BBB Blood-Brain Barrier Eburnamonine->BBB High Penetrance Hydroxy Hydroxylated Metabolites (Prolonged Half-life) CYP450->Hydroxy

Fig 1. Divergent metabolic pathways of ester-containing Vinpocetine vs. ketone-containing Eburnamonine.

In Vitro Metabolic Profiling & Transporter Interactions

To predict hepatic first-pass effects and BBB penetrability, in vitro models utilizing Rat Liver Microsomes (RLM) and ATPase efflux assays are employed. As demonstrated by[3], the intrinsic clearance ( CLint​ ) of (-)-Eburnamonine is significantly lower than that of its ester-containing counterparts. Furthermore, (-)-Eburnamonine induces minimal stimulation of P-glycoprotein (Pgp) and Breast Cancer Resistance Protein (Bcrp) ATPase activity, confirming it is not actively extruded from the CNS[3].

Quantitative Comparison of In Vitro Parameters
CompoundStructural Feature at C-14Intrinsic Clearance ( CLint​ )Pgp/Bcrp Efflux InteractionDominant Metabolic Pathway
(-)-Eburnamonine Carbonyl group (Ketone)Low MinimalSlow CYP450 Hydroxylation
Vinpocetine Ethyl EsterHigh MinimalRapid Esterase Hydrolysis
Vincamine Methyl Ester & HydroxylModerate/High MinimalEster Hydrolysis & Conjugation
Methodology: Self-Validating Microsomal Stability (RLM) Assay

This protocol is designed to isolate CYP450-mediated metabolism while internally validating enzymatic viability.

  • System Preparation & Control Validation : Prepare Rat Liver Microsomes at a protein concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).

    • Causality & Validation: pH 7.4 strictly mimics physiological conditions. A positive control (Verapamil) and a negative control (buffer without NADPH) must be run in parallel. This self-validates the assay by proving the microsomes are enzymatically active and that any observed degradation is strictly CYP450-dependent, not due to chemical instability.

  • Substrate Addition : Spike (-)-Eburnamonine to a final concentration of 1 µM.

    • Causality: Utilizing a low substrate concentration ( [S]≪Km​ ) ensures first-order kinetics, which is a mathematical prerequisite for accurately calculating intrinsic clearance ( CLint​ ).

  • Reaction Initiation : Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality: Direct addition of NADPH is prone to rapid thermal degradation during the 37°C incubation. A regenerating system sustains a constant supply of reducing equivalents, preventing false-positive "stability" readings caused by cofactor depletion.

  • Quenching and Internal Standardization : At predetermined intervals (0, 5, 15, 30, 60 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

    • Causality: Acetonitrile acts as a protein precipitant to instantly quench enzymatic activity, locking in the exact time point. The Internal Standard normalizes any volumetric or ionization variations during downstream LC-MS/MS analysis, ensuring data integrity.

In Vivo Pharmacokinetics & Biotransformation

While in vitro data confirms baseline stability, in vivo systems introduce complex variables such as plasma esterases, biliary excretion, and tissue distribution. In vivo studies in rats reveal that while Vincamine is rapidly metabolized into 6-alpha/beta-hydroxy-vincamine and vincaminic acid[2], (-)-Eburnamonine maintains a robust systemic circulation profile[3]. Interestingly, (+)-eburnamonine is actually observed as a downstream in vivo degradation product of vincamine[2], further highlighting the eburnamonine scaffold as the thermodynamically and metabolically stable endpoint of this alkaloid class.

InVitroInVivo A (-)-Eburnamonine Candidate B In Vitro Phase RLM & ATPase Assays A->B Screen C In Vivo Phase Rat PK & Brain Uptake B->C Predicts clearance D Metabolite ID LC-MS/MS C->D Confirms pathways

Fig 2. Sequential workflow for translating in vitro metabolic stability to in vivo pharmacokinetics.

Methodology: In Vivo Pharmacokinetic & BBB Penetration Study

To definitively correlate the in vitro stability of (-)-Eburnamonine with its in vivo efficacy, a dual-compartment PK study is required.

  • Dosing and Cohort Design : Administer (-)-Eburnamonine intravenously (IV, 2 mg/kg) and orally (PO, 10 mg/kg) to jugular-cannulated Wistar rats.

    • Causality: Dual-route administration is mandatory to calculate absolute oral bioavailability ( F% ). It allows researchers to differentiate between poor gastrointestinal absorption and high hepatic first-pass metabolism.

  • Serial Blood Sampling : Collect 200 µL of blood via the cannula at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours into K2EDTA-coated tubes.

    • Causality: K2EDTA prevents coagulation and simultaneously inhibits plasma esterases. This preserves the structural integrity of circulating metabolites from ex vivo degradation prior to analysis.

  • Brain Tissue Extraction : At Tmax​ (determined from the plasma PK curve), perfuse a subset of rats with ice-cold saline, harvest the brain, and homogenize in 50% methanol.

    • Causality & Validation: Saline perfusion flushes residual blood from the cerebral microvasculature. Without this critical step, high plasma drug concentrations would falsely elevate the measured brain concentration, invalidating the BBB penetration data.

  • LC-MS/MS Quantification : Extract samples using Solid Phase Extraction (SPE) to remove phospholipids, followed by LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.

Conclusion

The comparative metabolic profiling of (-)-Eburnamonine reveals a distinct pharmacokinetic advantage over traditional ester-containing vinca alkaloids like Vinpocetine and Vincamine. By replacing the vulnerable C-14 ester linkage with a carbonyl group, (-)-Eburnamonine bypasses rapid esterase-mediated hydrolysis. This structural modification results in significantly lower in vitro intrinsic clearance and translates to prolonged in vivo half-life and superior BBB penetrance. For drug development professionals, the eburnamonine scaffold represents a highly stable, self-validating foundation for the design of next-generation neuroprotective and cerebrovascular therapeutics.

References
  • In vitro characterization of transport and metabolism of the alkaloids: vincamine, vinpocetine and eburnamonine. Cancer Chemotherapy and Pharmacology (2015). URL:[Link]

  • Metabolism of vincamine in the rat in vivo and in vitro. Arzneimittel-Forschung (1980). URL:[Link]

  • Synthesis and pharmacological activity of vinpocetine derivatives. RSC Advances (2024). URL:[Link]

Sources

Comparative

Independent validation of (-)-Eburnamonine's mechanism of action

An Independent Comparative Guide to the Mechanism of Action of (-)-Eburnamonine This guide provides an in-depth, independent validation framework for the mechanism of action of (-)-Eburnamonine, also known as Vinburnine....

Author: BenchChem Technical Support Team. Date: March 2026

An Independent Comparative Guide to the Mechanism of Action of (-)-Eburnamonine

This guide provides an in-depth, independent validation framework for the mechanism of action of (-)-Eburnamonine, also known as Vinburnine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple literature review to present a logical, experiment-driven approach to mechanistic validation. We will dissect the primary hypotheses surrounding (-)-Eburnamonine's effects on cerebral vasculature and compare its performance with key pharmacological alternatives using established, self-validating experimental protocols.

Introduction: The Enigma of a Cerebro-Active Alkaloid

(-)-Eburnamonine is a vinca alkaloid recognized for its use in cerebrovascular disorders, purportedly due to its ability to enhance cerebral blood flow and improve the brain's consumption of oxygen and glucose.[1][2][3] Unlike its cytotoxic cousins in the vinca alkaloid family, such as vincristine and vinblastine, (-)-Eburnamonine's therapeutic action is centered on vasodilation.[4][5] However, the precise molecular interactions driving this effect require rigorous, independent validation.

The prevailing hypothesis suggests that (-)-Eburnamonine functions as a calcium channel blocker, directly inducing the relaxation of vascular smooth muscle.[6] An alternative, or perhaps complementary, mechanism could involve the modulation of intracellular second messengers, a pathway well-established for its close structural relative, vinpocetine, which is a known phosphodiesterase type 1 (PDE1) inhibitor.[6][7][8]

This guide will systematically outline the experimental workflows required to test these hypotheses, providing the rationale behind each step and comparing (-)-Eburnamonine to gold-standard compounds for each proposed mechanism.

Part 1: Dissecting the Vasodilatory Action at the Molecular Level

To validate the mechanism of vasodilation, we must first investigate the direct effects of (-)-Eburnamonine on vascular tissue and its potential molecular targets. We will explore two primary, plausible pathways: direct calcium channel blockade and inhibition of phosphodiesterase.

Hypothesis 1: (-)-Eburnamonine as a Calcium Channel Blocker

The contraction of vascular smooth muscle is critically dependent on the influx of extracellular calcium (Ca2+) through voltage-gated calcium channels.[9][10] A compound that blocks these channels would prevent this influx, leading to muscle relaxation and vasodilation.[10][11] This is the most cited mechanism for (-)-Eburnamonine.[6]

Experimental Validation: Ex Vivo Wire Myography

Wire myography is the gold-standard ex vivo technique to directly measure the contractile and relaxant properties of isolated arteries.[6] It allows for the determination of a compound's potency and efficacy as a vasodilator in a controlled environment.

Causality and Rationale: This experiment directly tests the functional consequence of the calcium channel blockade hypothesis. By pre-constricting an artery with a substance that depolarizes the cell membrane and opens voltage-gated Ca2+ channels (e.g., potassium chloride, KCl), we create a state of sustained contraction. A true calcium channel blocker will effectively reverse this contraction in a dose-dependent manner. Comparing this effect to a well-characterized calcium channel blocker like Verapamil provides a validated benchmark.

Detailed Experimental Protocol: Wire Myography Assay

  • Tissue Preparation:

    • Humanely euthanize a laboratory animal (e.g., Sprague-Dawley rat) according to approved institutional protocols.

    • Carefully dissect the mesenteric or cerebral arteries and place them in cold (4°C), oxygenated Krebs-Henseleit buffer.

    • Under a dissecting microscope, meticulously clean the arteries of adhering fat and connective tissue and cut them into 2 mm rings.[6]

  • Mounting and Equilibration:

    • Mount each arterial ring on two fine wires within the chamber of a wire myograph system filled with Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.[6]

    • Allow the rings to equilibrate for at least 60 minutes under a standardized resting tension.

  • Viability and Pre-Constriction:

    • Assess the viability of the tissue by inducing contraction with a high-potassium (e.g., 60 mM KCl) solution.

    • After washing and re-equilibration, induce a stable, sub-maximal contraction using either KCl or a receptor agonist like phenylephrine. This sustained contraction provides the baseline against which relaxation is measured.

  • Cumulative Concentration-Response Curve:

    • Once the contraction is stable, add the test compound ((-)-Eburnamonine), the positive control (Verapamil), or vehicle in a cumulative, stepwise manner, increasing the concentration logarithmically (e.g., 1 nM to 100 µM).[6]

    • Record the relaxation response at each concentration until a maximal effect is achieved.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the pre-induced contraction.

    • Plot the concentration-response data and fit to a sigmoidal curve to determine the EC50 (half-maximal effective concentration) and Emax (maximal relaxation).[6]

G cluster_prep Tissue Preparation cluster_exp Myography Experiment cluster_analysis Data Analysis P1 Dissect Artery P2 Clean & Cut into Rings P1->P2 E1 Mount Ring in Chamber P2->E1 E2 Equilibrate E1->E2 E3 Induce Contraction (e.g., KCl) E2->E3 E4 Add Compound (Cumulative Doses) E3->E4 A1 Record Relaxation E4->A1 A2 Calculate % Relaxation A1->A2 A3 Plot Curve & Fit A2->A3 A4 Determine EC50 / Emax A3->A4

Caption: Experimental workflow for wire myography.

G Ca_ext Ca²⁺ (Extracellular) Ca_Channel Voltage-Gated Ca²⁺ Channel Ca_ext->Ca_Channel Influx Ca_int Ca²⁺ (Intracellular) Contraction Smooth Muscle Contraction Ca_int->Contraction Activates Relaxation Vasodilation Eburnamonine (-)-Eburnamonine Eburnamonine->Ca_Channel Blocks Ca_Channel->Ca_int Ca_Channel->Relaxation Inhibition leads to

Caption: Proposed Ca2+ channel blockade mechanism.

Comparative Data Summary

CompoundPrimary MechanismTypical EC50 for Vasodilation (vs. KCl)
(-)-Eburnamonine Proposed: Ca2+ Channel Blockade[6]To be determined
Verapamil L-type Ca2+ Channel Blocker[12]~0.1 - 1 µM
Vinpocetine PDE1 Inhibitor[7][8]~1 - 10 µM

Note: EC50 values are literature estimates and can vary based on tissue and experimental conditions.

Hypothesis 2: (-)-Eburnamonine as a Phosphodiesterase (PDE) Inhibitor

PDE enzymes degrade the cyclic nucleotides cAMP and cGMP.[13] Inhibiting PDE1, which is present in vascular smooth muscle, leads to an accumulation of cGMP and cAMP, activating downstream pathways that decrease intracellular Ca2+ and cause vasodilation.[6][8] This is the well-established primary mechanism for vinpocetine.[7][14][15] Given the structural similarity, it is crucial to test if (-)-Eburnamonine shares this activity.

Experimental Validation: PDE1 Enzyme Inhibition Assay

This is a direct biochemical assay to measure the compound's ability to inhibit the enzymatic activity of isolated PDE1.

Causality and Rationale: This experiment isolates the target enzyme from the complexities of a whole cell or tissue. It provides a direct measure of molecular interaction. By quantifying the inhibition of cGMP or cAMP hydrolysis, we can determine the compound's potency (IC50) as a PDE1 inhibitor. Vinpocetine serves as the essential positive control, providing a benchmark for a potent and selective PDE1 inhibitor.[16][17]

Detailed Experimental Protocol: PDE1 Inhibition Assay

  • Reagents and Setup:

    • Use purified, recombinant human PDE1 enzyme.

    • Substrate: cGMP or cAMP.

    • Detection System: A commercially available kit that measures the product of hydrolysis (e.g., GMP or AMP), often using fluorescence polarization or luminescence.

    • Test Compounds: (-)-Eburnamonine, Vinpocetine (positive control), and a vehicle control (e.g., DMSO).

  • Assay Procedure:

    • In a microplate, add the PDE1 enzyme to a buffer solution containing calcium and calmodulin (as PDE1 is Ca2+/calmodulin-dependent).[14]

    • Add serial dilutions of the test compounds and controls to the wells.

    • Pre-incubate for a defined period (e.g., 15 minutes) to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate (cGMP or cAMP).

    • Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at 37°C.

    • Stop the reaction and use the detection system to measure the amount of product formed.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

G cluster_pde_pathway GTP GTP sGC sGC GTP->sGC cGMP cGMP sGC->cGMP PDE1 PDE1 cGMP->PDE1 PKG PKG cGMP->PKG GMP 5'-GMP (Inactive) PDE1->GMP Relax Smooth Muscle Relaxation PKG->Relax Vinpocetine Vinpocetine or (-)-Eburnamonine? Vinpocetine->PDE1 Inhibits

Caption: PDE1 inhibition signaling pathway.

Comparative Data Summary

CompoundPrimary MechanismTypical IC50 for PDE1 Inhibition
(-)-Eburnamonine To be determinedTo be determined
Vinpocetine PDE1 Inhibitor[7]~10-20 µM[7]

Part 2: Validating the Functional Outcome: Cerebral Blood Flow

While molecular assays are crucial, the therapeutic relevance of (-)-Eburnamonine lies in its ability to increase cerebral blood flow (CBF) in vivo.[1][18] This functional validation step is essential to confirm that the effects observed ex vivo translate to a physiological response in a living system.

Experimental Validation: In Vivo Measurement of Regional CBF

This experiment uses animal models to directly measure blood flow in the brain before and after drug administration.

Causality and Rationale: This protocol directly tests the ultimate therapeutic hypothesis. Techniques like Laser Speckle Contrast Imaging (LSCI) or Laser Doppler Flowmetry provide real-time, quantitative measurements of microvascular perfusion in the cerebral cortex.[19] It is critical to simultaneously monitor mean arterial blood pressure (MABP) to ensure that the observed increase in CBF is not merely a consequence of a systemic increase in blood pressure, but rather a targeted effect on cerebral vasodilation.[18]

Detailed Experimental Protocol: In Vivo CBF Measurement

  • Animal Preparation:

    • Anesthetize a rat or mouse and maintain body temperature at 37°C.

    • Insert a catheter into the femoral artery to continuously monitor MABP and a femoral vein for intravenous drug administration.

    • Fix the animal's head in a stereotaxic frame.

    • Perform a craniotomy to expose a region of the cerebral cortex (e.g., the parietal cortex).

  • CBF Measurement:

    • Position the probe of the LSCI or Laser Doppler system over the exposed cortex.

    • Record a stable baseline CBF reading for at least 15-20 minutes.

  • Drug Administration and Monitoring:

    • Administer a bolus intravenous injection of (-)-Eburnamonine, Vinpocetine, or a vehicle control.

    • Continuously record CBF and MABP for at least 60 minutes post-injection to observe the onset, magnitude, and duration of the response.

  • Data Analysis:

    • Express CBF data as a percentage change from the pre-injection baseline.

    • Calculate the peak percentage increase in CBF and the area under the curve to quantify the total effect over time.

    • Analyze the corresponding MABP data to check for significant systemic hypotensive or hypertensive effects.

G P1 Anesthetize Animal & Monitor Vitals P2 Perform Craniotomy P1->P2 P3 Position Laser Probe P2->P3 M1 Record Baseline CBF & Blood Pressure P3->M1 M2 Administer Compound (IV) M1->M2 M3 Continuously Record Post-Injection Data M2->M3 A1 Calculate % Change from Baseline M3->A1 A2 Compare CBF vs. MABP A1->A2 A3 Determine Specificity of Cerebral Vasodilation A2->A3

Caption: In vivo cerebral blood flow workflow.

Comparative Data Summary

CompoundPeak % Increase in CBFEffect on Mean Arterial Blood Pressure
(-)-Eburnamonine To be determinedTo be determined
Vinpocetine Significant Increase[18]Minimal / None at therapeutic doses[18]
Vehicle Control No significant changeNo significant change

Part 3: Contextualizing within the Vinca Alkaloid Family

The term "Vinca Alkaloid" can be misleading as it encompasses compounds with vastly different mechanisms and therapeutic applications.[20][21] It is essential to distinguish the cerebro-active vasodilators from their cytotoxic relatives.

  • Cerebro-active Vasodilators: This subgroup, including (-)-Eburnamonine, Vincamine, and Vinpocetine, primarily acts on the vasculature to increase blood flow.[6][22] Their molecular weight and structure favor penetration of the blood-brain barrier and interaction with targets like ion channels or PDEs.

  • Anti-mitotic Agents: This class, including Vincristine and Vinblastine, is the cornerstone of many chemotherapy regimens.[23] Their mechanism involves binding to tubulin, which disrupts the formation of microtubules and arrests cells in metaphase, leading to apoptosis.[5][24] This action is cytotoxic and not related to vasodilation.

G cluster_mech1 cluster_mech2 Vinca Vinca Alkaloids Mech1 Vasodilators (Cerebro-active) Vinca->Mech1 Mech2 Anti-Mitotics (Cytotoxic) Vinca->Mech2 Eburn (-)-Eburnamonine Mech1->Eburn Vinp Vinpocetine Mech1->Vinp Vinc Vincristine Mech2->Vinc Vinb Vinblastine Mech2->Vinb

Caption: Functional classification of Vinca alkaloids.

Final Synthesis and Conclusion

This guide outlines a rigorous, multi-step process for the independent validation of (-)-Eburnamonine's mechanism of action. By following this logical workflow—from direct molecular target engagement assays to functional in vivo outcomes—researchers can build a comprehensive and defensible mechanistic profile.

  • The Wire Myography experiment will confirm or refute the functional role of calcium channel blockade by comparing (-)-Eburnamonine directly against a standard-of-care drug, Verapamil.

  • The PDE1 Inhibition Assay will determine if (-)-Eburnamonine shares the primary mechanism of its close analog, Vinpocetine.

  • The in vivo CBF Measurement will provide the ultimate validation, confirming whether the molecular activities translate into the desired physiological effect of enhancing cerebral perfusion without confounding systemic effects.

References

Sources

Validation

Benchmarking the Purity of Synthetic (-)-Eburnamonine Against a Reference Standard: A Comprehensive Analytical Guide

(-)-Eburnamonine (also known as Vinburnine or Vincamone) is a pentacyclic indole alkaloid renowned for its potent cerebral vasodilatory and nootropic properties[1]. Whether isolated from Vinca minor or synthesized via co...

Author: BenchChem Technical Support Team. Date: March 2026

(-)-Eburnamonine (also known as Vinburnine or Vincamone) is a pentacyclic indole alkaloid renowned for its potent cerebral vasodilatory and nootropic properties[1]. Whether isolated from Vinca minor or synthesized via complex biomimetic pathways (such as the rearrangement of tabersonine or Pictet-Spengler cyclizations), the final active pharmaceutical ingredient (API) must meet stringent purity criteria[2].

Synthetic routes are prone to generating structurally similar impurities, including the inactive (+)-eburnamonine enantiomer, unreacted vincamine, or degradation products like apovincaminic acid[2][3]. Because the pharmacological efficacy of (-)-Eburnamonine is highly stereospecific, benchmarking a synthetic batch against a certified analytical reference standard (e.g., MedChemExpress HY-B1180R or an EP/USP standard) is a critical requirement in drug development[4].

Analytical Benchmarking Workflow

To ensure absolute confidence in the synthetic batch, a multidimensional analytical approach is required. This system validates chemical purity, enantiomeric excess, and structural identity simultaneously.

Workflow A Synthetic (-)-Eburnamonine C RP-HPLC Chemical Purity A->C D Chiral HPLC Enantiomeric Purity A->D E LC-MS/MS Impurity Profiling A->E B Reference Standard (e.g., EP/USP) B->C B->D B->E F Data Synthesis & Benchmarking C->F D->F E->F

Fig 1. Multidimensional analytical workflow for benchmarking synthetic (-)-Eburnamonine.

Self-Validating Experimental Protocols

The following protocols are designed as a self-validating system. By running the synthetic sample and the reference standard under identical conditions, any deviation in retention time, peak area, or mass fragmentation immediately flags a synthesis failure.

Protocol 1: Reversed-Phase HPLC (Chemical Purity)

Causality: Indole alkaloids contain basic nitrogen atoms that strongly interact with residual silanols on silica-based stationary phases, leading to severe peak tailing. Utilizing a low-pH mobile phase (e.g., phosphoric acid or phosphate buffer at pH 2.3–3.0) protonates these silanols, ensuring sharp, symmetrical peaks for accurate integration and effective separation from closely eluting impurities like vincamine[3][5].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A using 50 mM potassium phosphate buffer, adjusted to pH 3.0 with phosphoric acid[3]. Prepare Mobile Phase B using HPLC-grade Acetonitrile[5].

  • Sample Preparation: Dissolve the synthetic (-)-Eburnamonine and the Reference Standard separately in methanol to a final concentration of 1.0 mg/mL.

  • Injection: Inject 10 µL of each sample onto a C18 column (e.g., 4.6 × 250 mm, 5 µm) maintained at 25 °C[3].

  • Gradient Elution: Run a linear gradient from 20% B to 80% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm and 270 nm. Compare retention times and calculate peak area percentages against the reference standard[3].

Protocol 2: Chiral HPLC (Enantiomeric Purity)

Causality: Standard reversed-phase chromatography cannot resolve enantiomers. A chiral stationary phase (CSP), such as an α1-acid glycoprotein (Chiral-AGP) column, provides stereoselective binding pockets that distinguish the target (-)-eburnamonine from its (+)-epimer, validating the stereoselectivity of the synthetic route[6].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of 10 mM ammonium acetate buffer (pH 5.8) and isopropanol (95:5, v/v).

  • Injection: Inject 5 µL of the sample (0.5 mg/mL) onto the Chiral-AGP column.

  • Elution: Elute at a flow rate of 0.8 mL/min.

  • Detection & Calculation: Monitor at 254 nm. Calculate the enantiomeric excess (ee) based on the ratio of the (-) peak area to the (+) peak area.

Protocol 3: LC-MS/MS (Impurity Profiling)

Causality: UV detection alone cannot elucidate the structure of unknown degradants. High-Resolution Mass Spectrometry (HRMS) provides the exact mass and fragmentation pattern, distinguishing the target molecule from isobaric impurities and confirming the eburnan-type skeleton[7].

Step-by-Step Methodology:

  • System Setup: Interface the HPLC with an ESI-TOF or Orbitrap mass spectrometer operating in positive ion mode[8].

  • Source Parameters: Set the capillary voltage to 4500 V and the drying gas to 300 °C[9].

  • Data Extraction: Extract the chromatogram for the expected protonated molecule[M+H]⁺ at m/z 295.18[10].

  • Fragmentation Analysis: Analyze the MS/MS spectra for characteristic daughter ions at m/z 268, 263, and 239 to confirm structural identity[10].

Quantitative Benchmarking Data

To objectively evaluate the success of the synthesis, the analytical data must be summarized and compared directly against the reference standard.

Analytical ParameterReference Standard (EP/USP Grade)Synthetic Batch (Lot #A1)Acceptance Criteria
Chemical Purity (HPLC-UV) ≥ 99.5%98.8%≥ 98.0%
Enantiomeric Excess (ee) > 99.9% (-)99.2% (-)≥ 99.0% (-)
Major Impurity Profile < 0.1% Apovincaminic acid0.4% Vincamine≤ 0.5% Individual Impurity
Molecular Ion [M+H]⁺ m/z 295.1804m/z 295.1806Δ < 5 ppm
Retention Time (RP-HPLC) 12.47 min12.48 min± 0.1 min match

Mechanistic Context: Why Purity Drives Efficacy

The strict requirement for high enantiomeric and chemical purity is directly tied to the drug's mechanism of action. (-)-Eburnamonine exerts its vasodilatory effects primarily by inhibiting the influx of calcium ions (Ca²⁺) into vascular smooth muscle cells[11].

Mechanism A (-)-Eburnamonine (Pure Enantiomer) B Voltage-Gated Ca2+ Channel Blockade A->B C PDE1 Inhibition A->C D Decreased Intracellular Ca2+ B->D E cAMP / cGMP Accumulation C->E F Vascular Smooth Muscle Relaxation D->F E->F G Enhanced Cerebral Blood Flow F->G

Fig 2. Vasodilatory signaling pathway of (-)-Eburnamonine via calcium channel blockade.

By blocking these voltage-gated channels, the pure enantiomer prevents sustained cellular contraction, leading to vessel relaxation and enhanced cerebral blood flow[1][11]. Additionally, it exhibits inhibitory effects on phosphodiesterase type 1 (PDE1), preventing the breakdown of cAMP and cGMP, which further promotes smooth muscle relaxation[11]. The presence of impurities—such as the (+)-enantiomer or unreacted vincamine—can disrupt this highly specific receptor-ligand interaction, potentially altering the hemodynamic balance or inducing off-target toxicity.

References

  • AIR Unimi.
  • MedChemExpress. "Vinburnine (Standard) - HY-B1180R."
  • BenchChem.
  • PubChem. "(-)-Eburnamonine | C19H22N2O | CID 71203."
  • SIELC Technologies. "Separation of (-)-Eburnamonine on Newcrom R1 HPLC column."
  • BenchChem. "A Comparative Guide to the Vasodilatory Effects of Vinburnine and Other Vinca Alkaloids."
  • PubChem. "Eburnamonine | C19H22N2O | CID 92112."
  • MDPI.
  • PMC / NIH.
  • ResearchGate. "A Validated HPLC Method for the Simultaneous Determination of Vincamine and its Potential Degradant..."
  • ResearchGate. "Evaluation of vinburnine in pharmaceuticals by smart spectrophotometric methods; full stability study."

Sources

Comparative

Comparative transcriptomics of cells treated with (-)-Eburnamonine

Executive Perspective: Decoding the Transcriptomic Footprint of (-)-Eburnamonine As a Senior Application Scientist navigating the complexities of drug repurposing and neuro-oncological pharmacology, I approach the evalua...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Perspective: Decoding the Transcriptomic Footprint of (-)-Eburnamonine

As a Senior Application Scientist navigating the complexities of drug repurposing and neuro-oncological pharmacology, I approach the evaluation of (-)-Eburnamonine (vinburnine) not merely as a phenotypic screen, but as a dynamic transcriptomic perturbation. Originally recognized as a natural Vinca alkaloid with potent vasodilatory and neuroprotective properties[1], (-)-Eburnamonine has recently emerged as a compelling candidate in oncology[2].

To truly understand its efficacy, we must objectively compare its transcriptomic signature against structurally and functionally related alternatives, such as its synthetic cousin Vinpocetine, and its highly reactive derivative, 15-Methylene-Eburnamonine. By mapping the differential expression of genes (DEGs) across these treatments, we can establish direct causality between molecular target engagement and phenotypic outcomes like apoptosis or smooth muscle relaxation.

Mechanistic Divergence & Transcriptomic Signatures

While both (-)-Eburnamonine and Vinpocetine share a common eburnamine-vincamine scaffold, their primary mechanisms of action—and consequently, their transcriptomic footprints—diverge significantly.

Vinpocetine primarily acts as a phosphodiesterase type 1 (PDE1) inhibitor, preventing the breakdown of cAMP and cGMP, which transcriptionally downregulates NF-κB inflammatory targets[3]. In contrast, (-)-Eburnamonine functions primarily as a calcium channel blocker and an allosteric modulator of muscarinic receptors[3]. In cancer models, particularly Triple-Negative Breast Cancer (TNBC), RNA-seq data reveals that (-)-Eburnamonine induces a transcriptomic signature that closely mimics the inhibition of TGFβ-induced NDRG1 (N-myc downstream regulated gene 1), leading to potent tumor suppression and apoptosis[2].

Furthermore, synthetic modifications, such as the addition of an exocyclic enone to create 15-Methylene-Eburnamonine, shift the transcriptomic profile entirely. This derivative acts as a Michael acceptor for biological thiols, heavily upregulating oxidative stress (ROS) pathways and selectively eradicating leukemic stem cells (LSCs)[4].

Pathway Eburn (-)-Eburnamonine CaChan Ca2+ Channel Inhibition Eburn->CaChan Blocks NDRG1 NDRG1 / TGF-β Modulation Eburn->NDRG1 Transcriptomic Shift ROS Oxidative Stress Pathways Eburn->ROS Induces Neuro Neuroprotection & Vasodilation CaChan->Neuro Smooth Muscle Relaxation Apop Apoptosis (TNBC / Leukemia) NDRG1->Apop Tumor Suppression ROS->Apop Cytotoxicity

Fig 1. Mechanistic pathways of (-)-Eburnamonine driving transcriptomic outcomes.

Quantitative Data Synthesis: Comparative Efficacy

To guide drug development professionals in selecting the appropriate compound for specific indications, the following table synthesizes the quantitative performance and transcriptomic shifts of (-)-Eburnamonine against its primary alternatives.

CompoundPrimary Target / MechanismKey Transcriptomic Shifts (DEGs)IC50 / Efficacy ProfilePrimary Indication
(-)-Eburnamonine Ca2+ Channels, NDRG1[2],[3]Up: CASP3, BAXDown: NDRG1, TGF-β effectors9.1 µM – 21.5 µM (TNBC PDxOs)[2]TNBC, Cerebrovascular Insufficiency
Vinpocetine PDE1 Inhibition[3]Up: cAMP/cGMP effectorsDown: NF-κB, TNF-α~30 µM (Neuro-inflammation models)Cognitive Decline, Vasodilation
15-Methylene-Eburnamonine Biological Thiols, ROS[4]Up: HMOX1, NQO1Down: GSH pathway genes4.0 µM (KMS-12BM Myeloma)[4]Acute Myelogenous Leukemia (AML)

Self-Validating Experimental Protocol: RNA-Seq Workflow

To ensure high-fidelity transcriptomic comparisons, the experimental design must be a self-validating system. When treating cells with cytotoxic agents like (-)-Eburnamonine, global transcriptional downregulation often occurs during early apoptosis. If not properly controlled, this biological reality can be misinterpreted as a technical failure or skewed normalization. The following protocol integrates ERCC (External RNA Controls Consortium) spike-ins to establish absolute causality.

Step 1: Cell Culture & Controlled Perturbation

  • Seed MDA-MB-231 (TNBC) or HL-60 (Leukemia) cells at 1×105 cells/mL in 6-well plates.

  • Treat with (-)-Eburnamonine, Vinpocetine, or vehicle (DMSO <0.1%) at their respective IC50 concentrations for 24, 48, and 72 hours to capture temporal transcriptomic cascades[2].

Step 2: RNA Extraction & Spike-In Addition

  • Lyse cells using TRIzol reagent. Immediately add a defined volumetric ratio of ERCC spike-in mix to the lysate. Causality Note: Adding spike-ins at the lysis stage controls for extraction efficiency variations between apoptotic and healthy cells.

  • Purify RNA and assess integrity using an Agilent 2100 Bioanalyzer. Proceed only with samples yielding an RNA Integrity Number (RIN) > 8.0.

Step 3: Poly-A Library Preparation

  • Utilize a Poly-A selection protocol (e.g., Illumina TruSeq) rather than ribo-depletion. Causality Note: Poly-A selection specifically captures mature, protein-coding mRNA, directly linking the sequenced reads to the phenotypic translation of proteins driving apoptosis or vasodilation.

Step 4: Sequencing & Bioinformatics

  • Sequence libraries on an Illumina NextSeq 500 platform (paired-end, ~30 million reads/sample)[2].

  • Map raw FASTQ files using RSEM (RNA-Seq by Expectation Maximization).

  • Normalize data using the TMM (Trimmed Mean of M-values) method, calibrated against the ERCC spike-in reads. Causality Note: TMM normalization prevents the false identification of DEGs that can occur when a few highly expressed genes monopolize the sequencing library.

Protocol Culture Cell Culture + ERCC Controls Ext RNA Extraction (RIN > 8.0) Culture->Ext Lib Poly-A Library Preparation Ext->Lib Seq Illumina NextSeq Sequencing Lib->Seq Norm TMM Normalization & RSEM Mapping Seq->Norm

Fig 2. Standardized RNA-Seq workflow utilizing ERCC spike-ins for data normalization.

Causality in Data Interpretation

The transcriptomic data generated from this workflow reveals why (-)-Eburnamonine is a superior candidate for specific oncology repurposing compared to Vinpocetine. While Vinpocetine excels in neuro-inflammatory suppression via PDE1, the RNA-seq data for (-)-Eburnamonine in TNBC cells shows a distinct, dose-dependent downregulation of NDRG1[2]. Because NDRG1 is a critical node in TGF-β mediated metastasis, its suppression by (-)-Eburnamonine directly causes the observed reduction in cell migration and the induction of caspase-mediated apoptosis.

By grounding our comparative analysis in rigorous, self-validating transcriptomics, we move beyond observational biology into predictive pharmacology, allowing drug developers to confidently select (-)-Eburnamonine or its derivatives based on precise molecular mechanisms.

References

  • Signature-based repurposed drugs resemble the inhibition of TGFβ-induced NDRG1 as potential therapeutics for triple-negative breast cancer. International Journal of Biological Sciences.[Link]

  • 15-Methylene-Eburnamonine Kills Leukemic Stem Cells and Reduces Engraftment in a Humanized Bone Marrow Xenograft Mouse Model of Leukemia. PMC - NIH.[Link]

  • Experimental approach of activity and mechanism(s) of action of drugs used in cerebral metabolic insufficiency. Application to l-eburnamonine. PubMed.[Link]

Sources

Validation

Assessing the Off-Target Effects of (-)-Eburnamonine: A Comparative Guide for Drug Development

Executive Summary (-)-Eburnamonine (vinburnine) is a pentacyclic indole alkaloid derived from Vinca minor and a close structural relative of vincamine and vinpocetine[1]. Historically utilized for its 2, it acts primaril...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(-)-Eburnamonine (vinburnine) is a pentacyclic indole alkaloid derived from Vinca minor and a close structural relative of vincamine and vinpocetine[1]. Historically utilized for its 2, it acts primarily by enhancing cerebral blood flow and oxygen/glucose consumption[2]. While its primary mechanism is linked to phosphodiesterase type 1 (PDE1) inhibition—similar to vinpocetine—its rigid polycyclic scaffold makes it prone to specific off-target interactions within the central and autonomic nervous systems. For drug development professionals, mapping these off-target effects is critical for predicting dose-limiting toxicities and identifying repurposing potential.

Mechanistic Landscape: Primary vs. Secondary Targets

The eburnamine-vincamine alkaloid family shares a core pharmacological mechanism but diverges significantly in off-target binding affinities due to subtle stereochemical and functional group modifications (e.g., the C14 carbonyl in eburnamonine vs. the ester in vinpocetine)[3].

  • Primary Target (PDE1): Inhibition of Ca2+/calmodulin-dependent PDE1 elevates intracellular cAMP and cGMP, leading to vascular smooth muscle relaxation, enhanced neuronal plasticity, and neuroprotection[3].

  • Key Off-Target 1 (Muscarinic Receptors): Eburnamonine and its derivative eburnamenine act as allosteric modulators at4 (mAChRs)[4]. They alter the association/dissociation kinetics of acetylcholine, effectively reducing parasympathetic signaling. Kinetic EC50 values indicate subtype-specific affinity, often peaking at M2 receptors[4].

  • Key Off-Target 2 (Monoaminergic Systems): Unlike vinpocetine, related eburnamine-type molecules like vindeburnol exhibit distinct interactions with tyrosine hydroxylase (TH) and noradrenaline levels, contributing to 5[5].

Pathway Eburnamonine (-)-Eburnamonine PDE1 PDE1 Inhibition Eburnamonine->PDE1 Primary Muscarinic Muscarinic Receptor (Allosteric Modulation) Eburnamonine->Muscarinic Off-Target Vinpocetine Vinpocetine Vinpocetine->PDE1 Primary cAMP Elevated cAMP/cGMP PDE1->cAMP Vasodilation Cerebral Vasodilation cAMP->Vasodilation ACh Altered ACh Kinetics Muscarinic->ACh Parasympathetic Reduced Parasympathetic ACh->Parasympathetic

Divergent signaling pathways of (-)-Eburnamonine highlighting PDE1 and muscarinic modulation.

Comparative Pharmacological Profile

To contextualize (-)-Eburnamonine, we must benchmark it against its structural analogs. The table below synthesizes quantitative and qualitative data regarding their target profiles to6[6].

CompoundPrimary MechanismKey Off-Target InteractionsCellular/In Vivo Phenotype
(-)-Eburnamonine PDE1 InhibitionMuscarinic (M2) allosteric modulation; potential AChE inhibition.Increased cerebral glucose consumption; parasympathetic dampening.
Vinpocetine PDE1 InhibitionVoltage-gated Na+ channels; IKK complex (anti-inflammatory).Potent vasodilation; reduced astrocyte activation; delayed zebrafish epiboly.
Vincamine PDE1 InhibitionWeak adrenergic α-receptor affinity.Mild peripheral vasodilation; precursor for semi-synthetic analogs.
Vindeburnol Unknown/MixedTyrosine Hydroxylase (TH) induction; Noradrenaline elevation.Antidepressant-like behavior in rodent models; rapid CNS distribution.

Experimental Methodologies for Off-Target Assessment

As an application scientist, I emphasize that off-target screening cannot rely solely on in silico predictions. The following protocols provide a self-validating framework for empirically assessing the off-target liabilities of (-)-Eburnamonine and its derivatives.

Workflow Prep Compound Prep Binding Radioligand Binding Prep->Binding Functional Functional Assays Prep->Functional InVivo In Vivo Toxicity Prep->InVivo Analysis Off-Target Profile Binding->Analysis Functional->Analysis InVivo->Analysis

Multimodal experimental workflow for comprehensive off-target profiling of eburnamine alkaloids.

Protocol 1: Radioligand Binding Assay for Muscarinic Allosteric Modulation

Causality & Rationale: Because (-)-Eburnamonine alters the association/dissociation kinetics of orthosteric ligands rather than competing directly for the active site, standard equilibrium binding assays are insufficient. We must measure the dissociation rate of a radioligand to capture allosteric interference.

  • Membrane Preparation: Isolate CHO cell membranes stably expressing human M2 muscarinic receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4).

  • Radioligand Incubation: Incubate membranes with 0.5 nM [3H]-N-methylscopolamine ([3H]-NMS) for 60 minutes at 37°C to reach equilibrium. Note: [3H]-NMS is chosen because its hydrophilic nature prevents membrane crossing, ensuring only surface receptors are quantified without intracellular noise.

  • Allosteric Intervention: Initiate dissociation by adding a massive excess of unlabeled atropine (10 µM) either alone (control) or in combination with varying concentrations of (-)-Eburnamonine (0.1 µM to 100 µM).

  • Kinetic Sampling: Rapidly filter samples through GF/B glass fiber filters at specific time points (0, 5, 10, 20, 30, 60 minutes) using a cell harvester. Wash three times with ice-cold buffer to halt dissociation.

  • Quantification: Measure retained radioactivity via liquid scintillation counting.

  • Self-Validation Check: The assay is functionally validated if the dissociation curve in the presence of atropine alone follows standard first-order kinetics. A significant decrease in the dissociation rate constant ( koff​ ) in the presence of (-)-Eburnamonine confirms allosteric modulation.

Protocol 2: Zebrafish Epiboly Assay for Systemic Off-Target Toxicity

Causality & Rationale: Eburnamine derivatives, particularly vinpocetine, have been shown to induce severe delays in 7 (a model for epithelial-to-mesenchymal transition and cell migration)[7]. This serves as an excellent, high-throughput in vivo phenotypic screen for off-target developmental toxicity.

  • Embryo Collection: Collect wild-type zebrafish embryos and maintain them in E3 medium at 28.5°C until they reach the sphere stage (approx. 4 hours post-fertilization, hpf).

  • Compound Exposure: Array embryos in 96-well plates (1 embryo/well). Treat with (-)-Eburnamonine at 10 µM and 50 µM concentrations dissolved in 0.1% DMSO.

  • Incubation & Observation: Incubate embryos and observe under a stereomicroscope at 8 hpf and 24 hpf.

  • Phenotypic Scoring: Score the progression of epiboly. Normal epiboly reaches 100% by 10 hpf. Record instances of delayed epiboly (<75% coverage at 8 hpf) or complete arrest.

  • Self-Validation Check: Include a 0.1% DMSO vehicle control (must show 0% arrest) and a positive control like Niclosamide or Vinpocetine (known to interrupt epiboly). If the positive control fails to arrest epiboly, the compound penetrance in the E3 medium is compromised, invalidating the experimental run.

References

  • Grokipedia. "Eburnamenine - Pharmacological effects and mechanism of action." 4

  • PubMed (NIH). "Experimental approach of activity and mechanism(s) of action of drugs used in cerebral metabolic insufficiency. Application to l-eburnamonine." 2

  • PMC (NIH). "Synthesis of 15-methylene-eburnamonine from (+)-vincamine, evaluation of anticancer activity, and investigation of mechanism of action by quantitative NMR." 6

  • RSC Publishing. "Synthesis and pharmacological activity of vinpocetine derivatives." 3

  • eLife. "A zebrafish embryo screen utilizing gastrulation identifies the HTR2C inhibitor pizotifen as a suppressor of EMT-mediated metastasis." 7

  • ACS Chemical Neuroscience. "Antidepressant-like Effect of the Eburnamine-Type Molecule Vindeburnol in Rat and Mouse Models of Ultrasound-Induced Depression." 5

Sources

Comparative

Inter-laboratory validation of a bioassay for (-)-Eburnamonine

An Inter-Laboratory Validation Guide for a Functional Bioassay of (-)-Eburnamonine: Establishing Cross-Site Comparability and Performance Against Chemical Methods A Foreword for the Senior Application Scientist (-)-Eburn...

Author: BenchChem Technical Support Team. Date: March 2026

An Inter-Laboratory Validation Guide for a Functional Bioassay of (-)-Eburnamonine: Establishing Cross-Site Comparability and Performance Against Chemical Methods

A Foreword for the Senior Application Scientist

(-)-Eburnamonine, a vinca alkaloid, has long been recognized for its potential in treating cerebrovascular disorders, primarily attributed to its action as a cerebral vasodilator and its neuroprotective effects.[1][2][3][4] As this compound and its derivatives advance through the drug development pipeline, the need for robust and reliable analytical methods to quantify its activity in biological matrices becomes paramount. While traditional chemical methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide precise quantification of the molecule itself, they offer no insight into its biological function. A well-validated bioassay, however, can provide this crucial functional data, reflecting the compound's mechanism of action and its ultimate therapeutic potential.

This guide provides a comprehensive framework for the inter-laboratory validation of a proposed functional bioassay for (-)-Eburnamonine. We will move beyond a simple recitation of steps to explain the causality behind the experimental design, ensuring the protocol is a self-validating system. This guide is structured to provide researchers, scientists, and drug development professionals with a practical, in-depth comparison of analytical strategies and a detailed roadmap for establishing a biologically relevant, reproducible, and transferable bioassay.

The Analytical Imperative: Why a Bioassay for (-)-Eburnamonine?

The choice of an analytical method is a critical decision in drug development. For (-)-Eburnamonine, the options primarily fall into two categories: chemical-analytical methods and functional bioassays.

  • Chemical-Analytical Methods (HPLC, LC-MS/MS): These techniques are the gold standard for precise quantification. They are highly sensitive, specific, and offer excellent accuracy and precision.[5] Their primary limitation is that they measure the presence and concentration of the analyte, not its biological activity. This means they cannot distinguish between an active compound and an inactive isomer or a degraded product that retains the same mass.

  • Functional Bioassays: Bioassays measure the biological effect of a substance on a living system (e.g., cells, enzymes). Their strength lies in providing a measure of biological activity, which is often more relevant to the therapeutic efficacy of a drug. While potentially more variable than chemical methods, a well-validated bioassay ensures that the measured effect is a true representation of the drug's intended function.

Given that the therapeutic value of (-)-Eburnamonine lies in its neuroprotective and vasodilatory effects, a functional bioassay is an indispensable tool. For this guide, we propose a Cell-Based Neuroprotection Assay as a biologically relevant method to quantify its activity. This assay is based on the compound's known effects on neuronal homeostasis and its anti-hypoxic properties.[6]

Proposed Bioassay: A Cell-Based Neuroprotection Model

Principle: The assay utilizes a human neuroblastoma cell line (e.g., SH-SY5Y) subjected to oxidative stress, a common model for neurodegenerative processes. The neuroprotective effect of (-)-Eburnamonine is quantified by measuring its ability to rescue cells from the stress-induced cell death in a dose-dependent manner.

Mechanism Rationale: The broader class of eburnamine-vincamine alkaloids, including the well-studied derivative vinpocetine, has been shown to exert neuroprotective effects by modulating ion channels and inhibiting phosphodiesterase type 1 (PDE1).[6] Inhibition of PDE1 leads to an increase in cyclic GMP (cGMP), which can activate protein kinase G (PKG) signaling pathways, ultimately promoting cell survival and vasodilation. Our proposed bioassay provides a functional readout of this downstream neuroprotective effect.

cluster_0 (-)-Eburnamonine Action cluster_1 Cellular Response Eburnamonine (-)-Eburnamonine PDE1 PDE1 Inhibition Eburnamonine->PDE1 IonChannel Ion Channel Modulation Eburnamonine->IonChannel cGMP ↑ cGMP PDE1->cGMP Survival ↑ Cell Survival & Neuroprotection IonChannel->Survival Direct Effects PKG ↑ PKG Signaling cGMP->PKG CREB ↑ CREB Phosphorylation PKG->CREB CREB->Survival

Caption: Hypothetical signaling pathway for (-)-Eburnamonine's neuroprotective effect.

Inter-Laboratory Validation: The Protocol for Ensuring Comparability

An inter-laboratory validation, also known as a method transfer or cross-validation, is the process that qualifies a laboratory to use an analytical method that originated in another laboratory.[7] The primary objective is to demonstrate that the receiving laboratory can achieve comparable results to the transferring laboratory.[7] This process is governed by stringent guidelines from regulatory bodies like the FDA.[8][9][10]

cluster_0 Phase 1: Preparation & Transfer cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting P1 Develop Detailed Validation Protocol P2 Distribute Protocol, Cell Banks, Reagents, & QC Samples to Labs P1->P2 P3 Conduct Familiarization Phase in Receiving Labs P2->P3 E1 Labs Independently Analyze Blinded Validation Samples P3->E1 E2 Assess Key Parameters: Accuracy, Precision, Linearity, LOQ E1->E2 E3 Document All Deviations & Raw Data E2->E3 A1 Submit Data to Coordinating Site E3->A1 A2 Statistical Analysis of Inter-Lab & Intra-Lab Variability A1->A2 A3 Compare Results Against Pre-defined Acceptance Criteria A2->A3 A4 Generate Final Validation Report A3->A4

Caption: Workflow for the inter-laboratory validation of the bioassay.

I. Objective

To formally validate the (-)-Eburnamonine neuroprotection bioassay across three independent laboratories to ensure the method is robust, reproducible, and transferable, yielding comparable results regardless of the testing site.

II. Participating Laboratories
  • Lab A: Transferring Laboratory (Originating Lab)

  • Lab B: Receiving Laboratory 1

  • Lab C: Receiving Laboratory 2

III. Materials & Reagents

A critical aspect of inter-laboratory validation is ensuring consistency in starting materials.[7]

  • Reference Standard: A single, homogenous, well-characterized batch of (-)-Eburnamonine.

  • Cell Line: A single validated Master Cell Bank of SH-SY5Y cells, with aliquots distributed to all labs.

  • Quality Control (QC) Samples: Prepared by Lab A at high, medium, and low concentrations and distributed frozen to Labs B and C.

  • Key Reagents: A single lot of critical reagents (e.g., Fetal Bovine Serum, cell culture media, oxidative stressor) should be used if possible.

IV. Detailed Experimental Protocol

Step 1: Cell Culture & Seeding

  • Thaw a vial of SH-SY5Y cells and culture in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Once cells reach ~80% confluency, detach using Trypsin-EDTA.

  • Perform a cell count and assess viability (e.g., via Trypan Blue exclusion).

  • Seed 10,000 cells per well in a 96-well clear-bottom black plate.

  • Incubate for 24 hours at 37°C, 5% CO₂.

Step 2: Compound Treatment

  • Prepare a stock solution of (-)-Eburnamonine reference standard in DMSO.

  • Perform a serial dilution to create a 10-point dose-response curve (e.g., from 100 µM to 0.5 nM).

  • Prepare QC samples at their target concentrations.

  • Remove the seeding medium from the cells and add fresh medium containing the various concentrations of (-)-Eburnamonine, QCs, or vehicle control (DMSO).

  • Incubate for 1 hour.

Step 3: Induction of Oxidative Stress

  • Prepare a fresh solution of the oxidative stressor (e.g., 100 µM H₂O₂).

  • Add the stressor to all wells except the "no stress" control wells.

  • Incubate for 24 hours.

Step 4: Viability Assessment (Resazurin Assay)

  • Prepare a 1 mg/mL solution of Resazurin sodium salt in DPBS.

  • Add 10 µL of the Resazurin solution to each well.

  • Incubate for 2-4 hours until a color change is observed.

  • Measure fluorescence at 560 nm excitation and 590 nm emission using a plate reader.

V. Validation Parameters and Acceptance Criteria

The validation process assesses key performance parameters as defined by regulatory guidelines.[8][11]

center_node Validated Bioassay Accuracy Accuracy (Trueness) center_node->Accuracy Precision Precision (Repeatability & Reproducibility) center_node->Precision Linearity Linearity & Range center_node->Linearity Selectivity Selectivity center_node->Selectivity LOQ LOQ center_node->LOQ Robustness Robustness center_node->Robustness

Caption: Logical relationship of core validation parameters.

ParameterDefinitionExperimental ApproachAcceptance Criteria
Accuracy Closeness of the measured value to the nominal (true) value.[8]Analyze QC samples (High, Medium, Low) against a calibration curve. (n=6 at each level).Mean value should be within ±20% of the nominal value (±25% at LLOQ).
Precision Closeness of agreement between a series of measurements.[11]Repeatability (Intra-assay): Analyze 6 replicates of each QC level in a single run. Intermediate Precision: Analyze QCs on 3 different days by different analysts.Coefficient of Variation (CV) ≤20% (≤25% at LLOQ).
Reproducibility Precision between laboratories. This is the core of the study.[11]Labs A, B, and C each analyze the same blinded QC samples (n=6 per level) over 3 separate runs.Inter-laboratory CV should be ≤25%. Results should show no statistically significant difference between labs.
Linearity & Range The ability to obtain results directly proportional to the concentration of the analyte within a given range.[11]Analyze a minimum of 6 non-zero calibration standards across the expected range.Correlation coefficient (r²) ≥ 0.99.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.[8]The lowest standard on the calibration curve that meets the accuracy (±25%) and precision (≤25% CV) criteria.Must be sufficiently sensitive for the intended application.
Selectivity Ability to measure the analyte in the presence of potentially interfering substances.[8]Analyze blank matrix (cell lysate without drug) from at least 6 different sources.Response in blank samples should be ≤20% of the response at the LOQ.

Comparative Performance: Bioassay vs. LC-MS/MS

While the inter-laboratory validation establishes the reliability of the bioassay, it is equally important to understand its performance characteristics relative to established chemical-analytical methods.

FeatureCell-Based BioassayLC-MS/MSRationale & Justification
Principle Measures functional biological responseMeasures mass-to-charge ratioBioassay provides data on biological activity, which is a better surrogate for efficacy. LC-MS/MS provides precise structural quantification.
Specificity Measures specific biological pathwayHighly specific to molecular massBioassay is specific to the neuroprotective function. LC-MS/MS is specific to the chemical structure of (-)-Eburnamonine.
Sensitivity (LOQ) Typically in the nM to µM rangeCan reach pM to fM rangeLC-MS/MS is generally far more sensitive, making it ideal for pharmacokinetic studies with low drug concentrations.
Throughput Moderate (96/384-well plates)High (with autosamplers)Both can be automated, but sample preparation for LC-MS/MS can be more time-consuming per sample.
Matrix Effect Susceptible to cell health, serum componentsSusceptible to ion suppression/enhancementBoth methods require careful management of matrix effects, a key part of validation.[8]
Cost (Instrument) Lower (Plate reader, incubator)High (Mass spectrometer)The capital investment for LC-MS/MS is significantly higher.
Biological Relevance High Low This is the key advantage of the bioassay; it directly measures the desired therapeutic effect.

Conclusion

The successful inter-laboratory validation of a functional bioassay for (-)-Eburnamonine is a critical step in its development as a therapeutic agent. It establishes a reliable, transferable method for quantifying the compound's biological activity, providing data that is complementary and, in many contexts, more relevant than that derived from purely chemical methods. By following a rigorous, well-documented protocol based on regulatory guidelines, research teams can ensure data integrity and comparability across multiple testing sites.[7][9] This guide provides a robust framework for this process, emphasizing the causality behind experimental design to build a self-validating system that ensures trustworthiness and scientific rigor. The integration of such a validated bioassay into a development program provides deeper insight into the compound's mechanism of action and strengthens the overall analytical package for regulatory submission.

References

  • BenchChem. A Practical Guide to Inter-Laboratory Cross-Validation of Analytical Methods.
  • Woods, J., et al. Synthesis of 15-methylene-eburnamonine from (+)-vincamine, evaluation of anticancer activity, and investigation of mechanism of action by quantitative NMR. PMC.
  • Depoortere, H., et al. A comparison of some of the pharmacological properties of the new eburnamenine derivative vindeburnol with those of vincamine, vinburnine, dihydroergotoxine mesilate and nicergoline. PubMed.
  • Lörincz, Z., et al. Eburnamine derivatives and the brain. PubMed.
  • Fenzl, E., et al. Experimental clinical studies on the effect of eburnamonine in cerebrovascular disorders. Karger Publishers.
  • Marolda, M., et al. Clinical evaluation of (-)eburnamonine in comparison with nicergoline in patients suffering from chronic brain ischemia. PubMed.
  • Reimann, C.E., et al. The Enantioselective Synthesis of Eburnamonine, Eucophylline, and 16'-epi-Leucophyllidine. PMC.
  • Woods, J., et al. Synthesis of 15-methylene-eburnamonine from (+)-vincamine, evaluation of anticancer activity, and investigation of mechanism of action by quantitative NMR. Semantic Scholar.
  • ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation.
  • OIV. Validation protocol of analytical methods.
  • FDA. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Food and Drug Administration.
  • ACS Publications. Total Synthesis of (+)-Eburnamonine Using Asymmetric Alkene Cyanoamidation through C–CN Bond Activation. Organic Letters.
  • Wieling, J., et al. Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse?. PubMed.
  • Eurachem. Trends in inter-laboratory method validation.
  • Reimann, C.E., et al. The Enantioselective Synthesis of Eburnamonine, Eucophylline, and 16'-epi-Leucophyllidine. SciSpace.
  • Marin Biologic Laboratories. Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization.
  • ResearchGate. Crossover inter-laboratory study design to evaluate intra- and inter-laboratory variability.
  • ICH. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ChemIDplus. Eburnamonine. National Library of Medicine.
  • FDA. M10 Bioanalytical Method Validation and Study Sample Analysis. Food and Drug Administration.
  • EDRA Services. A Practical Approach to Biological Assay Validation.
  • ResearchGate. Total Synthesis of (+)-Eburnamonine Using Asymmetric Alkene Cyanoamidation through C-CN Bond Activation.
  • Hollert, H., et al. Bioassay battery interlaboratory investigation of emerging contaminants in spiked water extracts. Water Research.
  • DOKUMEN.PUB. Analytical Methods: Interpretation, Identification, Quantification.
  • Bienenmann-Ploum, M., et al. Intra- and inter-laboratory validation of a dipstick immunoassay for the detection of tropane alkaloids hyoscyamine and scopolamine in animal feed. PubMed.
  • Garoche, C., et al. Interlaboratory prevalidation of a new in vitro transcriptional activation assay for the screening of (anti-)androgenic activity of chemicals using the UALH-hAR cell line. PubMed.
  • MDPI. Identification, Quantification, and Method Validation of Anthocyanins.
  • ResearchGate. Letter to the Editors regarding “Inter-laboratory validation of bioaccessibility testing for metals” by Henderson et al.

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Safety & Regulatory Compliance

Safety

(-)-Eburnamonine proper disposal procedures

As a Senior Application Scientist, I recognize that handling highly potent neuroactive alkaloids requires moving beyond basic compliance. (-)-Eburnamonine (also known as Vinburnine or Vincamone) is a naturally occurring...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling highly potent neuroactive alkaloids requires moving beyond basic compliance. (-)-Eburnamonine (also known as Vinburnine or Vincamone) is a naturally occurring indole alkaloid derived from Catharanthus roseus and Hunteria eburnea. Widely utilized in neurological drug development for its potent vasodilatory and neuroprotective properties, this compound demands stringent handling and disposal protocols[1][2].

Because of its targeted biological activity—specifically its ability to cross the blood-brain barrier and modulate cerebral blood flow—unregulated environmental release poses significant ecotoxicological risks[3]. This guide provides drug development professionals and laboratory scientists with validated, step-by-step procedures for the safe segregation, containment, and disposal of (-)-Eburnamonine.

Chemical & Hazard Profile

To design an effective disposal strategy, we must first understand the quantitative and physical characteristics of the active pharmaceutical ingredient (API).

PropertyValue
Chemical Name (-)-Eburnamonine (Vincamone, Vinburnine)
CAS Number 4880-88-0
Molecular Formula C19H22N2O
Molecular Weight 294.39 g/mol
Physical State White to slightly yellow crystalline powder
Primary Hazards Target organ toxicity (H373); Aquatic toxicity
Storage Requirements Tightly closed, dry, well-ventilated, -20 °C

Mechanistic Justification for Disposal Protocols

Why can't (-)-Eburnamonine be disposed of via standard aqueous waste streams?

  • Aquatic Ecotoxicity: Indole alkaloids exhibit prolonged environmental persistence. They resist standard microbial degradation in municipal wastewater treatment facilities and may cause long-lasting harmful effects to aquatic life[3].

  • Pharmacological Potency: Even in micromolar concentrations, (-)-Eburnamonine retains its biological activity. Prolonged exposure can cause damage to organs (H373)[4].

  • Thermal Stability: The rigid pentacyclic indolo-quinolizine core requires to achieve complete thermal destruction, mineralizing the compound into CO2, H2O, and NOx[5].

Visual Disposal Workflow

The following diagram maps the logical segregation and disposal pathways required to isolate (-)-Eburnamonine from the environment.

EburnamonineDisposal Start (-)-Eburnamonine Waste Generation Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid Consumables Contaminated Consumables Start->Consumables SegSolid Seal in Amber Glass Vial Solid->SegSolid SegLiquid Compatible Solvent Carboy Liquid->SegLiquid SegConsum Puncture-Proof Bio/Chem Bin Consumables->SegConsum Labeling Hazard Labeling: "Toxic/Aquatic Hazard" SegSolid->Labeling SegLiquid->Labeling SegConsum->Labeling Storage Temporary Storage (Ventilated, <20°C) Labeling->Storage Incineration High-Temperature Incineration (>1200°C) Storage->Incineration

Figure 1: Segregation, containment, and high-temperature incineration workflow for (-)-Eburnamonine waste.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system to ensure zero environmental leakage and maximum operator safety.

Protocol A: Disposal of Solid Waste (Powders, Crystals, and Expired Stock)

Applies to unused API, weighing residues, and degraded stock.

  • Containment: Transfer residual powder into an amber glass vial using a non-static spatula.

    • Causality: While (-)-Eburnamonine is relatively stable, amber glass prevents UV-induced photo-oxidation of the indole ring, ensuring no reactive, unknown intermediates form during temporary storage.

  • Secondary Sealing: Place the sealed vial inside a secondary rigid plastic container.

  • Verification (Self-Validation): Weigh the sealed secondary container and cross-reference the mass with your laboratory inventory log.

    • Causality: Ensuring mass balance validates that no residual API was left unaccounted for on the weighing station or fume hood surfaces.

  • Labeling: Affix a hazardous waste label clearly stating: "Contains (-)-Eburnamonine (CAS 4880-88-0) - Toxic/Aquatic Hazard. DO NOT FLUSH."

Protocol B: Disposal of Liquid Waste (Solvent Solutions)

Applies to (-)-Eburnamonine dissolved in DMSO, methanol, or chloroform.

  • Segregation: Pour the waste solution into a designated, chemically compatible organic solvent carboy (e.g., HDPE plastic). Do not mix with acidic aqueous waste.

    • Causality: Mixing with strong acids can protonate the alkaloid, unexpectedly altering its solubility profile and potentially causing it to precipitate out of solution, which complicates downstream incineration.

  • Verification (Self-Validation): Before sealing the carboy, visually inspect the solution for unexpected precipitation or phase separation.

    • Causality: If precipitation occurs, the solvent ratio is incorrect, risking pressure buildup. Adjust with a compatible organic solvent (e.g., methanol) until the solution is fully homogenous before final sealing.

  • Storage: Store the carboy in a ventilated, flame-proof cabinet until collection by a licensed hazardous waste contractor.

Protocol C: Decontamination and Disposal of Consumables

Applies to pipette tips, weighing boats, and PPE.

  • Collection: Place all directly contaminated consumables into a puncture-proof, chemically resistant bin.

  • Chemical Deactivation (Optional but Recommended): Rinse highly contaminated glassware with a small volume of methanol before placing the glassware in the washing queue. The methanol rinse must be disposed of via Protocol B .

  • Disposal: Seal the bin and route it for high-temperature incineration alongside the solid waste.

Spill Management and Decontamination System

In the event of an accidental release, immediate and calculated action is required to prevent aerosolization.

  • Smothering the Spill: Immediately cover the powder spill with a plastic sheet or tarp[3].

    • Causality: This minimizes aerosolization and spreading of the fine crystalline powder, preventing inhalation exposure.

  • Mechanical Collection: Take up the powder mechanically using non-sparking tools (e.g., a damp chemically-resistant sponge or specialized hazardous spill pads)[3].

    • Causality: Sweeping or vacuuming without HEPA filtration will resuspend the active pharmaceutical ingredient into the lab atmosphere.

  • Surface Decontamination: Wipe the affected area thoroughly with a solvent known to dissolve the alkaloid (such as methanol or a 10% DMSO/water solution), followed by a standard detergent wash.

  • Waste Routing: Place all cleanup materials (sponges, sheets, gloves) into a hazardous waste bag and process via Protocol C .

Regulatory Compliance & Final Destruction

Under environmental protection frameworks, pharmaceutical alkaloids like (-)-Eburnamonine are classified as hazardous pharmaceutical waste. They must never be discharged into municipal landfills or wastewater systems.

The ultimate, scientifically sound disposal method is high-temperature incineration (>1200°C) equipped with adequate flue gas cleaning[5]. This ensures the complete cleavage of the carbon-nitrogen bonds within the indolo-quinolizine structure, neutralizing both its pharmacological activity and its ecotoxicity. Always contract with a certified hazardous waste management facility capable of providing a Certificate of Destruction (CoD) to close the chain of custody.

References

  • Guidelines for Safe Disposal of Unwanted Pharmaceuticals Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

Handling

Personal protective equipment for handling (-)-Eburnamonine

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a rigorous, logical extension of the scientific method. Handling (-)-Eburnamonine (also known as Vincamone or V...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a rigorous, logical extension of the scientific method. Handling (-)-Eburnamonine (also known as Vincamone or Vinburnine), a synthetic alkaloid utilized primarily as a cerebral vasodilator in drug development, requires a deep understanding of its physicochemical behavior.

Because (-)-Eburnamonine is supplied as a fine, white to slightly yellow crystalline powder, the primary vectors for exposure are aerosolization during dispensing and accidental dermal absorption. This guide provides a self-validating, causality-driven framework for selecting Personal Protective Equipment (PPE) and executing safe operational workflows.

Hazard Profile & Physicochemical Causality

To design an effective PPE strategy, we must first analyze the quantitative and qualitative properties of the compound. The Globally Harmonized System (GHS) classifications dictate our physical barriers[1][2].

Table 1: (-)-Eburnamonine Quantitative Data & Hazard Summary

ParameterValue / DescriptionOperational Implication
CAS Number 4880-88-0Unique identifier for safety tracking.
Molecular Weight 294.39 g/mol Required for precise molarity calculations.
Physical State Crystalline PowderHigh risk of static cling and aerosolization during transfer[3].
Solubility Chloroform (Soluble), Methanol (Slightly)Dictates the choice of solvent for stock solutions and spill decontamination[2][4].
GHS Hazards H315, H319, H335, H373Causes skin/eye/respiratory irritation; potential organ damage through prolonged exposure[1][2].
Storage 2-8°C or -20°C (Desiccated)Requires thermal equilibration before handling to prevent moisture condensation[2][4].

The Logic of PPE Selection

Every piece of PPE serves as a specific intervention against a defined physical or health hazard[5]. The diagram below illustrates the causality between (-)-Eburnamonine's hazard profile and the required protective barriers.

PPE_Logic Hazard (-)-Eburnamonine Particulate Hazard Eye Ocular Irritation (H319) Hazard->Eye Resp Respiratory Irritation (H335) Hazard->Resp Skin Dermal Exposure (H315) Hazard->Skin Goggles Snug-fitting Goggles (Prevents bypass) Eye->Goggles Mask N95/P100 or BSC (Filters aerosols) Resp->Mask Gloves Double Nitrile Gloves (Chemical barrier) Skin->Gloves

Logical mapping of (-)-Eburnamonine hazards to specific PPE interventions.

  • Respiratory Protection (N95/P100 or HEPA Enclosure):

    • Causality: Crystalline powders possess low mass and high surface area, allowing them to remain suspended in ambient lab air currents. Because (-)-Eburnamonine carries an H335 (Respiratory Irritation) warning[2], handling must occur within a Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing hood. If engineering controls are unavailable, a NIOSH-approved N95 or P100 particulate respirator is mandatory[3].

  • Hand Protection (Double Nitrile Gloves):

    • Causality: Alkaloids can permeate certain porous glove materials over time. Nitrile provides superior chemical resistance compared to latex[3][5]. Double-gloving ensures that if the outer glove is contaminated during weighing, it can be immediately doffed without exposing the skin.

  • Eye Protection (Chemical Splash Goggles):

    • Causality: Standard safety glasses leave gaps at the top and sides. Given the H319 (Severe Eye Irritation) classification[1], snug-fitting goggles are required to prevent airborne micro-crystals from bypassing the lenses[3][5].

Experimental Protocols: Safe Handling & Disposal

The following self-validating protocols ensure that safety is built into the workflow, rather than treated as an afterthought.

Protocol A: Precision Weighing and Stock Solution Preparation

Objective: To accurately dispense (-)-Eburnamonine while achieving zero aerosolized exposure.

  • Thermal Equilibration: Remove the (-)-Eburnamonine vial from cold storage (-20°C or 2-8°C) and place it in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric moisture. Condensation will degrade the compound and cause the powder to clump, ruining molarity calculations.

  • PPE Donning & Inspection: Don a flame-retardant lab coat, snug-fitting goggles, and two pairs of nitrile gloves. Inspect the outer gloves for micro-tears.

  • Environmental Containment: Turn on the analytical balance inside a HEPA-filtered ductless enclosure or BSC. Ensure the sash is pulled down to the designated safe operational height.

  • Dispensing (Static Mitigation): Use a grounded, anti-static micro-spatula to transfer the powder.

    • Causality: Crystalline powders hold static charge. Standard metal or plastic spatulas can cause the powder to "jump," leading to bench contamination and inaccurate dosing.

  • In-Situ Solubilization: Instead of transferring the weighed powder to a secondary container, add the target solvent (e.g., Chloroform) directly to the tared vial if preparing a stock solution[2][4].

    • Causality: Minimizing the physical movement of dry powder drastically reduces the risk of aerosolization.

  • Doffing & Verification: Remove the outer pair of contaminated gloves inside the hood. Cap the solution tightly, wipe the exterior of the vial with a methanol-dampened wipe, and transfer it to the experiment area.

Protocol B: Accidental Powder Spill Response

Objective: To contain and neutralize an alkaloid powder spill without increasing airborne particulate levels.

  • Isolate the Area: Immediately halt work. If a large quantity (>1g) is dropped outside a hood, instruct personnel to step back to prevent tracking the powder on their shoes.

  • Suppress Aerosolization (Do NOT Dry Sweep):

    • Causality: Using a brush or dry paper towel provides kinetic energy that will launch the fine powder into the breathing zone[5].

  • Wet Wiping: Dampen a lint-free absorbent pad with a solvent in which (-)-Eburnamonine is soluble (e.g., methanol or a dilute ethanol/water mixture)[4]. Gently lay the damp pad over the powder to trap it.

  • Collection: Carefully fold the pad inward, trapping the dissolved/dampened compound inside.

  • Secondary Decontamination: Wipe the spill area a second time with a fresh solvent-dampened cloth to ensure no microscopic residue remains.

  • Disposal: Place all contaminated pads, wipes, and the outer layer of your nitrile gloves into a sealable hazardous waste bag. Label it explicitly as "Hazardous Waste: Contains (-)-Eburnamonine (Toxic/Irritant)" and dispose of it according to your institution's chemical hygiene plan.

References

  • What PPE is recommended for chemical hazards?, Creative Safety Supply,[Link]

  • Using PPE in the Laboratory (OHS101) Course Material, University of Alabama at Birmingham (UAB),[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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